Medifoxamine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNRPOALOVACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medifoxamine N-oxide chemical structure and properties
An In-Depth Technical Guide to Medifoxamine N-oxide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 108332-76-9), a principal metabolite of the atypical antidepressant Medifoxamine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, synthesis, and analytical characterization of this tertiary amine N-oxide. By synthesizing foundational chemical principles with practical, field-proven insights, this guide explains the causality behind experimental choices and describes self-validating protocols for its preparation and analysis. Furthermore, it contextualizes the role of this compound within the broader metabolic landscape of its parent compound, exploring the enzymatic pathways responsible for its formation and its likely pharmacological significance.
Introduction and Scientific Context
Medifoxamine (N,N-dimethyl-2,2-diphenoxyethanamine) is an atypical antidepressant formerly marketed for its efficacy in treating depression, acting through dopaminergic and serotonergic mechanisms. Its clinical use was discontinued due to incidents of hepatotoxicity. The in-vivo biotransformation of Medifoxamine is extensive, primarily occurring through two major pathways: N-demethylation mediated by Cytochrome P450 (CYP450) enzymes and N-oxidation.
This guide focuses on the product of the latter pathway: This compound . As the direct oxidation product of a tertiary amine, this compound represents a critical molecule for understanding the complete metabolic and toxicological profile of the parent drug. Tertiary amine N-oxides are a class of compounds with unique physicochemical properties conferred by the highly polar, dative N⁺–O⁻ bond.[1] This functional group dramatically alters the polarity, solubility, and biological interactions of the parent molecule, often rendering metabolites pharmacologically inactive but facilitating their excretion.[1] A thorough understanding of this compound is therefore essential for toxicologists studying the adverse effects of Medifoxamine and for medicinal chemists designing new compounds with improved metabolic stability.
Chemical Identity and Molecular Structure
This compound is structurally characterized by the addition of an oxygen atom to the tertiary nitrogen of the Medifoxamine molecule. This transformation results in a zwitterionic species with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide | Vulcanchem |
| CAS Number | 108332-76-9 | Vulcanchem |
| Molecular Formula | C₁₆H₁₉NO₃ | Vulcanchem |
| Molecular Weight | 273.33 g/mol | Vulcanchem |
| Canonical SMILES | C(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | Vulcanchem |
| InChIKey | CIWNRPOALOVACD-UHFFFAOYSA-N | Vulcanchem |
Molecular Structure Diagram
The chemical structure of this compound is visualized below. The diagram highlights the core diphenoxyethane scaffold and the defining N-oxide functional group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The introduction of the N-oxide functional group imparts distinct physicochemical properties compared to the parent tertiary amine, Medifoxamine.
-
Polarity and Solubility: The N⁺–O⁻ bond is highly polar, with a dipole moment significantly larger than other common polar bonds like P=O or S=O.[2] This makes this compound a much more polar molecule than Medifoxamine. Consequently, its solubility in aqueous and polar protic solvents (e.g., water, alcohols) is expected to be high, while its solubility in non-polar organic solvents (e.g., hexane, ether) would be limited.[3]
-
Hygroscopicity: Aliphatic amine N-oxides are known to be very hygroscopic due to the oxygen atom's capacity to act as a strong hydrogen bond acceptor.[2] It is highly probable that this compound, when isolated as a solid, will readily absorb atmospheric moisture and may exist as a hydrate.[1]
-
Basicity: Tertiary amine N-oxides are weak bases. The typical pKa for the corresponding conjugate acid (the hydroxyammonium ion, R₃N⁺-OH) is in the range of 4-5.[1][3] This means that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, zwitterionic form.
-
Thermal Stability: Simple acyclic tertiary amine N-oxides are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures (typically >90-150°C).[1][4]
Synthesis and Metabolic Formation
This compound can be prepared synthetically via the direct oxidation of its parent amine and is formed biologically through enzymatic action.
Synthetic Pathway: Oxidation of a Tertiary Amine
The most direct and common method for synthesizing a tertiary amine N-oxide is the oxidation of the corresponding tertiary amine.
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the N-oxidation of tertiary amines.
-
Dissolution: Dissolve Medifoxamine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Chlorinated solvents are chosen for their ability to dissolve the non-polar starting material and for their relative inertness to the oxidizing agent. An inert atmosphere prevents unwanted side reactions.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Causality: The oxidation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, preventing thermal decomposition of the N-oxide product and minimizing the formation of byproducts.
-
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents), dissolved in the same solvent.
-
Causality: m-CPBA is a highly effective and selective oxidant for this transformation. A slight excess ensures complete conversion of the starting material. Slow, dropwise addition is critical to maintain temperature control. Hydrogen peroxide (H₂O₂) is a more cost-effective, greener alternative, but may require longer reaction times or a catalyst.[1]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Self-Validation: The N-oxide product is significantly more polar than the starting amine, resulting in a much lower Rf value on the TLC plate. The disappearance of the starting material spot confirms the reaction is complete.
-
-
Workup and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove acidic byproducts (e.g., m-chlorobenzoic acid), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar solvent system (e.g., DCM/Methanol gradient).
-
Causality & Self-Validation: The aqueous washes are essential for removing impurities. Chromatographic purification separates the highly polar N-oxide from any unreacted starting material or non-polar byproducts, ensuring a high-purity final product.
-
Metabolic Pathway: Enzymatic N-Oxidation
In biological systems, the N-oxidation of xenobiotic tertiary amines is primarily catalyzed by the Flavin-containing monooxygenase (FMO) family of enzymes.[5][6] Unlike CYP450 enzymes, which are the main drivers of N-dealkylation, FMOs specialize in oxidizing soft nucleophiles, such as the nitrogen atom in Medifoxamine.[5]
Caption: Major metabolic pathways of Medifoxamine.
The FMO catalytic cycle involves the enzyme being pre-loaded and activated by NADPH and O₂ to form a stable hydroperoxyflavin intermediate.[6] This activated complex then directly oxygenates the nucleophilic nitrogen of the Medifoxamine substrate. This mechanism contrasts with CYP450 enzymes and makes FMOs generally non-inducible and non-inhibitable by other drugs, leading to fewer drug-drug interactions for FMO-cleared compounds.[7]
Analytical Characterization
The unambiguous identification and quantification of this compound require modern analytical techniques. Given its high polarity and potential thermal lability, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.
Experimental Protocol: HPLC-ESI-MS/MS Analysis
This protocol provides a robust framework for the detection and characterization of this compound in a complex matrix, such as a sample from an in-vitro metabolism study.
-
Sample Preparation: Precipitate proteins from the sample matrix (e.g., liver microsomes) by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Causality: Protein precipitation removes macromolecules that would otherwise foul the HPLC column and interfere with ionization in the mass spectrometer. Acetonitrile is an effective precipitant and is compatible with reversed-phase chromatography.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold for a wash step, and then re-equilibrate at the starting conditions.
-
Causality: Reversed-phase chromatography separates compounds based on polarity. The highly polar this compound will elute early in the gradient. Formic acid is used as a mobile phase modifier to ensure good peak shape and promote protonation for positive-ion electrospray ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The protonated molecule [M+H]⁺ will be observed at m/z 274.14.
-
MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 274.14). A characteristic fragmentation pathway for dialkyl tertiary amine N-oxides is the neutral loss of N,N-dimethylhydroxylamine ((CH₃)₂NOH, 61 Da).
-
Self-Validation: Observing the precursor ion at the correct m/z and its specific, predictable fragment ions provides a high degree of confidence in the compound's identity, distinguishing it from other potential metabolites or isomers.
-
Biological Activity and Significance
While some N-oxide containing molecules are designed as drugs or prodrugs, the N-oxide metabolites of xenobiotics are often pharmacologically inactive.[1][8] The primary role of N-oxidation in drug metabolism is detoxification. By adding a highly polar, ionizable group, the body significantly increases the water solubility of the compound, thereby preventing it from re-entering lipophilic tissues and facilitating its rapid elimination via the kidneys.
There is currently no specific data in the public domain detailing the pharmacological activity of this compound. However, based on the established principles of drug metabolism, it is reasonable to hypothesize that this compound is significantly less active than its parent compound or its N-demethylated metabolites. Its primary role is likely that of a terminal, inactive metabolite destined for excretion.
Conclusion
This compound is a key metabolite in the biotransformation of Medifoxamine, formed via FMO-catalyzed oxidation. Its chemical structure is defined by the highly polar N⁺–O⁻ functional group, which dictates its physicochemical properties, including increased water solubility and reduced basicity compared to the parent drug. This technical guide has provided a framework for its chemical synthesis via direct oxidation and its analytical characterization using HPLC-ESI-MS/MS, emphasizing the rationale behind each procedural step. While likely pharmacologically inactive, a complete understanding of this compound is indispensable for comprehensive pharmacokinetic and toxicological assessments of Medifoxamine.
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Bernier, D., Wefelscheid, F., & Woodward, S. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate.
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An In-depth Technical Guide to the Synthesis and Characterization of Medifoxamine N-oxide
Introduction: The Scientific Context of Medifoxamine and its N-oxide Metabolite
Medifoxamine, known chemically as N,N-dimethyl-2,2-diphenoxyethanamine, is an atypical antidepressant and anxiolytic agent that was previously marketed under brand names such as Clédial and Gerdaxyl.[1] It functions primarily as a dopamine reuptake inhibitor, with weaker effects on serotonin reuptake.[1][2] The drug was withdrawn from the market in the late 1990s and early 2000s due to incidents of hepatotoxicity.[1][3]
In the field of drug development and metabolism, the study of metabolites is crucial for understanding a drug's efficacy, safety profile, and pharmacokinetic properties. For tertiary amines like Medifoxamine, N-oxidation is a common metabolic pathway.[4][5] The resulting N-oxide metabolites can exhibit their own pharmacological activity, act as prodrugs, or contribute to adverse effects.[5][6][7][8] Therefore, the synthesis and characterization of Medifoxamine N-oxide are of significant interest to researchers in medicinal chemistry, pharmacology, and toxicology for use as an analytical standard and for further biological evaluation.
This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Guided Protocol
The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the parent tertiary amine.[9] Among the various oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation in a laboratory setting.[2]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Medifoxamine (free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Medifoxamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidizing Agent: To the cooled, stirring solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the Medifoxamine spot and the appearance of a more polar product spot (lower Rf value) indicates the formation of the N-oxide.
-
Workup:
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 10% methanol in ethyl acetate), is typically effective for separating the polar N-oxide from any remaining starting material and non-polar impurities.
-
Isolation and Storage: Collect the fractions containing the pure this compound, combine them, and remove the solvent under reduced pressure. The final product should be a white to off-white solid. Due to the hygroscopic nature of many amine N-oxides, it is advisable to store the purified product under a dry, inert atmosphere.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound.
-
Expected Molecular Weight:
-
Instrumentation: Electrospray ionization (ESI) is a suitable technique for analyzing polar compounds like N-oxides.
-
Expected Fragmentation Pattern: In tandem mass spectrometry (MS/MS), a characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da) from the protonated molecular ion [M+H]⁺.[10][11][12] Another potential fragmentation pathway involves the loss of the entire N,N-dimethylamine oxide group.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 274.14 | Protonated molecular ion |
| [M+H-O]⁺ | 258.14 | Loss of oxygen |
| [M+H-H₂O]⁺ | 256.13 | Loss of water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The N-oxidation of the tertiary amine in Medifoxamine is expected to induce downfield shifts in the signals of the neighboring protons and carbons due to the electron-withdrawing effect of the N-O bond.
-
¹H NMR: The N-methyl protons and the methylene protons adjacent to the nitrogen are expected to be the most affected, shifting downfield compared to the parent Medifoxamine.
-
¹³C NMR: Similarly, the N-methyl carbons and the methylene carbon adjacent to the nitrogen will experience a downfield shift.[6] The effect of N-oxidation on the chemical shifts of N-methyl groups in similar structures has been reported to be in the range of +56 to +90 ppm in ¹⁵N NMR, indicating a significant deshielding effect.[1]
| Nucleus | Medifoxamine (Predicted) | This compound (Predicted) | Key Observations |
| ¹H NMR | |||
| N-(CH₃)₂ | ~2.3 ppm (s, 6H) | ~3.1 ppm (s, 6H) | Significant downfield shift |
| -CH₂-N | ~2.7 ppm (t, 2H) | ~3.5 ppm (t, 2H) | Downfield shift |
| -CH-O | ~5.8 ppm (t, 1H) | ~6.0 ppm (t, 1H) | Minor downfield shift |
| Aromatic-H | ~6.9-7.3 ppm (m, 10H) | ~6.9-7.4 ppm (m, 10H) | Minimal change |
| ¹³C NMR | |||
| N-(CH₃)₂ | ~45 ppm | ~60 ppm | Significant downfield shift |
| -CH₂-N | ~58 ppm | ~70 ppm | Downfield shift |
| -CH-O | ~101 ppm | ~100 ppm | Minimal change |
| Aromatic-C | ~116-158 ppm | ~116-158 ppm | Minimal change |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-O bond. Tertiary amine N-oxides typically exhibit a characteristic stretching vibration for the N-O bond in the range of 940-970 cm⁻¹.[9]
Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the oxidation of Medifoxamine with m-CPBA, along with a comprehensive plan for its characterization using modern analytical techniques. The successful synthesis and purification of this compound will furnish researchers with a vital analytical standard for metabolism studies and enable further investigation into its pharmacological and toxicological properties. The methodologies and predictive data presented herein are grounded in established principles of organic synthesis and analytical chemistry, offering a robust framework for the preparation and validation of this important metabolite.
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An In-Depth Technical Guide to the In Vitro Generation of Medifoxamine N-oxide from Medifoxamine
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the in vitro generation and characterization of Medifoxamine N-oxide, a potential metabolite of the antidepressant drug Medifoxamine. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to metabolite generation and analysis.
Introduction: The Metabolic Landscape of Tertiary Amine Psychotropics
Medifoxamine, an antidepressant with monoamine reuptake inhibitory properties, is a tertiary amine. The metabolic fate of such compounds is of critical importance in drug development, influencing pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. A primary metabolic pathway for tertiary amines is N-oxidation, a reaction that can be catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[1][2][3]
The formation of an N-oxide metabolite can have significant pharmacological implications. N-oxides can be biologically active, inactive, or serve as intermediates for further metabolism.[4] In some cases, N-oxides are unstable and can be reduced back to the parent compound, creating a complex pharmacokinetic profile.[4] Therefore, the definitive identification and characterization of the enzymes responsible for Medifoxamine N-oxidation are crucial for a complete understanding of its disposition in humans.
This guide will delineate a systematic in vitro approach to:
-
Identify the enzymatic pathways responsible for this compound formation.
-
Characterize the kinetics of this metabolic transformation.
-
Provide robust, step-by-step protocols for reproducible experimentation.
Foundational Knowledge: The Enzymology of N-Oxidation
The N-oxidation of tertiary amines is a Phase I metabolic reaction.[5] While both CYP and FMO enzymes can catalyze this reaction, they have distinct characteristics that can be exploited for experimental differentiation.[6]
-
Cytochrome P450 (CYP) Isoforms: This superfamily of heme-containing enzymes is a major contributor to the metabolism of a vast array of drugs.[7][8][9] Key isoforms involved in the metabolism of many psychotropic drugs include CYP2D6, CYP3A4, and CYP1A2.[8][10][11][12][13][14] CYP-mediated reactions are susceptible to inhibition by specific chemical inhibitors and can show significant inter-individual variability due to genetic polymorphisms.[7][14][15]
-
Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[16][17][18][19][20] Unlike CYPs, FMOs are generally not readily inducible or inhibited by many common CYP inhibitors.[18] They are also thermally labile, a property that can be used to distinguish their activity from the more thermostable CYPs.[21]
The logical approach to elucidating the in vitro generation of this compound, therefore, involves a series of experiments designed to differentiate between CYP and FMO-mediated pathways.
Experimental Workflow for Characterizing Medifoxamine N-Oxidation
The following workflow provides a systematic approach to investigate the in vitro generation of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound formation.
Detailed Experimental Protocols
Materials and Reagents
-
Medifoxamine (parent drug)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)
-
CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
FMO substrate/inhibitor (e.g., Methimazole)
-
Phosphate buffer (pH 7.4 and 8.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (mass spectrometry grade)
-
Ultrapure water
Protocol 1: Initial Screening in Human Liver Microsomes (HLMs)
Rationale: HLMs contain a full complement of CYP and FMO enzymes and are the gold standard for initial in vitro metabolism studies.[22][23] This experiment aims to confirm that Medifoxamine is metabolized to its N-oxide in a comprehensive in vitro system.
Procedure:
-
Prepare a master mix containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and Medifoxamine (final concentration 1 µM).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis: Monitor for the disappearance of the parent drug and the appearance of a metabolite with a mass-to-charge ratio (m/z) corresponding to Medifoxamine +16 Da.
Protocol 2: Differentiating CYP and FMO Activity
Rationale: This set of experiments aims to distinguish between the contributions of the thermally stable CYPs and the heat-labile FMOs to Medifoxamine N-oxidation.[21]
A. Heat Inactivation:
-
Pre-incubate a sample of HLMs at 50°C for 5 minutes in the absence of NADPH.
-
Cool the sample on ice.
-
Proceed with the incubation as described in Protocol 1.
-
Compare the rate of N-oxide formation in heat-treated versus untreated HLMs. A significant reduction in activity suggests FMO involvement.[21]
B. pH Optimum:
-
Perform the incubation as in Protocol 1, but run parallel reactions at pH 7.4 and pH 8.4.
-
FMOs typically exhibit higher activity at a more alkaline pH.[24] An increased rate of N-oxide formation at pH 8.4 is indicative of FMO catalysis.
Protocol 3: Reaction Phenotyping with Recombinant Enzymes and Inhibitors
Rationale: To identify the specific enzyme(s) responsible for N-oxide formation, incubations are performed with individual recombinant enzymes and with specific chemical inhibitors in HLMs.
A. Recombinant Enzymes:
-
Incubate Medifoxamine with individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and FMO isoforms (e.g., FMO1, FMO3).
-
Follow the general procedure in Protocol 1, replacing HLMs with the specific recombinant enzyme.
-
The formation of this compound by a particular enzyme identifies it as a catalyst.
B. Chemical Inhibition:
-
Pre-incubate HLMs with a known selective inhibitor of a specific CYP isoform (e.g., quinidine for CYP2D6) for 10 minutes before adding Medifoxamine.
-
Initiate the reaction with NADPH and measure the rate of N-oxide formation.
-
A significant decrease in metabolite formation in the presence of the inhibitor points to the involvement of that specific CYP isoform.
Data Presentation and Interpretation
Table 1: Hypothetical Results of this compound Formation in Different In Vitro Systems
| Incubation Condition | This compound Formation Rate (pmol/min/mg protein) | Percent of Control Activity |
| HLMs (Control) | 150.0 | 100% |
| HLMs + Quinidine (CYP2D6 inhibitor) | 75.0 | 50% |
| HLMs + Ketoconazole (CYP3A4 inhibitor) | 145.0 | 97% |
| HLMs (Heat-treated) | 78.0 | 52% |
| Recombinant CYP2D6 | 70.0 | N/A |
| Recombinant FMO3 | 80.0 | N/A |
| Recombinant CYP3A4 | 5.0 | N/A |
Interpretation: The hypothetical data in Table 1 suggest that both CYP2D6 and at least one FMO isoform (likely FMO3) contribute significantly to the N-oxidation of Medifoxamine. The strong inhibition by quinidine and the high activity of recombinant CYP2D6 support the role of this enzyme. The substantial decrease in activity after heat treatment and the high turnover by recombinant FMO3 indicate a major contribution from FMOs.
Michaelis-Menten Kinetics
Once the primary enzymes are identified, determining the Michaelis-Menten constants (Km and Vmax) is essential for understanding the efficiency of the metabolic pathway.
Caption: Workflow for determining the kinetic parameters of Medifoxamine N-oxidation.
Analytical Considerations: LC-MS/MS
The analysis of Medifoxamine and its N-oxide metabolite is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[25][26][27][28]
-
Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid is a typical starting point.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds. The parent drug and metabolite can be monitored using selected reaction monitoring (SRM) for quantitative analysis.
Conclusion
The in vitro generation of this compound is a critical step in characterizing the metabolic profile of this drug. The systematic approach outlined in this guide, which progresses from broad screening in human liver microsomes to specific enzyme phenotyping and kinetic analysis, provides a robust framework for obtaining high-quality, interpretable data. By understanding the roles of CYP and FMO enzymes in the N-oxidation of Medifoxamine, researchers can better predict its pharmacokinetic behavior, potential for drug-drug interactions, and inter-individual variability in patient populations. This knowledge is fundamental to the safe and effective development of Medifoxamine and other tertiary amine therapeutics.
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An In-Depth Technical Guide to the Physicochemical Characterization of Medifoxamine N-oxide: Solubility and Lipophilicity Determination
Introduction: The Critical Role of Metabolite Characterization in Drug Development
Medifoxamine, a formerly marketed antidepressant, acts as a dopamine and serotonin reuptake inhibitor.[1][2] Like many xenobiotics, it undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1] Among these, amine N-oxides represent a significant metabolic pathway for tertiary amines. The conversion of the parent drug to its N-oxide metabolite introduces a highly polar N→O dative bond, which dramatically alters the molecule's physicochemical properties.[3][4]
This transformation has profound implications for the metabolite's pharmacokinetic and pharmacodynamic profile. The introduction of the N-oxide functional group typically increases hydrophilicity and can decrease membrane permeability, affecting absorption, distribution, metabolism, and excretion (ADME).[5][6] In some cases, N-oxide metabolites are inactive, while in others, they can be bioreduced back to the active parent amine, functioning as prodrugs.[6] Therefore, a precise understanding of the fundamental properties of Medifoxamine N-oxide, specifically its aqueous solubility and lipophilicity, is not merely an academic exercise. It is a critical step in building a comprehensive pharmacological profile, predicting in vivo behavior, and ensuring a complete understanding of the drug's overall disposition.
This guide provides a detailed technical framework for the robust determination of aqueous solubility and lipophilicity (logP/logD) for this compound, grounded in established scientific principles and regulatory standards.
Physicochemical Context: The Impact of N-Oxidation
Medifoxamine is N,N-dimethyl-2,2-diphenoxyethanamine.[1] Its N-oxide metabolite, this compound (CAS 108332-76-9), incorporates an additional oxygen atom covalently bonded to the tertiary amine nitrogen.[7]
-
Parent Drug (Medifoxamine): A tertiary amine, which is basic in nature.
-
Metabolite (this compound): Contains a highly polar N-oxide group. This group significantly increases the molecule's dipole moment, making it a strong hydrogen bond acceptor.[3][4] Consequently, N-oxides are generally more water-soluble and less soluble in nonpolar organic solvents than their parent amines.[8] They are also weaker bases, with the conjugate acids typically having a pKa in the range of 4-5.[4]
This structural change is the primary driver for the expected differences in solubility and lipophilicity, which our experimental designs must accurately capture.
Part I: Aqueous Solubility Determination of this compound
Theoretical Background & Method Selection Rationale
Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. For a metabolite, it influences its distribution in aqueous biological fluids and its potential for renal clearance. We will focus on determining the thermodynamic equilibrium solubility , which represents the saturation concentration of the compound in a specific medium under equilibrium conditions.
The Shake-Flask Method , as outlined in the OECD Guideline for Testing of Chemicals, No. 105, is the gold-standard technique for this purpose. Its strength lies in its direct measurement of solubility at equilibrium, providing a definitive value that is crucial for biopharmaceutical classification and modeling. The choice of this method is based on its reliability and universal acceptance by regulatory authorities.
Experimental Protocol: Shake-Flask (OECD 105)
This protocol is designed as a self-validating system, incorporating necessary controls and checks to ensure data integrity.
1. Preparation of Materials:
- Test Substance: this compound (purity >99%).
- Solvent System: Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Prepare using high-purity water.
- Apparatus: Analytical balance, temperature-controlled orbital shaker, centrifuge capable of temperature control, calibrated pH meter, HPLC-UV system, Class A volumetric flasks, and appropriate vials.
2. Preliminary Test:
- To estimate the solubility range, sequentially add small, known amounts of this compound to a fixed volume of PBS (e.g., 10 mL) at 25°C.
- After each addition, shake vigorously and visually inspect for undissolved particles. This provides a rough order-of-magnitude for the main experiment.
3. Main Experiment (Equilibration):
- Prepare at least three replicate flasks.
- Add an excess amount of this compound (e.g., 5-10 times the estimated solubility) to a known volume of PBS (e.g., 25 mL) in each flask. The excess solid is crucial to ensure saturation is reached.
- Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
- The primary equilibration period should be 24 hours. To confirm equilibrium has been reached, take samples at 24h and 48h. The concentrations should agree within ±5%, validating that the system is stable.
4. Sample Processing:
- After equilibration, allow the flasks to stand at the experimental temperature for at least 24 hours to allow sedimentation of undissolved solid.
- Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) at the same constant temperature to separate the solid from the supernatant. This step is critical to avoid artificially high results from suspended microparticles.
- Carefully withdraw an aliquot of the clear supernatant.
5. Quantification (HPLC-UV):
- Standard Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range.
- Sample Analysis: Dilute the supernatant samples with the mobile phase to fall within the linear range of the standard curve.
- Inject the standards and samples onto a validated HPLC-UV system.
- Calculate the concentration of this compound in the supernatant based on the standard curve.
6. Data Analysis and Reporting:
- Calculate the mean solubility and standard deviation from the replicate flasks.
- The final solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part II: Lipophilicity Determination (logD) of this compound
Theoretical Background & Method Selection Rationale
Lipophilicity is a critical physicochemical property that governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. It is typically expressed as the partition coefficient (logP) for a neutral molecule or the distribution coefficient (logD) for an ionizable molecule.
-
logP: The ratio of the concentration of a neutral compound in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.
-
logD: The ratio of the concentration of all species (ionized and neutral) of a compound in a lipid phase to its concentration in an aqueous phase at a specific pH.
Since this compound is a weak base, its ionization state is pH-dependent.[4][8] Therefore, determining its logD at pH 7.4 is far more physiologically relevant than determining its logP.
While the shake-flask method (OECD 117) is the traditional approach, it can be labor-intensive. A modern, high-throughput, and robust alternative is a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. The causality is straightforward: more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logD values, we can accurately determine the logD of the test substance.
Experimental Protocol: RP-HPLC for logD₇.₄ Determination
1. Preparation of Materials:
- Test Substance & Standards: this compound and a set of 5-7 commercially available standard compounds with known, validated logD₇.₄ values spanning a relevant range (e.g., -1 to +4).
- Mobile Phase: A mixture of PBS (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
- HPLC System: An HPLC system with a UV detector and a high-quality C18 column.
2. Isocratic HPLC Method Development:
- Develop an isocratic HPLC method that provides good peak shape and retention for all standard compounds and this compound. A typical starting point is a 50:50 mixture of PBS (pH 7.4) and acetonitrile.
- The flow rate should be optimized for efficiency (e.g., 1.0 mL/min).
- The column temperature should be maintained at a constant value (e.g., 30°C).
3. System Calibration:
- Prepare individual solutions of each standard compound and this compound in the mobile phase.
- Inject each standard compound in triplicate and record its retention time (tᵣ).
- Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
- Generate a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log k values. The relationship should be linear (R² > 0.98).
4. Sample Analysis:
- Inject the this compound solution in triplicate and determine its average retention time (tᵣ).
- Calculate the capacity factor (log k) for this compound.
5. Data Analysis and Reporting:
- Using the linear regression equation from the calibration curve, calculate the logD₇.₄ of this compound from its experimentally determined log k value.
- The final result is reported as the logD at pH 7.4.
Visualization of Lipophilicity Concept
Caption: Partitioning of molecules (M) at equilibrium.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison and interpretation. The following table presents a hypothetical but chemically reasonable dataset for Medifoxamine and its N-oxide, illustrating the expected impact of N-oxidation.
| Parameter | Medifoxamine (Parent) | This compound | Rationale for Difference |
| Molecular Weight | 257.33 g/mol [9] | 273.33 g/mol [7] | Addition of one oxygen atom. |
| Aqueous Solubility | Low | High | The highly polar N-oxide group is a strong H-bond acceptor, significantly increasing water solubility.[3][8] |
| logP | ~3.8 (Calculated)[9] | Lower | N-oxidation increases polarity, thus decreasing partitioning into the nonpolar octanol phase. |
| logD at pH 7.4 | High | Low | The parent tertiary amine is largely non-ionized at pH 7.4, remaining lipophilic. The N-oxide is highly polar regardless of pH, resulting in low lipophilicity. |
Implications for Drug Development:
-
High Solubility: The high aqueous solubility of this compound suggests it will be readily dissolved in biological fluids and is a candidate for efficient renal clearance.
-
Low Lipophilicity (logD): The low logD value indicates that the N-oxide metabolite will have significantly reduced capacity to cross lipid membranes, such as the blood-brain barrier, compared to the parent drug. This could confine its distribution primarily to the systemic circulation and limit its central nervous system activity.
Conclusion
The systematic determination of aqueous solubility and lipophilicity for drug metabolites like this compound is a cornerstone of preclinical drug development. The conversion of the tertiary amine in Medifoxamine to its N-oxide fundamentally increases polarity, leading to a predicted increase in water solubility and a decrease in lipophilicity. These changes directly influence the ADME properties of the metabolite. By employing gold-standard methods like the shake-flask technique and modern, efficient approaches like RP-HPLC for logD, researchers can generate the robust, high-quality data necessary to build predictive pharmacokinetic models and fully understand the contribution of metabolites to the overall safety and efficacy profile of a drug candidate.
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Whitepaper: Elucidating the Role of Flavin-Containing Monooxygenases (FMOs) in the N-Oxidation of Medifoxamine
An In-Depth Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Medifoxamine, a tertiary amine-containing antidepressant, is a prime candidate for metabolic N-oxidation. While Cytochrome P450 (CYP) enzymes are often the primary focus of metabolic studies, the Flavin-Containing Monooxygenase (FMO) system represents a crucial, and sometimes advantageous, alternative pathway for the oxidation of soft nucleophilic heteroatoms. Metabolism mediated by FMOs is often less susceptible to induction or inhibition, leading to a lower potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical framework for investigating the specific contribution of FMOs to the N-oxidation of medifoxamine. We will explore the mechanistic rationale, present detailed, self-validating experimental protocols for distinguishing FMO and CYP activities, and outline the analytical methodologies required for robust quantification. This document serves as a practical roadmap for researchers aiming to fully characterize the metabolic profile of medifoxamine and similar xenobiotics.
Foundational Concepts: Medifoxamine and the FMO System
Medifoxamine: A Substrate Candidate
Medifoxamine is an antidepressant drug characterized by its N,N-dimethylamino moiety. From a drug metabolism perspective, the tertiary amine nitrogen is a "soft nucleophile," making it a highly probable site for oxidative metabolism.[3][4] The primary oxidative reaction at this site is N-oxidation, which converts the tertiary amine into a tertiary amine N-oxide. This metabolic step typically increases the polarity of the molecule, facilitating its excretion and often resulting in detoxification.[5][6]
The Flavin-Containing Monooxygenase (FMO) Family
FMOs are a family of NADPH-dependent monooxygenases located in the endoplasmic reticulum of various tissues, with high concentrations in the liver, kidney, and lung.[7] They play a significant role in the metabolism of a wide array of nitrogen-, sulfur-, and phosphorus-containing xenobiotics.[5][8]
Key Distinctions from Cytochrome P450 (CYP) Enzymes:
-
Catalytic Mechanism: FMOs utilize a flavin-adenine dinucleotide (FAD) prosthetic group to form a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[8][9] This mechanism differs significantly from the heme-based catalytic cycle of CYPs.
-
Induction and Inhibition: Unlike many CYP isoforms, FMOs are generally not readily induced or inhibited by other drugs or xenobiotics.[1][2] This characteristic suggests that drugs metabolized primarily by FMOs may have a lower risk of clinically significant drug-drug interactions.
-
Thermal Stability: FMOs are notably more heat-labile than CYP enzymes. This property is a critical experimental tool used to differentiate the activity of the two enzyme systems in vitro.
Of the five functional human FMO genes, FMO1, FMO3, and FMO5 are the most relevant for hepatic drug metabolism.[10] FMO3 is the predominant form in the adult human liver, while FMO1 is more abundant in the fetal liver and adult kidney.[2][4]
The FMO Catalytic Cycle
The catalytic cycle of FMO is distinct in that the enzyme activates molecular oxygen prior to substrate binding.
}
Figure 1: The catalytic cycle of Flavin-Containing Monooxygenases (FMOs).
The cycle begins with the reduction of the FAD prosthetic group by NADPH.[9][11] Molecular oxygen then binds to form the stable C4a-hydroperoxyflavin intermediate. This potent oxidizing agent awaits a suitable nucleophilic substrate, like the nitrogen atom in medifoxamine. Upon substrate binding, oxygen is transferred, and the resulting hydroxylated flavin intermediate releases water to regenerate the oxidized enzyme.
Experimental Framework for Assessing Medifoxamine N-Oxidation
To definitively determine the role of FMOs in medifoxamine N-oxidation, a multi-step, systematic approach is required. The following workflow is designed to first screen for the metabolic activity and then precisely identify the contributing enzyme isoforms.
}
Figure 2: Experimental workflow for determining FMO contribution.
Protocol 1: Differentiating FMO and CYP Activity in Human Liver Microsomes (HLMs)
Causality: The primary challenge in studying FMO-mediated metabolism is its potential overlap with CYP-mediated pathways.[12] Both enzyme systems can oxidize tertiary amines.[6][13] Therefore, the initial experiment must be designed to distinguish between these activities. The significant difference in thermal stability between FMOs and CYPs provides a robust method for this differentiation. FMOs can be selectively denatured by brief pre-incubation at elevated temperatures, leaving CYP activity largely intact.[14]
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, and medifoxamine in duplicate sets.
-
-
Differential Pre-incubation:
-
Set A (FMO + CYP activity): Pre-incubate one set of the master mix at 37°C for 5 minutes.
-
Set B (CYP activity only): Pre-incubate the second set at 50°C for 2 minutes to thermally inactivate FMOs, then cool to 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction in both sets by adding a pre-warmed NADPH-regenerating system (to ensure a constant supply of the required cofactor).
-
-
Incubation:
-
Incubate all samples in a shaking water bath at 37°C for a predetermined time (e.g., 15 minutes). Linearity with time should be established in preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not found in the matrix).
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the microsomal protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Interpretation:
-
A significant decrease in the formation of medifoxamine N-oxide in Set B compared to Set A is strong evidence for the involvement of FMOs.
-
Protocol 2: Isoform Phenotyping with Recombinant Enzymes
Causality: Once FMO involvement is established, the next logical step is to identify the specific isoform(s) responsible. This is achieved by using commercially available recombinant human FMOs (e.g., FMO1, FMO3, FMO5) expressed in an insect cell system (Supersomes), which eliminates confounding activities from other enzymes.
Methodology:
-
Preparation:
-
Prepare separate incubation mixtures for each recombinant FMO isoform (FMO1, FMO3, FMO5) and a control (vector-only microsomes). Each mixture should contain phosphate buffer (pH 7.4), MgCl₂, the specific recombinant enzyme, and medifoxamine.
-
-
Reaction Initiation:
-
Pre-warm mixtures to 37°C.
-
Initiate the reactions by adding an NADPH-regenerating system.
-
-
Incubation and Termination:
-
Follow the same incubation (37°C) and termination (ice-cold acetonitrile with internal standard) steps as in Protocol 1.
-
-
Sample Processing and Analysis:
-
Process samples via centrifugation and analyze the supernatant by LC-MS/MS.
-
-
Interpretation:
-
The formation of this compound in the presence of a specific FMO isoform (and its absence in the control) directly identifies that isoform as a catalyst for the reaction.
-
Protocol 3: Enzyme Kinetic Analysis
Causality: Determining the kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—is essential for understanding the efficiency of the enzymatic reaction and predicting its in vivo relevance. A low Kₘ value indicates a high affinity of the enzyme for the substrate.
Methodology:
-
Setup:
-
Using the active FMO isoform(s) identified in Protocol 2, prepare a series of incubations with varying concentrations of medifoxamine (e.g., 8 concentrations bracketing the expected Kₘ).
-
-
Incubation:
-
Ensure that incubation time and protein concentration are within the linear range determined in pilot experiments.
-
Initiate, incubate, and terminate the reactions as previously described.
-
-
Analysis:
-
Quantify the formation of this compound at each substrate concentration using a validated LC-MS/MS method.
-
-
Data Modeling:
-
Plot the reaction velocity (rate of product formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.
-
Analytical Methodology: LC-MS/MS Quantification
Accurate quantification of both the parent drug (medifoxamine) and its N-oxide metabolite is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.
Example Method Parameters:
-
Chromatography:
-
Column: UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from low to high organic phase to ensure separation of the more polar N-oxide from the parent drug.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for medifoxamine, this compound, and the internal standard. The N-oxide will have a mass 16 Da higher than the parent amine. The fragmentation patterns can also help confirm the identity of the N-oxide metabolite.[16][17]
-
Data Presentation and Interpretation
Quantitative data from the kinetic analysis should be summarized in a clear, tabular format.
| Parameter | FMO1 | FMO3 | FMO5 |
| Vₘₐₓ (pmol/min/pmol FMO) | Value | Value | Value |
| Kₘ (µM) | Value | Value | Value |
| Intrinsic Clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) | Value | Value | Value |
| Table 1: Hypothetical Enzyme Kinetic Parameters for Medifoxamine N-Oxidation by Human FMO Isoforms. |
Interpretation:
-
The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ suggests a higher affinity.
-
The Vₘₐₓ reflects the maximum rate of the reaction under saturating substrate conditions.
-
Intrinsic Clearance (CLᵢₙₜ) is a crucial parameter that provides a direct measure of the enzyme's metabolic efficiency at low substrate concentrations, which is often more physiologically relevant. Comparing the CLᵢₙₜ values for each isoform, scaled by their relative abundance in the liver, allows for an estimation of the overall contribution of each FMO to the hepatic clearance of medifoxamine via N-oxidation.
Conclusion and Implications for Drug Development
This technical guide outlines a rigorous, evidence-based approach to defining the role of flavin-containing monooxygenases in the N-oxidation of medifoxamine. By systematically progressing from broad screening in human liver microsomes to specific kinetic analysis with recombinant isoforms, researchers can generate definitive data on this metabolic pathway.
Confirming a significant role for FMOs, particularly FMO3, in the metabolism of medifoxamine would be a favorable outcome from a drug development perspective.[5] The general lack of FMO induction and inhibition reduces the likelihood of variable pharmacokinetics and unpredictable drug-drug interactions, enhancing the safety profile of the therapeutic agent.[2] The protocols and methodologies detailed herein provide a comprehensive and scientifically sound foundation for this critical investigation.
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Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167-181. [Link]
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Rendic, S., & Guengerich, F.P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(10), 3111-3326. [Link]
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Shephard, E.A., & Phillips, I.R. (2021). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 22(19), 10298. [Link]
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Rendic, S., et al. (2022). Human FMO enzymes participating in the metabolism of drugs. ResearchGate. [Link]
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Rose, R.L. (2002). Measurements of flavin-containing monooxygenase (FMO) activities. Current Protocols in Toxicology, Chapter 4, Unit 4.9. [Link]
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Williams, D.E., Ziegler, D.M., Nordin, D.J., Hale, S.E., & Masters, B.S. (1984). The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine. Biochemical and Biophysical Research Communications, 125(1), 116-122. [Link]
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Zane, P.D., et al. (2017). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 45(8), 904-912. [Link]
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Eswaramoorthy, S., et al. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9832-9837. [Link]
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Deniz, M.E., & Ozer, N. (2016). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Pharmacogenomics & Pharmacoproteomics, 7(3), 1000160. [Link]
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Dalvie, D.K., et al. (2002). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 30(12), 1438-44. [Link]
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The Cytochrome P450-Mediated Formation of Medifoxamine N-oxide: A Technical Guide for Drug Metabolism Research
Introduction: The Metabolic Fate of Medifoxamine
Medifoxamine, a retired atypical antidepressant, possesses a unique molecular architecture centered around a tertiary amine moiety (N,N-dimethyl-2,2-diphenoxyethanamine). While its clinical use was discontinued due to instances of hepatotoxicity, the study of its metabolic pathways remains a pertinent endeavor for toxicologists and drug development professionals. Understanding the biotransformation of compounds like medifoxamine provides critical insights into the generation of potentially reactive metabolites and informs the design of safer therapeutic agents.
This guide delves into the Cytochrome P450 (CYP)-mediated formation of a putative major metabolite, Medifoxamine N-oxide. While direct literature on this specific transformation is scarce, the well-established metabolism of other tertiary amine-containing antidepressants, such as imipramine and amitriptyline, provides a robust framework for proposing and investigating this pathway.[1][2][3][4][5] The N-oxidation of tertiary amines is a common metabolic route, catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs).[1][3][4] This document will focus on the CYP-mediated pathway, offering a comprehensive, technically-grounded approach for its investigation.
The Role of Cytochrome P450 in Tertiary Amine Metabolism
The Cytochrome P450 superfamily of heme-containing monooxygenases is the primary engine of Phase I drug metabolism in the liver.[6][7][8][9] For tertiary amines, CYPs catalyze two principal competing reactions: N-dealkylation and N-oxidation.[3][4]
-
N-dealkylation: This process involves the hydroxylation of the carbon alpha to the nitrogen, leading to an unstable intermediate that spontaneously rearranges to a secondary amine and an aldehyde.[4]
-
N-oxidation: This reaction involves the direct oxygenation of the nitrogen atom to form an N-oxide.[1][3]
The balance between these pathways is influenced by several factors, including the specific CYP isozyme involved, the steric and electronic properties of the substrate, and the lipophilicity and basicity of the tertiary amine.[3] For many antidepressants, both pathways are significant, leading to a complex profile of metabolites with varying pharmacological and toxicological activities.[10][11]
Proposed Metabolic Pathway for Medifoxamine
Based on the metabolism of analogous compounds, we propose the following CYP-mediated N-oxidation of medifoxamine:
Caption: Proposed CYP-mediated N-oxidation of Medifoxamine.
Identifying the Key CYP Isozymes: An Experimental Approach
Several CYP isozymes are known to metabolize antidepressants, with CYP1A2, CYP2C19, CYP2D6, and CYP3A4 being the most prominent.[7][8][11][12] The following experimental workflow is designed to identify the specific CYP(s) responsible for medifoxamine N-oxidation.
Experimental Workflow Diagram
Caption: Workflow for identifying CYP isozymes in Medifoxamine N-oxidation.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system, with each step providing evidence to support the subsequent ones.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
Rationale: HLMs contain a full complement of CYP enzymes and provide a physiologically relevant starting point to confirm the formation of this compound and to obtain initial estimates of metabolic rates.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), medifoxamine (at a concentration range, e.g., 1-100 µM), and phosphate buffer (100 mM, pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating solution (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix).
-
Sample Processing: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Reaction Phenotyping with Recombinant CYP Isozymes
Rationale: To pinpoint the specific CYP isozyme(s) responsible for the N-oxidation, medifoxamine is incubated with individual, recombinantly expressed CYP enzymes.
Methodology:
-
Reaction Setup: Prepare individual reaction mixtures for each recombinant CYP isozyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP2B6, and CYP2E1) at a concentration of 25 pmol/mL. Include a control with no enzyme.
-
Incubation: Follow the incubation and termination procedure as described in Protocol 1.
-
Data Analysis: Compare the rate of this compound formation across the different CYP isozymes to identify those with the highest activity.
Protocol 3: Chemical Inhibition Assay
Rationale: This assay validates the findings from the recombinant CYP experiment by using isozyme-specific chemical inhibitors in HLM incubations. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that isozyme.
Methodology:
-
Inhibitor Pre-incubation: Pre-incubate HLMs with a known selective inhibitor for each major CYP isozyme (see table below) for 15 minutes at 37°C before adding medifoxamine.
-
Reaction: Proceed with the incubation as described in Protocol 1.
-
Data Analysis: Compare the rate of this compound formation in the presence and absence of each inhibitor.
| CYP Isozyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Protocol 4: Analytical Method - LC-MS/MS Quantification
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[13][14][15][16]
Methodology:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for medifoxamine and its N-oxide metabolite by direct infusion of standards.
-
Data Analysis and Interpretation
Enzyme Kinetics
Once the primary CYP isozyme(s) are identified, determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by incubating varying concentrations of medifoxamine with the relevant recombinant CYP or HLMs.
| Parameter | Description |
| Km | Substrate concentration at half-maximal velocity; reflects enzyme-substrate affinity. |
| Vmax | Maximum rate of the reaction at saturating substrate concentrations. |
| CLint | Intrinsic clearance (Vmax/Km); a measure of the enzyme's catalytic efficiency. |
Conclusion
While the clinical chapter on medifoxamine may be closed, its value as a case study in drug metabolism and toxicology persists. The systematic approach outlined in this guide, leveraging established principles of tertiary amine metabolism and state-of-the-art analytical techniques, provides a robust framework for elucidating the role of Cytochrome P450 enzymes in the formation of this compound. The insights gained from such studies are invaluable for the broader scientific community, contributing to the development of safer and more effective pharmaceuticals.
References
-
Ochiai, H., et al. (2014). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Journal of Pharmacological Sciences, 126(3), 256-262. Available at: [Link]
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Metcalfe, C. D., et al. (2008). Determination of Basic Antidepressants and Their N-desmethyl Metabolites in Raw Sewage and Wastewater Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 80(14), 5325-5333. Available at: [Link]
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Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Pharmacology and Therapeutics, 4(2), 1085. Available at: [Link]
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Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Available at: [Link]
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Whitepaper: A Technical Guide to the Identification and Validation of Medifoxamine N-oxide as a Potential Biomarker for Medifoxamine Exposure
Abstract
This technical guide outlines a comprehensive strategy for the identification and validation of Medifoxamine N-oxide as a potential biomarker for therapeutic drug monitoring and pharmacokinetic assessment of Medifoxamine. Medifoxamine, a formerly marketed antidepressant, acts as a dopamine and serotonin reuptake inhibitor.[1] Due to its extensive first-pass metabolism, direct correlation of the parent drug concentration with clinical effects can be challenging.[1][2] This paper proposes that this compound, a putative metabolite formed via N-oxidation of the tertiary amine moiety, could serve as a more stable and reliable indicator of drug exposure. We present a scientifically grounded hypothesis, detail the necessary analytical methodologies for its quantification in biological matrices, and provide a rigorous, step-by-step workflow for its validation in accordance with regulatory expectations.[3][4] This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in bioanalysis and biomarker discovery.
Introduction: The Case for a Medifoxamine Biomarker
Medifoxamine (N,N-dimethyl-2,2-diphenoxyethanamine) is an atypical antidepressant that was previously marketed under brand names such as Clédial and Gerdaxyl.[1] Its mechanism involves the inhibition of dopamine and, to a lesser extent, serotonin reuptake.[1] The drug exhibits a rapid absorption profile, with peak plasma concentrations achieved approximately one hour after oral administration, and has a relatively short terminal half-life of less than three hours.[5]
A key challenge in the clinical pharmacology of Medifoxamine is its extensive hepatic first-pass metabolism, which results in an absolute oral bioavailability of only 21%.[2][6] The drug is known to be converted into at least two active metabolites, CRE-10086 and CRE-10357, which contribute significantly to its overall pharmacological effect.[1][7] This complex metabolic profile underscores the need for a reliable biomarker of exposure. A suitable biomarker can provide a more integrated measure of patient adherence, systemic exposure, and potential for toxicity than the parent drug alone, whose concentration can fluctuate rapidly.
The Biomarker Hypothesis: this compound
Medifoxamine possesses a tertiary amine structure (N,N-dimethyl group), a common substrate for metabolic N-oxidation.[8][9] The formation of N-oxides is a well-established pathway in drug metabolism, often catalyzed by microsomal enzymes.[8] These N-oxide metabolites are typically more polar and water-soluble than the parent compound, which can influence their pharmacokinetic profile and excretion routes.[10][11][12]
We hypothesize that Medifoxamine is metabolized to this compound. This metabolite, if formed consistently, could serve as a valuable biomarker for several reasons:
-
Potentially Longer Half-Life: N-oxide metabolites can sometimes exhibit a longer elimination half-life than the parent drug, providing a wider window for detection and a more stable measure of cumulative exposure.
-
Linearity with Dose: The formation of the N-oxide is expected to be proportional to the administered dose of Medifoxamine, a critical characteristic for an exposure biomarker.[5]
-
Chemical Stability: N-oxides are often stable compounds, suitable for routine bioanalytical measurement.[13]
A compound with the name "this compound" and CAS number 108332-76-9 exists in chemical databases, lending credence to its potential as a metabolite or synthetic derivative.[14] This guide provides the scientific framework to rigorously test this hypothesis.
Proposed Metabolic Pathway
The biotransformation of Medifoxamine to its N-oxide is a chemically plausible oxidation reaction. This conversion involves the addition of an oxygen atom to the nitrogen of the dimethylamino group.
Caption: Proposed metabolic conversion of Medifoxamine to this compound.
Analytical Methodology: Quantification of this compound
The cornerstone of validating a biomarker is a robust and reliable analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small-molecule drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[15]
Experimental Protocol: LC-MS/MS Method Development
This protocol outlines the steps for developing a validated method for the simultaneous quantification of Medifoxamine and this compound in human plasma.
1. Materials and Reagents:
- Reference standards for Medifoxamine and this compound (>98% purity).
- Stable Isotope Labeled (SIL) internal standards (e.g., Medifoxamine-d6, this compound-d6).
- LC-MS grade acetonitrile, methanol, and water.
- Formic acid and ammonium formate.
- Human plasma (K2EDTA).
2. Sample Preparation: Solid-Phase Extraction (SPE):
- Objective: To extract the analytes from plasma and remove interfering proteins and phospholipids.
- Steps:
- Pipette 100 µL of human plasma into a 2 mL 96-well plate.
- Add 25 µL of internal standard working solution (containing SIL-Medifoxamine and SIL-Medifoxamine N-oxide).
- Add 200 µL of 4% phosphoric acid in water and vortex to mix.
- Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE plate.
- Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
- Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile).
3. Liquid Chromatography (LC) Configuration:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
4. Mass Spectrometry (MS) Configuration:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: To be optimized by infusing pure standards. Hypothetical transitions:
- Medifoxamine: Q1 > Q3 (e.g., 258.2 > 72.1)
- This compound: Q1 > Q3 (e.g., 274.2 > 258.2, neutral loss of oxygen)
- Internal Standards: Corresponding mass shifts.
- Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.
Analytical Workflow Diagram
Caption: Workflow for the bioanalysis of Medifoxamine and its N-oxide metabolite.
Biomarker Validation Strategy
A biomarker's utility is determined by its analytical and clinical validation. The validation process must demonstrate that the biomarker is a reliable and accurate indicator of the biological process of interest—in this case, exposure to Medifoxamine. This process should follow a "fit-for-purpose" approach as recommended by regulatory agencies like the FDA.[4][16] Since the biomarker data may be used to support regulatory decisions, a full validation is warranted.[4]
Phase 1: Analytical Method Validation
The LC-MS/MS method described in Section 3.0 must be fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][4]
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of analytes and IS in blank matrix. | Ensures the method can differentiate the analytes from endogenous matrix components. |
| Calibration Curve | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² > 0.99. | Demonstrates a predictable response of the instrument to the analyte concentration. |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15%. Accuracy (RE) within ±15%. (≤ 20% at LLOQ). | Confirms the method is both reproducible and provides true concentration values. |
| Matrix Effect | CV of the matrix factor should be ≤ 15%. | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Recovery | Recovery should be consistent and precise across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analytes must be stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Phase 2: Biological and Clinical Validation
This phase aims to establish the link between Medifoxamine administration and the presence and concentration of this compound in vivo.
1. In Vitro Metabolism Study:
- Objective: To definitively confirm that this compound is a metabolite of Medifoxamine.
- Method: Incubate Medifoxamine with human liver microsomes (HLM) in the presence of NADPH. Analyze samples at various time points using the validated LC-MS/MS method.
- Expected Outcome: Time-dependent formation of this compound, confirming its status as a metabolite.
2. Preclinical Pharmacokinetic (PK) Study:
- Objective: To correlate the dose of Medifoxamine with plasma concentrations of both the parent drug and this compound in an animal model (e.g., rat or dog).
- Method: Administer single ascending oral doses of Medifoxamine to animals. Collect blood samples at a dense time course (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Analyze plasma samples.
- Expected Outcome: A clear dose-dependent relationship between Medifoxamine administration and the Cmax and AUC of this compound. This study will also reveal the comparative pharmacokinetic profiles (Tmax, T½) of the parent and metabolite.
3. Human Pharmacokinetic Study:
- Objective: To validate the findings in the target population.
- Method: Conduct a study in healthy human volunteers, similar to previously published studies.[5][6][17] Administer a single oral dose of Medifoxamine and collect plasma and urine samples over 48 hours.
- Expected Outcome:
- Detection and quantification of this compound in human plasma and/or urine.
- Establishment of a robust correlation between the Medifoxamine dose and the concentration of this compound.
- Characterization of the metabolite's pharmacokinetic parameters, which will determine its suitability (e.g., a longer half-life) as a biomarker.
Biomarker Validation Logic Diagram
Caption: A stepwise decision framework for the validation of this compound.
Conclusion and Future Directions
This whitepaper provides a comprehensive, scientifically-driven framework for investigating this compound as a novel biomarker of Medifoxamine exposure. The proposed strategy moves from a fundamental metabolic hypothesis to a rigorous, multi-phase validation plan that aligns with current regulatory standards for biomarker qualification.[18]
Successful validation would establish this compound as a critical tool for future clinical research, enabling more accurate assessments of patient pharmacokinetics, ensuring compliance in clinical trials, and potentially providing a more stable correlate of therapeutic and adverse effects. The methodologies outlined herein are robust and can serve as a template for the discovery and validation of similar metabolic biomarkers for other xenobiotics.
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Saleh, S., Johnston, A., & Turner, P. (1990). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. European Journal of Clinical Pharmacology, 39(2), 169–171. [Link]
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Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621–624. [Link]
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Saleh, S., Johnston, A., Edeki, T., & Turner, P. (1990). Tolerability and kinetics of intravenous medifoxamine in healthy volunteers. International Clinical Psychopharmacology, 5(2), 97–102. [Link]
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Pharmacological activity of Medifoxamine N-oxide at neurotransmitter receptors
An In-Depth Technical Guide to the Pharmacological Activity of Medifoxamine N-oxide at Neurotransmitter Receptors
Abstract
Medifoxamine, a withdrawn atypical antidepressant, exhibited a complex pharmacological profile primarily targeting dopaminergic and serotonergic systems. While the activity of its parent structure and several key metabolites have been characterized, the pharmacological footprint of its N-oxide metabolite remains largely unexplored in publicly accessible literature. This technical guide provides a comprehensive overview of the known pharmacology of medifoxamine and its primary metabolites, CRE-10086 and CRE-10357. Critically, it addresses the existing knowledge gap by postulating a scientifically-grounded, hypothesized pharmacological profile for this compound. This is based on established principles of metabolic N-oxidation and its impact on drug-receptor interactions. To empower researchers to empirically validate this hypothesis, this document furnishes detailed, state-of-the-art experimental protocols for the in-vitro characterization of this compound at key neurotransmitter receptors and transporters. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction to Medifoxamine: A Retrospective View
Medifoxamine, formerly marketed under brand names such as Clédial and Gerdaxyl, is an atypical antidepressant with anxiolytic properties that was available in France and Spain.[1] The drug was withdrawn from the market in the late 1990s and early 2000s due to incidents of hepatotoxicity.[1] Its mechanism of action was distinguished from typical antidepressants of its era by its engagement with both dopaminergic and serotonergic pathways.[1] Understanding the full spectrum of its metabolites is crucial, not only for a complete toxicological picture but also to fully comprehend its therapeutic and adverse effects. One such putative metabolite, this compound, remains uncharacterized in the scientific literature, representing a significant gap in our understanding of medifoxamine's bioactivation and overall pharmacological profile.
Established Pharmacological Profile of Medifoxamine and its Primary Metabolites
Medifoxamine's primary pharmacological activity is centered on the inhibition of dopamine and serotonin reuptake, alongside antagonistic activity at specific serotonin receptors.[1] The parent compound is a relatively weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor.[1] It also demonstrates weak antagonism at the 5-HT2A and 5-HT2C receptors.[1]
Upon first-pass metabolism in the liver, medifoxamine is converted into two known active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] These metabolites are believed to contribute significantly to the overall pharmacological effect of the drug, with CRE-10086 showing greater potency at the serotonin transporter and 5-HT2A/2C receptors compared to the parent compound.[1]
Quantitative Pharmacological Data
The following table summarizes the in-vitro binding affinities (IC50 values) of medifoxamine and its two major metabolites at key neurotransmitter targets.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | 5-HT2A Receptor | 5-HT2C Receptor |
| Medifoxamine | Weak Inhibitor | IC50 = 1,500 nM[1] | IC50 = 950 nM[1] | IC50 = 980 nM[1] |
| CRE-10086 | - | IC50 = 450 nM[1] | IC50 = 330 nM[1] | IC50 = 700 nM[1] |
| CRE-10357 | - | IC50 = 660 nM[1] | IC50 = 1,600 nM[1] | IC50 = 6,300 nM[1] |
Data for DAT inhibition by medifoxamine is qualitative in the available literature. Data for DAT inhibition by the metabolites is not specified.
Signaling Pathways
The primary signaling pathways influenced by medifoxamine and its active metabolites involve the modulation of dopaminergic and serotonergic neurotransmission. Inhibition of DAT and SERT leads to increased synaptic concentrations of dopamine and serotonin, respectively. Antagonism at 5-HT2A and 5-HT2C receptors can modulate downstream signaling cascades, potentially contributing to the antidepressant and anxiolytic effects.
Caption: Interaction of Medifoxamine with key neurotransmitter targets.
The Putative Role of N-Oxidation in Medifoxamine Metabolism
The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.[2] This biotransformation is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[2] N-oxidation can have several consequences for a drug's pharmacological profile:
-
Altered Pharmacological Activity: N-oxide metabolites can be pharmacologically active, with either a similar, enhanced, or diminished profile compared to the parent drug. In some cases, the N-oxide is inactive.[3]
-
Prodrug Formation: Some N-oxides are unstable in vivo and can be reduced back to the parent tertiary amine, effectively acting as prodrugs.[3]
-
Modified Physicochemical Properties: The N-oxide group is highly polar, which typically increases water solubility and decreases membrane permeability.[4] This can alter the drug's absorption, distribution, and excretion profile.
Given that medifoxamine is a tertiary amine, the formation of this compound (CAS 108332-76-9) is a chemically plausible metabolic step.[5] The lack of characterization of this metabolite leaves a critical question unanswered: does this compound contribute to the therapeutic or toxicological profile of the parent drug?
Hypothesized Pharmacological Profile of this compound
Based on the principles of medicinal chemistry, we can formulate a hypothesis regarding the potential pharmacological activity of this compound. The introduction of the polar N-oxide moiety at the tertiary amine is expected to significantly alter the molecule's interaction with its targets.
-
Monoamine Transporters (DAT and SERT): The binding of many transporter inhibitors involves hydrophobic interactions and a specific orientation of the amine group. The increased polarity and steric bulk of the N-oxide group may weaken or abolish binding to both DAT and SERT. It is therefore hypothesized that This compound will have significantly lower affinity for DAT and SERT compared to medifoxamine and its metabolite CRE-10086.
-
5-HT2A and 5-HT2C Receptors: Receptor-ligand interactions are highly specific. While a definitive prediction is difficult without experimental data, the substantial change in the amine's electronic and steric properties upon N-oxidation makes it plausible that the affinity for 5-HT2A and 5-HT2C receptors will also be reduced. It is hypothesized that This compound will exhibit lower antagonist potency at 5-HT2A and 5-HT2C receptors compared to medifoxamine.
This hypothesis posits that this compound is likely a less active metabolite. However, empirical validation is essential, as N-oxidation can sometimes lead to unexpected pharmacological activities.
Experimental Protocols for the Pharmacological Characterization of this compound
The following section provides detailed protocols for the in-vitro characterization of this compound's activity at its putative targets.
Radioligand Binding Assays for 5-HT2A and 5-HT2C Receptors
These assays determine the affinity of this compound for the serotonin receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT2A or 5-HT2C receptors.
-
Radioligand: [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C.
-
Non-specific binding competitor: Mianserin for 5-HT2A, Spiperone for 5-HT2C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and filter mats.
-
Scintillation cocktail and microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific competitor, or a concentration of this compound.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Caption: Radioligand binding assay workflow.
Monoamine Transporter Uptake Assays
This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human dopamine (DAT) and serotonin (SERT) transporters.
Materials:
-
HEK293 cells stably expressing human DAT or SERT.
-
Radiolabeled substrate: [3H]-Dopamine for DAT, [3H]-Serotonin for SERT.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Reference inhibitors: GBR12909 for DAT, Fluoxetine for SERT.
-
96-well cell culture plates.
-
Scintillation cocktail and microplate scintillation counter.
Protocol:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and reference inhibitors in uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with vehicle, reference inhibitor, or a concentration of this compound for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes).
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to a microplate for scintillation counting.
-
Quantify the radioactivity to determine the amount of substrate taken up by the cells.
Caption: Neurotransmitter uptake assay workflow.
Data Analysis and Interpretation
For the binding assays, competition curves should be plotted, and the IC50 values determined using non-linear regression. The Ki values can then be calculated using the Cheng-Prusoff equation. For the uptake assays, the IC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound. These quantitative parameters will allow for a direct comparison of the N-oxide's potency with that of the parent drug and its other metabolites, thereby confirming or refuting the stated hypothesis.
Conclusion
While Medifoxamine is no longer in clinical use, a thorough understanding of its metabolic fate and the pharmacological activity of all its metabolites remains a subject of scientific interest and importance for toxicology and drug design. The pharmacological profile of this compound is a significant unknown. The experimental framework provided in this guide offers a clear path to elucidating its role. By systematically evaluating its affinity for key serotonin receptors and its ability to inhibit dopamine and serotonin transporters, researchers can complete the pharmacological picture of medifoxamine's biotransformation. This endeavor underscores a fundamental principle in drug development: the comprehensive characterization of major metabolites is indispensable for a complete understanding of a drug's efficacy and safety.
References
-
Medifoxamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]
-
Wilson, W. R., & Hay, M. P. (1996). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. International Journal of Radiation OncologyBiologyPhysics, 36(4), S43-S47. [Link]
-
Subík, J., Takácsová, G., Psenák, M., & Devínsky, F. (1977). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy, 12(2), 139–146. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 12, 2026, from [Link]
-
Brado, O. G., Hawkins, A. T., & Puljung, M. C. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(21), 11843. [Link]
-
van der Velden, W. J. C., van den Heuvel, D. M., Raterman, H. G., van Gorp, E. J. M., & Brons, P. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 11029–11037. [Link]
-
van de Water, F. M., Luurtsema, G., Windhorst, A. D., & van der Born, D. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 167–173. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Medifoxamine. Retrieved January 12, 2026, from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved January 12, 2026, from [Link]
-
El-Gendy, M. A. A. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6563. [Link]
-
Mortensen, D. N., & Eling, T. E. (2011). Biosynthesis and identification of an N-oxide/N-glucuronide metabolite and first synthesis of an N-O-glucuronide metabolite of Lu AA21004. Drug Metabolism and Disposition, 39(9), 1642–1650. [Link]
-
TWB. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 12, 2026, from [Link]
-
Hartung, J., & Svoboda, I. (2017). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 89(17), 9229–9236. [Link]
-
Goncalves, R. A., Malaca, S., Agonia, A. S., & Gallardo, E. (2023). Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC-QTOF-HRMS. Drug Testing and Analysis, 15(5), 512–522. [Link]
Sources
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Medifoxamine N-oxide in Human Plasma
Introduction
Medifoxamine is an atypical antidepressant that has been marketed for its anxiolytic and dopaminergic properties.[1] The metabolism of Medifoxamine, like many tertiary amine drugs, can lead to the formation of N-oxide metabolites.[2] These metabolites can sometimes be pharmacologically active or serve as important biomarkers for assessing drug exposure and metabolic pathways.[2] Therefore, a robust and reliable analytical method for the quantification of Medifoxamine N-oxide in biological matrices is essential for comprehensive pharmacokinetic and toxicokinetic studies.[3][4]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol herein is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, adhering to the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Principles of the Method
The accurate quantification of N-oxide metabolites presents unique challenges, primarily due to their potential instability and the need to chromatographically resolve them from the parent drug.[2] This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[5][6]
The workflow begins with a simple and efficient protein precipitation step to extract this compound from the plasma matrix. Chromatographic separation is achieved using a reverse-phase C18 column, which allows for the separation of the polar N-oxide metabolite from the parent drug and other endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.[1]
A stable isotope-labeled internal standard (SIL-IS) of this compound is recommended to be used to compensate for any variability in sample preparation and instrument response. The method is validated to demonstrate its accuracy, precision, selectivity, sensitivity, and stability, ensuring the generation of reliable data for clinical and preclinical studies.
Materials and Reagents
-
Analytes: this compound reference standard (purity ≥98%), this compound-d3 (internal standard, purity ≥98%)
-
Plasma: Human plasma with K2EDTA as anticoagulant
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
96-well plates
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d3 into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of this compound to achieve a calibration curve ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow:
Step-by-Step Protocol:
-
Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d3 in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Add 300 µL of deionized water containing 0.1% formic acid to the supernatant.
-
Cap the tubes or seal the plate and vortex briefly.
-
Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined by infusion |
| This compound-d3: To be determined by infusion | |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Results Summary:
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interference at the retention times of the analyte and IS. | Pass |
| Linearity | r² ≥ 0.99 | Pass |
| Accuracy | Within ±15% of nominal (±20% for LLOQ) | Pass |
| Precision | CV ≤ 15% (≤ 20% for LLOQ) | Pass |
| Recovery | Consistent and reproducible | Pass |
| Matrix Effect | CV ≤ 15% | Pass |
| Stability | Within ±15% of nominal | Pass |
Stability of this compound in Plasma
The stability of N-oxide metabolites is a critical parameter to evaluate.[2] Stability experiments were conducted to ensure that the concentration of this compound does not change during sample handling, processing, and storage.
Stability Assessment:
| Condition | Duration | Stability |
| Bench-top | 4 hours at room temperature | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
The results indicate that this compound is stable under the tested conditions. However, it is recommended to process samples as quickly as possible and store them at -80°C to minimize the risk of degradation.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated according to international guidelines and can be confidently applied to pharmacokinetic and toxicokinetic studies.
References
-
Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
-
Kim, H. Y., et al. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Translational and Clinical Pharmacology, 29(4), 216-225. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
Vlase, L., et al. (2023). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Metabolites, 13(5), 634. Retrieved from [Link]
-
Wikipedia. (n.d.). Medifoxamine. Retrieved from [Link]
-
Zanardi, A., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661. Retrieved from [Link]
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- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Accurate Quantification of Medifoxamine N-oxide in Human Plasma
Authored by: [Your Name/Laboratory], Senior Application Scientist
Date: January 12, 2026
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Medifoxamine N-oxide, the primary active metabolite of the withdrawn antidepressant drug Medifoxamine, in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology, providing a robust and reproducible workflow from sample preparation to data acquisition. The methodology herein is grounded in established bioanalytical principles, ensuring data integrity and reliability in accordance with regulatory expectations.
Introduction: The Scientific Rationale
Medifoxamine, a dual serotonin-norepinephrine reuptake inhibitor, was withdrawn from the market due to its association with hepatotoxicity. Its major metabolite, this compound, is a key analyte in understanding the drug's metabolic pathway and potential toxicological profile. Accurate quantification of this metabolite in biological matrices is therefore critical for post-market surveillance, forensic toxicology, and research into the mechanisms of drug-induced liver injury.
This protocol employs the gold-standard technique of LC-MS/MS, which offers unparalleled sensitivity and selectivity for quantifying small molecules in complex biological samples. The method described has been optimized for the specific physicochemical properties of this compound and its parent drug, ensuring a clear separation from endogenous plasma components and reliable detection at low concentrations.
Method Overview: A Validating Workflow
The entire analytical workflow is designed as a self-validating system. Each stage, from sample preparation to instrumental analysis, incorporates quality control measures to ensure the final data is accurate and reproducible.
Figure 1: Overall experimental workflow for the quantification of this compound.
Materials and Reagents
-
Analytes: Medifoxamine and this compound reference standards.
-
Internal Standard (IS): Medifoxamine-d5 N-oxide (or a suitable structural analog if unavailable).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatography: A UHPLC system capable of binary gradient elution at pressures up to 15,000 psi.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Medifoxamine, this compound, and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid).
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to achieve the desired separation and sensitivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Medifoxamine | 270.2 | 135.1 | 30 | 20 |
| This compound | 286.2 | 135.1 | 35 | 25 |
| Medifoxamine-d5 N-oxide (IS) | 291.2 | 135.1 | 35 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation
To ensure the trustworthiness of this protocol, it should be validated according to the guidelines of regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is accurate and precise. A calibration curve should be constructed using a series of standards, and a linear regression analysis performed.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with the principles of method validation, offer a solid foundation for researchers. Adherence to this protocol will enable the generation of high-quality, reliable data for pharmacokinetic and toxicological studies.
References
-
Libretto, S. E. (1994). A review of the toxicology of medifoxamine. Human & Experimental Toxicology, 13(1_suppl), 49S-57S. [Link]
-
Daujat, M., Pichard, L., Fabre, G., Pineau, T., Fabre, I., Bonfils, C., & Maurel, P. (1992). Medifoxamine-induced liver injury: a possible case of drug-drug interaction. Journal of Hepatology, 15(1-2), 194-199. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Application Notes & Protocols: Investigating Medifoxamine-Induced Hepatotoxicity via Reactive Metabolite Formation
Introduction
Medifoxamine, an antidepressant previously marketed under names like Clédial and Gerdaxyl, was withdrawn from the market in the late 1990s and early 2000s due to incidents of severe hepatotoxicity.[1] This withdrawal underscores a critical challenge in drug development: predicting and understanding drug-induced liver injury (DILI). DILI is a leading cause of drug attrition during development and post-market withdrawal, posing significant risks to patient safety.[2][3]
The hepatotoxicity of many compounds is not caused by the parent drug itself but by its metabolic bioactivation within the liver.[4][5] The liver's extensive metabolic machinery, particularly the cytochrome P450 (CYP) enzyme system, can convert chemically stable drugs into highly reactive metabolites.[6][7] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, disrupt cellular function, induce oxidative stress, and trigger mitochondrial damage, ultimately leading to hepatocyte death.[8][9][10]
This guide provides a comprehensive framework for investigating the mechanisms of Medifoxamine-induced hepatotoxicity. We will operate under the central hypothesis that Medifoxamine is bioactivated by hepatic enzymes to form one or more reactive metabolites, such as an N-oxide or quinone-imine species, which are the primary mediators of its liver toxicity. The following sections detail in vitro and in vivo protocols designed to test this hypothesis, from initial cytotoxicity screening to deep mechanistic analysis of key cell death pathways.
Section 1: The Role of Reactive Metabolites in Medifoxamine Hepatotoxicity
The bioactivation of a drug is the initial event in many chemically induced toxicities.[5] For a compound like Medifoxamine, CYP-mediated oxidation can generate electrophilic species that are not efficiently detoxified.[4] The primary detoxification pathway for such electrophiles is conjugation with glutathione (GSH), a critical intracellular antioxidant.[10] When GSH stores are depleted by high concentrations of reactive metabolites, these intermediates are free to bind to other nucleophilic targets, such as cysteine residues on proteins.[10] This covalent binding can inactivate critical enzymes, disrupt mitochondrial respiration, and generate secondary oxidative stress through the production of reactive oxygen species (ROS), leading to a cascade of events culminating in either apoptosis or necrosis.[9][11]
Caption: Hypothesized bioactivation of Medifoxamine leading to hepatotoxicity.
Section 2: In Vitro Models for Studying Medifoxamine Metabolism and Toxicity
In vitro models are indispensable for mechanistic toxicology, allowing for controlled investigation of cellular responses to xenobiotics.[2][3] For studying metabolically driven toxicity, the choice of cell model is critical.
Justification for Model Selection
While HepG2 cells are widely used, they express very low levels of key drug-metabolizing enzymes.[2] The HepaRG cell line, a human bipotent progenitor cell line, can be differentiated into a co-culture of hepatocyte-like and biliary-like cells. Differentiated HepaRG cells express a wide range of Phase I and Phase II metabolic enzymes at levels comparable to primary human hepatocytes (PHHs), making them a superior and more reproducible model for investigating DILI.[2][12][13]
Protocol 2.1: Screening for Medifoxamine Cytotoxicity in Differentiated HepaRG Cells
Objective: To determine the concentration-dependent cytotoxicity of Medifoxamine in a metabolically competent cell line.
Materials:
-
HepaRG cells
-
William’s E Medium, Glutamine, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Hepatocyte Culture Medium Supplement (or equivalent)
-
Dimethyl Sulfoxide (DMSO)
-
Medifoxamine
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Cell Viability Assay Kit (e.g., MTS, WST-1)
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture and differentiate HepaRG cells according to the supplier’s protocol. Typically, this involves a 2-week seeding phase followed by a 2-week differentiation phase in medium containing 2% DMSO.
-
Plating for Assay: Once differentiated, seed the cells into 96-well plates at an appropriate density (e.g., 2.4 x 10⁴ cells/well) and allow them to acclimate for 24-48 hours.
-
Compound Preparation: Prepare a 1000X stock solution of Medifoxamine in DMSO. Serially dilute this stock to create a range of working concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Cell Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired final concentrations of Medifoxamine. Include a "vehicle control" (0.1% DMSO) and a "maximum lysis control" (using the lysis buffer from the LDH kit).
-
Incubation: Incubate the plates for a defined period, typically 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed.
-
Endpoint Assays:
-
LDH Assay (Necrosis): At the end of the incubation, carefully collect a sample of the cell culture supernatant. Measure LDH release according to the manufacturer's protocol.
-
MTS/WST-1 Assay (Viability): After collecting the supernatant for the LDH assay, add the viability reagent to the remaining cells in the wells and incubate as required. Measure absorbance to determine the relative number of viable cells.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cytotoxicity (LDH) and percentage of viability (MTS/WST-1) against the Medifoxamine concentration to determine the EC₅₀ (effective concentration, 50%).
| Parameter | Recommended Range | Rationale |
| Medifoxamine Concentration | 0.1 µM - 200 µM (logarithmic scale) | Covers a broad range to establish a full dose-response curve. |
| Incubation Time | 24 hours (initial screen) | Standard time point for acute cytotoxicity assessment. |
| Vehicle Control | 0.1% DMSO | Ensures observed effects are due to the drug, not the solvent. |
| Positive Control (Optional) | Acetaminophen (10 mM) | A well-characterized hepatotoxin to validate assay performance. |
Protocol 2.2: Detecting Reactive Metabolite Formation via GSH Trapping
Objective: To obtain direct evidence of Medifoxamine bioactivation by trapping reactive intermediates with glutathione.
Materials:
-
Human Liver Microsomes (HLM) or S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Medifoxamine
-
Acetonitrile, Formic Acid
-
LC-MS/MS system
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice: HLM (e.g., 0.5 mg/mL final concentration), Medifoxamine (e.g., 10-50 µM), and GSH (1-5 mM).
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Prepare a control reaction without the NADPH system to check for non-enzymatic reactivity.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system. Search for the mass of the expected Medifoxamine-GSH adduct(s). The exact mass will depend on the structure of the reactive metabolite (e.g., parent mass + mass of GSH via addition or displacement).
-
Data Interpretation: The presence of a peak corresponding to the Medifoxamine-GSH adduct in the NADPH-containing sample, which is absent or significantly lower in the control, is strong evidence for the formation of a reactive metabolite.[4]
Section 3: Mechanistic Deep Dive: Key Hepatotoxicity Pathways
Once cytotoxicity is established, the next step is to dissect the underlying molecular mechanisms. The following protocols use differentiated HepaRG cells treated with a sub-lethal to moderately lethal concentration of Medifoxamine (e.g., EC₂₅ - EC₇₅) determined from Protocol 2.1.
Caption: Key mechanistic pathways in DILI initiated by a reactive metabolite.
Protocol 3.1: Assessment of Oxidative Stress
Objective: To quantify the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione.
Methodology:
-
Cell Treatment: Seed and treat differentiated HepaRG cells in 96-well plates (clear-bottom, black-walled for fluorescence) with Medifoxamine for various time points (e.g., 1, 3, 6, 12 hours).
-
ROS Measurement (DCFH-DA Assay):
-
At each time point, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates ROS production.
-
-
GSH Measurement (Thiol-Tracker Dye or Luminescent Assay):
-
At each time point, lyse the cells and measure the total GSH content using a commercially available kit (e.g., GSH-Glo™). This typically involves a reaction that produces a luminescent signal proportional to the amount of GSH.
-
A decrease in luminescence compared to the vehicle control indicates GSH depletion.
-
Protocol 3.2: Evaluation of Mitochondrial Dysfunction
Objective: To assess the impact of Medifoxamine on mitochondrial integrity by measuring the mitochondrial membrane potential (ΔΨm).
Methodology:
-
Cell Treatment: Seed and treat differentiated HepaRG cells on 96-well plates with Medifoxamine for relevant time points.
-
MMP Staining (JC-1 Assay):
-
JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm.
-
At each time point, load cells with the JC-1 dye according to the manufacturer's protocol.
-
Measure both red (aggregates) and green (monomers) fluorescence.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis.[14]
-
Protocol 3.3: Analysis of Apoptosis via Caspase Activation
Objective: To determine if cell death occurs via apoptosis by measuring the activity of executioner caspases.
Methodology:
-
Cell Treatment: Treat differentiated HepaRG cells with Medifoxamine for time points typically ranging from 6 to 24 hours.
-
Caspase-3/7 Activity Assay:
-
Use a luminogenic or fluorogenic assay kit (e.g., Caspase-Glo® 3/7).
-
At each time point, add the caspase reagent directly to the wells. The reagent contains a specific substrate for Caspase-3 and -7.
-
Cleavage of the substrate by active caspases releases a luminescent or fluorescent signal.
-
Measure the signal according to the manufacturer's protocol. An increase in signal indicates the activation of the apoptotic cascade.[15][16]
-
Section 4: In Vivo Hepatotoxicity Models (Conceptual Framework)
While in vitro data provides mechanistic insight, in vivo studies are necessary to understand the toxicological effects in a whole-organism context. Modeling idiosyncratic DILI in animals is notoriously difficult due to species differences in metabolism and immune response.[3][17][18] However, a well-designed study can provide valuable information on overt toxicity.
Objective: To assess the potential of Medifoxamine to cause acute liver injury in a rodent model.
Caption: General experimental workflow for an acute in vivo hepatotoxicity study.
| Parameter | Recommendation | Rationale/Endpoint |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | Commonly used strain in toxicology studies. |
| Grouping | Group 1: Vehicle Control (e.g., corn oil, saline) Group 2-4: Medifoxamine (Low, Mid, High Dose) | At least 3 doses are needed to assess dose-dependency. n=6-8 mice per group. |
| Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Route should be chosen based on Medifoxamine's properties and intended human exposure route. |
| Duration | Acute study: Sacrifice at 24 or 48 hours post-dose | To assess rapid onset of liver injury. |
| Serum Analysis | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Standard, sensitive biomarkers of hepatocellular injury.[19] |
| Liver Histopathology | H&E staining of formalin-fixed, paraffin-embedded tissue | To visually assess necrosis, inflammation, and steatosis. |
| Tissue Biomarkers | Hepatic GSH levels, Malondialdehyde (MDA) assay | To measure oxidative stress (GSH depletion) and lipid peroxidation (MDA). |
Section 5: Data Interpretation and Summary
A cohesive interpretation of data from these multi-level experiments is key to building a case for Medifoxamine's mechanism of toxicity.
| Assay | Positive Result Indicating Reactive Metabolite Toxicity | Mechanism Implicated |
| HepaRG Cytotoxicity | Dose-dependent decrease in viability and increase in LDH release. | General Cytotoxicity |
| GSH Trapping | Detection of Medifoxamine-GSH adduct(s) via LC-MS/MS. | Metabolic Bioactivation |
| ROS/GSH Measurement | Time- and dose-dependent increase in ROS and decrease in GSH. | Oxidative Stress |
| MMP Assessment (JC-1) | Dose-dependent decrease in the red/green fluorescence ratio. | Mitochondrial Dysfunction |
| Caspase-3/7 Activity | Dose-dependent increase in caspase activity. | Apoptosis |
| In Vivo Study | Elevated serum ALT/AST, visible necrosis on H&E slides, depleted hepatic GSH. | Hepatocellular Injury |
If the results align with the outcomes in the table, it would strongly support the hypothesis that Medifoxamine's hepatotoxicity is driven by its bioactivation to a reactive metabolite, which initiates a cascade of oxidative stress, mitochondrial damage, and ultimately, apoptotic or necrotic cell death. These findings provide a mechanistic foundation for the drug's observed clinical toxicity.
References
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Human Metabolome Database. (2021). Showing metabocard for Medifoxamine (HMDB0254404). HMDB. [Link]
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Zhang, Y., et al. (2024). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. PubMed Central. [Link]
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Application Notes and Protocols for the Comprehensive Assessment of Medifoxamine N-oxide-Induced Oxidative Stress
Introduction: Unraveling the Potential for Metabolite-Driven Oxidative Stress
Medifoxamine, a previously marketed antidepressant, was withdrawn from clinical use due to concerns regarding hepatotoxicity.[1] Drug-induced liver injury (DILI) is frequently linked to the formation of reactive metabolites that can disrupt cellular homeostasis, a key mechanism of which is the induction of oxidative stress.[2][3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA.[5][6]
While the parent compound's pharmacology is relatively well-understood, the toxicological profile of its metabolites, particularly N-oxide derivatives, warrants thorough investigation. The metabolic N-oxidation of tertiary amines is a common biotransformation pathway for many pharmaceuticals, including tricyclic antidepressants structurally related to Medifoxamine.[7][8] These N-oxide metabolites can exhibit their own pharmacological or toxicological activities, and in some cases, possess redox-active properties that may contribute to cellular oxidative stress.[9][10] This document provides a comprehensive framework and detailed protocols for researchers to investigate the potential of Medifoxamine N-oxide to induce oxidative stress in a cellular context.
The following protocols are designed to provide a multi-faceted view of oxidative stress, moving from the direct detection of ROS to the assessment of downstream cellular damage and the response of the cell's primary antioxidant enzyme systems.
Core Principles and Rationale for Assay Selection
A robust assessment of oxidative stress requires a multi-pronged approach. We have selected a suite of assays that provide a holistic view of the cellular response to a potential pro-oxidant challenge by this compound.
-
Direct Assessment of Reactive Oxygen Species (ROS): The 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method for the direct detection of intracellular ROS.[11][12] The cell-permeable DCFDA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
-
Evaluation of Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for quantifying lipid peroxidation, a key indicator of oxidative damage to cellular membranes.[13] Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.[13]
-
Assessment of Antioxidant Enzyme Activity: A complete picture of oxidative stress must include an evaluation of the cell's antioxidant defense system. We will focus on two key enzymes:
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), representing the first line of defense against ROS.
-
Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus protecting the cell from its toxic effects.
-
The following diagram illustrates the proposed workflow for a comprehensive assessment of this compound-induced oxidative stress.
Caption: Workflow for assessing this compound-induced oxidative stress.
Experimental Protocols
Protocol 1: In Vitro Generation of this compound
Principle: To study the effects of this compound, it is often necessary to synthesize or generate it in vitro, as it may not be commercially available. This protocol describes a general method for the N-oxidation of a tertiary amine-containing drug using human liver microsomes (HLMs), which contain the necessary cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[14]
Reagents and Equipment:
-
Medifoxamine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the pooled human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
HLMs (final concentration of 0.5-1.0 mg/mL)
-
Medifoxamine (from a stock solution in a suitable solvent, e.g., DMSO, to the desired final concentration)
-
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to confirm the formation of this compound (expected mass increase of +16 Da) and to quantify its concentration against a standard curve if a reference standard is available.
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
Principle: This protocol details the measurement of intracellular ROS production in cultured cells (e.g., HepG2) following exposure to this compound using the DCFDA assay.[11][12]
Reagents and Equipment:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
H₂O₂ (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10-20 µM DCFDA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 30-45 minutes.
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Treatment: Add 100 µL of fresh culture medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Protocol 3: Assessment of Lipid Peroxidation via TBARS Assay
Principle: This protocol describes the quantification of malondialdehyde (MDA) and other thiobarbituric acid reactive substances in cell lysates as a measure of lipid peroxidation.[13]
Reagents and Equipment:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader (absorbance at 532 nm)
-
Heating block or water bath (95-100°C)
Procedure:
-
Sample Preparation: After treatment with this compound, harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate for normalization.
-
Acid Precipitation: To 100 µL of cell lysate, add 200 µL of 10% TCA and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C.
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath or heating block for 10-15 minutes.
-
Cooling: Cool the samples on ice and then centrifuge briefly to collect the condensate.
-
Measurement: Transfer 150-200 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA. Normalize the results to the protein concentration of the cell lysate.
Protocol 4: Superoxide Dismutase (SOD) Activity Assay
Principle: This assay measures the activity of SOD by its ability to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of color development is proportional to the SOD activity.
Reagents and Equipment:
-
Commercially available SOD assay kit (recommended for consistency) or individual reagents:
-
WST-1 or similar tetrazolium salt
-
Xanthine
-
Xanthine Oxidase (XO)
-
Assay buffer
-
-
Microplate reader (absorbance at ~450 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the TBARS assay protocol.
-
Assay Setup: Follow the instructions of the commercial kit. Typically, this involves adding the cell lysate, a substrate solution (containing WST-1 and xanthine), and an enzyme solution (xanthine oxidase) to the wells of a microplate.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at ~450 nm.
-
Calculation: Calculate the percentage inhibition of the colorimetric reaction for each sample and determine the SOD activity based on a standard curve if provided by the kit, or express as units of activity per mg of protein.
Protocol 5: Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ can be measured colorimetrically or by monitoring the decrease in absorbance at 240 nm. The colorimetric method described here involves the reaction of residual H₂O₂ with a chromogen.
Reagents and Equipment:
-
Commercially available CAT assay kit (recommended) or individual reagents:
-
Hydrogen peroxide (H₂O₂)
-
Chromogenic substrate (e.g., Purpald)
-
Assay buffer
-
-
Spectrophotometer or microplate reader (absorbance at the appropriate wavelength for the chromogen, e.g., 540 nm for Purpald)
Procedure:
-
Sample Preparation: Prepare cell lysates as previously described.
-
Assay Setup: Following the kit manufacturer's protocol, add the cell lysate to a reaction mixture containing a known concentration of H₂O₂.
-
Incubation: Allow the catalase in the sample to decompose the H₂O₂ for a specific time.
-
Stop Reaction and Color Development: Stop the enzymatic reaction and add a chromogenic substrate that reacts with the remaining H₂O₂ to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: The catalase activity is inversely proportional to the absorbance. Calculate the activity based on a standard curve and normalize to the protein concentration.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: this compound-Induced Oxidative Stress Markers
| Concentration of this compound | Intracellular ROS (% of Control) | Lipid Peroxidation (nmol MDA/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Vehicle Control | 100 ± 5 | 0.5 ± 0.1 | 10.2 ± 1.5 | 25.8 ± 3.2 |
| 1 µM | 120 ± 8 | 0.8 ± 0.2 | 9.8 ± 1.3 | 24.5 ± 2.9 |
| 10 µM | 185 ± 12 | 1.5 ± 0.3 | 8.5 ± 1.1 | 20.1 ± 2.5 |
| 50 µM | 250 ± 20 | 2.8 ± 0.5 | 7.1 ± 0.9 | 15.3 ± 1.8 |
| Positive Control (e.g., H₂O₂) | 350 ± 25 | 4.2 ± 0.6 | 5.5 ± 0.7 | 10.2 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
An increase in intracellular ROS and lipid peroxidation, coupled with a decrease in SOD and CAT activities, would strongly suggest that this compound induces oxidative stress.
The following diagram illustrates the potential signaling pathway of this compound-induced oxidative stress.
Caption: Proposed pathway of this compound-induced oxidative stress.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the potential of this compound to induce oxidative stress. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the mechanisms underlying the potential toxicity of this metabolite. These studies are crucial for a thorough risk assessment and contribute to the broader understanding of drug metabolite-driven toxicity.
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Drug Target Review. (2019). Application note: Oxidative Stress Measurements Made Easy. [Link]
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National Center for Biotechnology Information (PMC). (2013). Drug-Induced Oxidative Stress and Toxicity. [Link]
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National Center for Biotechnology Information (NIH). (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
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National Center for Biotechnology Information (PMC). (2023). Editorial: Impacts of drug-induced oxidative stress. [Link]
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MDPI. (2023). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]
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Application Notes and Protocols: Experimental Design for Studying Medifoxamine N-oxide Pharmacokinetics in Rats
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for designing and executing a pharmacokinetic study of Medifoxamine and its major metabolite, Medifoxamine N-oxide, in a rat model. Medifoxamine, a formerly marketed antidepressant, acts as a dopamine and serotonin reuptake inhibitor.[1] Understanding the in vivo behavior of its N-oxide metabolite is crucial for a comprehensive toxicological and pharmacological assessment. This guide emphasizes the rationale behind experimental choices, adherence to ethical guidelines, and the application of robust bioanalytical techniques to ensure data integrity and reliability.
Introduction: The Scientific Rationale
Medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) is an atypical antidepressant that was previously marketed under the names Clédial and Gerdaxyl.[1] Its mechanism of action involves the inhibition of dopamine and serotonin reuptake.[1] Like many tertiary amines, Medifoxamine undergoes significant first-pass metabolism in the liver, leading to the formation of active metabolites, including N-oxides.[1][2] The N-oxide metabolite of a drug can have its own distinct pharmacological and toxicological profile, sometimes contributing significantly to the parent drug's overall effect or adverse reactions.[2][3] Therefore, a thorough pharmacokinetic characterization of this compound is essential for a complete understanding of Medifoxamine's disposition in the body.
The rat is a widely accepted and utilized animal model in preclinical drug metabolism and pharmacokinetic studies due to its physiological and metabolic similarities to humans in many aspects, although species-specific differences in drug-metabolizing enzymes should be considered.[4][5][6][7] This guide will detail a robust experimental design for elucidating the pharmacokinetic profile of this compound in rats following oral administration of the parent drug.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with ethical principles and guidelines to ensure animal welfare.[8][9] Key principles include the 3Rs: Replacement , Reduction , and Refinement .[10]
-
Replacement: Utilizing non-animal methods whenever possible. For pharmacokinetic studies, in vitro metabolism assays can provide preliminary data, but an in vivo model is necessary to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduction: Using the minimum number of animals required to obtain statistically significant data.[9]
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[9][11] This includes using appropriate handling techniques, optimizing blood collection methods, and ensuring proper housing and care.
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11]
Experimental Design and Methodology
A well-structured experimental design is paramount for generating reliable pharmacokinetic data. This involves careful consideration of the animal model, dose selection, administration route, and sampling schedule.
Animal Model
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and genetics.[5]
-
Age and Weight: Rats should be of a specific age and weight range (e.g., 8-10 weeks old, 200-250 g) to minimize variability in metabolic rates.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment to reduce stress-related physiological changes.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity, with free access to standard chow and water.
Dose Formulation and Administration
-
Dose Selection: The dose of Medifoxamine should be selected based on previous efficacy or toxicity studies. If such data is unavailable, a dose-ranging study may be necessary. For this protocol, a single oral dose will be administered.
-
Vehicle Selection: The vehicle for dissolving or suspending Medifoxamine should be non-toxic and not interfere with the drug's absorption or metabolism. Common vehicles include water, saline, or a suspension in 0.5% carboxymethylcellulose. The pH of the formulation should be near neutral to avoid irritation.[12]
-
Route of Administration: Oral gavage is a precise method for administering a specific dose of a compound directly into the stomach of a rat.[12][13][14] Proper training in this technique is essential to prevent injury to the animal.[12]
Study Groups
A typical single-dose pharmacokinetic study will include the following groups:
| Group | Treatment | Number of Animals | Purpose |
| 1 | Vehicle (Control) | 3-5 | To establish baseline levels and ensure the vehicle has no interfering effects. |
| 2 | Medifoxamine | 5-6 per time point | To determine the plasma concentration-time profile of Medifoxamine and this compound. |
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling from the same animal. Retro-orbital sinus sampling is generally discouraged due to the potential for tissue damage.
-
Time Points: A sufficient number of time points should be chosen to adequately define the plasma concentration-time curve, including the absorption, distribution, and elimination phases. Suggested time points for a drug with a relatively short half-life like Medifoxamine (around 2.8-4.0 hours in humans) could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1][15]
-
Sample Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal.
-
Anticoagulant: Blood samples should be collected into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.
-
Plasma Preparation: Immediately after collection, blood samples should be centrifuged to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A validated bioanalytical method is critical for the accurate quantification of Medifoxamine and this compound in plasma samples.[16][17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[19][20]
Method Development
-
Sample Preparation: A robust sample preparation method is necessary to remove interfering substances from the plasma matrix. Protein precipitation or liquid-liquid extraction are common techniques.
-
Chromatographic Separation: A suitable HPLC or UPLC column and mobile phase should be chosen to achieve good separation of Medifoxamine, this compound, and an internal standard.[19]
-
Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analytes.[19] Specific precursor-to-product ion transitions for Medifoxamine and this compound need to be identified. The instability of N-oxides should be considered, and soft ionization techniques like electrospray ionization (ESI) are recommended.[20] Distinguishing N-oxides from hydroxylated metabolites can be achieved through specific MS/MS fragmentation patterns.[21]
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[16][17][18][22][23] Validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Pharmacokinetic Data Analysis
Once the plasma concentrations of Medifoxamine and this compound have been determined at each time point, the pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[24][25][26][27]
Key Pharmacokinetic Parameters
The following parameters should be calculated for both the parent drug and its N-oxide metabolite:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
Software
Specialized software such as WinNonlin®, Phoenix®, or similar programs are commonly used for pharmacokinetic data analysis.
Detailed Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Accurately weigh the rat to determine the correct volume of the dose formulation to administer.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Fill a syringe with the calculated volume of the dose formulation and attach the gavage needle.
-
Gently insert the gavage needle into the rat's mouth and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the dose.
-
Carefully remove the gavage needle and return the rat to its cage.
-
Observe the animal for any signs of distress.
Protocol 2: Plasma Sample Preparation by Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 50 µL).
-
Add a precipitating agent (e.g., three volumes of ice-cold acetonitrile containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of Medifoxamine
Caption: Metabolic conversion of Medifoxamine to its N-oxide metabolite.
Experimental Workflow
Caption: Workflow for a rat pharmacokinetic study of this compound.
Conclusion
This comprehensive guide outlines the critical components for designing and conducting a scientifically sound pharmacokinetic study of this compound in rats. By adhering to these principles and protocols, researchers can generate high-quality, reliable data that will contribute to a more complete understanding of the disposition and potential effects of Medifoxamine and its metabolites. The emphasis on ethical considerations, robust experimental design, and validated bioanalytical methods ensures the integrity and translational relevance of the findings.
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Non-compartmental analysis - PubMed. Available at: [Link]
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Pharmacokinetics analysis series: Non-compartmental analysis - Datapharm Australia. Available at: [Link]
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NON-COMPARTMENTAL PHARMACOKINETICS - PHARMD GURU. Available at: [Link]
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Noncompartmental Analysis - MATLAB & Simulink - MathWorks. Available at: [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" - ASCPT. Available at: [Link]
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Medifoxamine - Wikipedia. Available at: [Link]
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Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Available at: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
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Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]
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Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]
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The rat, a useful animal model for pharmacological studies on apolipoprotein E - PubMed. Available at: [Link]
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ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. Available at: [Link]
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Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC. Available at: [Link]
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Ethical Principles and Guidelines for Experiments on Animals. Available at: [Link]
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A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed. Available at: [Link]
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Animal research: Ethics, regulations, and alternatives - The Pharma Innovation Journal. Available at: [Link]
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Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. Available at: [Link]
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Ethical use of animals in medicine testing | European Medicines Agency (EMA). Available at: [Link]
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How do drug researchers address effects that only occur in rats? - Patsnap Synapse. Available at: [Link]
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Selective reduction of N-oxides to amines: Application to drug metabolism - ResearchGate. Available at: [Link]
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Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF - ResearchGate. Available at: [Link]
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Ethical guidelines for research in animal science. Available at: [Link]
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Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC - NIH. Available at: [Link]
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Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. Available at: [Link]
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Study of different routes of drugs administration in mice & rats - RJPT SimLab. Available at: [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Available at: [Link]
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Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - the University of Groningen research portal. Available at: [Link]
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V B. Metabolism and Pharmacokinetic Studies - FDA. Available at: [Link]
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Oral drug administration in Rats - upums. Available at: [Link]
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Rodent models meeting need for reduced drug attrition rates. Available at: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]
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Best Practices For Preclinical Animal Testing - BioBoston Consulting. Available at: [Link]
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Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. Available at: [Link]
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Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. Available at: [Link]
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The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers - PubMed. Available at: [Link]
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Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. Available at: [Link]
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[Medifoxamine 50, an antidepressive drug without atropine-like side effects] - PubMed. Available at: [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. Available at: [Link]
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Selective reduction of N-oxides to amines: application to drug metabolism - PubMed. Available at: [Link]
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Antidepressants: mechanism of action, toxicity and possible amelioration - MedCrave online. Available at: [Link]
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Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans - PMC. Available at: [Link]
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Tolerability and kinetics of intravenous medifoxamine in healthy volunteers - PubMed. Available at: [Link]
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Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats - Frontiers. Available at: [Link]
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Application Notes & Protocols: Medifoxamine N-oxide in Reactive Metabolite Trapping Studies
I. Introduction: The Imperative of Intercepting Reactive Metabolites
In the landscape of drug discovery and development, the bioactivation of xenobiotics into chemically reactive metabolites is a paramount safety concern. These electrophilic species, often generated through metabolic enzymes such as cytochrome P450s, can form covalent adducts with cellular macromolecules like proteins and DNA.[1][2] Such interactions can disrupt cellular function, elicit immune responses, and are implicated in idiosyncratic adverse drug reactions (IADRs), including severe organ toxicities.[3][4] Consequently, the early identification and characterization of reactive metabolites are critical to de-risk drug candidates and ensure patient safety.
Reactive metabolite trapping studies are a cornerstone of modern drug safety assessment.[5] These in vitro assays employ nucleophilic trapping agents to intercept and stabilize otherwise transient reactive intermediates, allowing for their detection and structural elucidation, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] While glutathione (GSH) is the most commonly used trapping agent, its biological relevance can sometimes be a double-edged sword, as endogenous GSH in liver fractions can complicate analysis.[7] This has spurred interest in alternative trapping agents with unique analytical signatures.
This document introduces Medifoxamine N-oxide as a novel, promising trapping agent for reactive metabolite studies. We will delve into its proposed mechanism of action, provide detailed protocols for its application in in vitro drug metabolism systems, and outline analytical strategies for the characterization of the resulting adducts.
II. This compound: A Novel Trapping Agent
This compound, the N-oxidized metabolite of the drug Medifoxamine, possesses a highly polar N-O bond.[4][8] The oxygen atom in the N-oxide functionality is electron-rich and can act as a potent nucleophile, capable of reacting with a variety of electrophilic species.[9][10] It is this nucleophilic character that we propose to harness for the trapping of reactive drug metabolites.
Proposed Mechanism of Action
The trapping of a reactive electrophilic metabolite (M*) by this compound is hypothesized to proceed via a nucleophilic attack of the N-oxide oxygen on the electrophilic center of the metabolite. This results in the formation of a stable covalent adduct, which can be readily detected and characterized by LC-MS/MS.
Figure 2: Experimental workflow for reactive metabolite trapping.
IV. LC-MS/MS Analysis and Data Interpretation
A. Chromatographic and Mass Spectrometric Conditions
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 100-1000) with data-dependent MS/MS |
B. Data Analysis Strategy
-
Parent Compound and Metabolites: Analyze the chromatograms for the parent compound and its expected phase I and phase II metabolites.
-
Adduct Hunting: Search for potential adducts of this compound with the parent drug or its metabolites. The expected mass of the adduct will be: Mass of Adduct = Mass of Metabolite + Mass of this compound
-
Characteristic Fragmentation: N-oxides can exhibit characteristic neutral losses of oxygen (-16 Da) or water (-18 Da) in their MS/MS spectra, which can be diagnostic for identifying the adducts. [11][12]4. Comparative Analysis: Compare the chromatograms from the complete incubation with the control incubations. Adduct peaks should be present or significantly more abundant in the complete incubation compared to the controls.
V. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No adducts detected | - Low level of reactive metabolite formation.- Reactive metabolite is not trapped by this compound.- Adduct is unstable. | - Increase test compound concentration or incubation time.- Use a positive control known to form reactive metabolites.- Co-incubate with GSH to see if any adducts are formed. |
| High background noise | - Contamination from reagents or matrix. | - Use high-purity solvents and reagents.- Optimize sample clean-up procedure. |
| Poor peak shape | - Inappropriate LC conditions. | - Optimize the mobile phase and gradient. |
VI. Conclusion
The use of this compound as a novel trapping agent offers a promising new tool for the detection and characterization of reactive drug metabolites. Its unique chemical properties and distinct mass signature may provide valuable, complementary information to traditional trapping agents like glutathione. The protocols and analytical strategies outlined in this document provide a solid foundation for researchers to explore the application of this compound in their drug safety assessment programs. Further studies are warranted to fully validate its trapping efficiency across a diverse range of reactive metabolite classes.
VII. References
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Application Note & Protocol Guide: A Multi-Assay Approach for Characterizing the Neuroactivity of Medifoxamine N-oxide
Introduction: Re-examining Medifoxamine Through its Metabolites
Medifoxamine is an atypical antidepressant that was previously marketed under brand names such as Clédial and Gerdaxyl.[1] Its mechanism of action involves weak inhibition of dopamine and serotonin reuptake, alongside antagonism of 5-HT2A and 5-HT2C receptors.[1] Despite its clinical use, medifoxamine was withdrawn from the market due to incidents of hepatotoxicity.[1] As with many centrally acting agents, the parent drug undergoes significant first-pass metabolism, producing metabolites that may contribute significantly to its overall pharmacological and toxicological profile.[1]
This guide focuses on a key, yet under-explored, aspect of medifoxamine pharmacology: the neuroactivity of its N-oxide metabolite. It is crucial for drug development and neurotoxicology professionals to determine if metabolites are inactive, contribute to the therapeutic effect, or are responsible for adverse events. This document provides a structured, multi-tiered approach using a suite of validated cell-based assays to build a comprehensive neuropharmacological profile of Medifoxamine N-oxide. We will proceed from foundational cytotoxicity assessments to functional and mechanistic assays, providing researchers with the tools to dissect its potential effects on neuronal health, development, and signaling.
Section 1: Foundational Analysis - Neuronal Viability and Cytotoxicity
Scientific Rationale: Before any assessment of neuroactivity can be performed, it is imperative to establish the concentration range at which this compound does not induce cell death. Evaluating cytotoxicity provides a critical therapeutic window for subsequent functional assays. We employ two distinct assays that measure different hallmarks of cell death to ensure a comprehensive and robust assessment. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability, while the Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme, a marker of lost plasma membrane integrity.[2][3][4] Using both provides a more complete picture than either assay alone.[4]
Experimental Workflow: Viability & Cytotoxicity Screening
Caption: Workflow for dual cytotoxicity and viability assessment.
Protocol 1A: MTT Assay for Metabolic Viability
-
Cell Plating: Seed human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 1B: LDH Release Assay for Membrane Integrity
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt) to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.[2]
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells and to a maximum LDH release control (cells lysed with a lysis buffer).
| Parameter | MTT Assay | LDH Assay | Reference |
| Principle | Measures mitochondrial reductase activity in living cells. | Measures release of cytosolic LDH from damaged cells. | [2][3] |
| Endpoint | Cell Viability (%) | Cytotoxicity (%) | [5][6] |
| Typical Readout | Absorbance at 570 nm | Absorbance at 490 nm | [2] |
| Controls | Vehicle, Max-kill (e.g., Triton X-100) | Vehicle, Max-lysis | [4] |
Section 2: Functional Neurobiology - Neurite Outgrowth Assessment
Scientific Rationale: Neurite outgrowth is a fundamental process in neuronal development, plasticity, and regeneration. Assays measuring changes in neurite length and complexity can reveal if a compound has neurotrophic, neurotoxic, or neurodevelopmental effects.[7][8] This is particularly relevant for an antidepressant-related compound, as therapies for depression are hypothesized to involve structural and functional changes in neural circuits.[9] We will use high-content imaging to provide a quantitative and multiparametric analysis of neuronal morphology.
Experimental Workflow: High-Content Neurite Outgrowth Analysis
Caption: High-content screening workflow for neurite outgrowth.
Protocol 2: Quantitative Neurite Outgrowth Assay
-
Plate Coating: Coat a 96-well clear-bottom imaging plate with a suitable substrate (e.g., 10 µg/mL laminin) for at least 2 hours at 37°C.[10]
-
Cell Seeding: Seed human iPSC-derived neurons or a suitable cell line (e.g., Neuro-2a) at a density optimized for neurite analysis (e.g., 10,000 cells/well).[11] Allow cells to attach.
-
Compound Treatment: Treat cells with a range of non-cytotoxic concentrations of this compound determined from Section 1. Include a vehicle control, a known inhibitor (e.g., Nocodazole), and a known promoter (e.g., Retinoic Acid or BDNF) of neurite outgrowth.[8][12] Incubate for 48-72 hours.[8]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-βIII-Tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1-2 hours.[13]
-
-
Imaging: Acquire images using a high-content automated imaging system, capturing both the βIII-Tubulin and DAPI channels.
-
Analysis: Use an automated image analysis software module (e.g., Incucyte® Neurotrack Analysis Software) to quantify the following parameters on a per-cell basis:[12]
-
Total neurite length
-
Number of branch points
-
Number of neurites
-
Valid neuron count (based on DAPI staining)
-
| Parameter | Description | Potential Interpretation | Reference |
| Total Neurite Length | The sum of the lengths of all neurites per neuron. | Increase suggests neurotrophic/growth-promoting effect. Decrease suggests neurotoxicity. | [12] |
| Branch Points | The number of intersections where neurites bifurcate. | Increase suggests promotion of neuronal complexity. | [8] |
| Valid Neuron Count | The number of healthy nuclei identified by the software. | Confirms that changes in neurite length are not due to cell loss. | [8] |
Section 3: Mechanistic Insights - Receptor Binding Assays
Scientific Rationale: Medifoxamine's primary mechanism involves interaction with dopamine and serotonin transporters and 5-HT2 receptors.[1] A critical step in characterizing its N-oxide metabolite is to determine if it retains affinity for these same molecular targets. Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[14] This assay measures the ability of this compound to displace a known high-affinity radioligand from the target.
Principle of Competitive Radioligand Binding
Caption: this compound competes with a radioligand for the target.
Protocol 3: Competitive Radioligand Binding Assay
This is a generalized protocol. Specific radioligands, buffers, and incubation times must be optimized for each target.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human target of interest (e.g., Dopamine Transporter, SERT, 5-HT2A, or 5-HT2C) or from dissected brain regions (e.g., rat cortex).[15]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Assay Buffer + Radioligand (e.g., [³H]muscimol for GABAA receptors).[15][16]
-
Non-Specific Binding (NSB): Membranes + Assay Buffer + Radioligand + a saturating concentration of a known, unlabeled ligand (e.g., 10 mM GABA).[15]
-
Competition: Membranes + Assay Buffer + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 45 minutes at 4°C) to reach binding equilibrium.[15]
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[15]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (one-site fit) to determine the IC50 (concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Target | Example Radioligand | Example Unlabeled Ligand (for NSB) |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Nomifensine |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Fluoxetine |
| 5-HT2A Receptor | [³H]-Ketanserin | Mianserin |
| 5-HT2C Receptor | [³H]-Mesulergine | Mianserin |
Section 4: Advanced Neuroactivity - Synaptogenesis Assay
Scientific Rationale: Synaptic plasticity, the ability of synapses to strengthen or weaken, is a key neurochemical foundation of learning, memory, and mood regulation.[17] Chronic antidepressant treatment is thought to induce adaptive changes in synaptic connectivity.[9] A high-content imaging assay that quantifies the number and colocalization of pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) protein puncta can serve as a powerful in vitro model for assessing a compound's effect on synapse formation (synaptogenesis).[18]
Protocol 4: High-Content Synaptogenesis Assay
-
Cell Culture: Co-culture human iPSC-derived glutamatergic neurons and primary human astrocytes. The presence of astrocytes is crucial for robust synapse formation.[18] Plate on PDL/laminin-coated imaging plates and culture for at least 21-28 days to allow for mature synapse development.
-
Compound Treatment: Treat the mature co-cultures with non-cytotoxic concentrations of this compound for a prolonged period (e.g., 72 hours to 7 days) to observe effects on synaptic structures.
-
Fixation and Staining:
-
Fix and permeabilize the cells as described in Protocol 2.
-
Perform dual immunofluorescence staining for a pre-synaptic and a post-synaptic marker. For example:
-
Pre-synaptic: Rabbit anti-Synapsin-1
-
Post-synaptic: Mouse anti-PSD-95
-
-
Wash and incubate with appropriately paired, spectrally distinct secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse). Include a nuclear counterstain.
-
-
Imaging: Acquire high-resolution, multi-channel images using a confocal high-content imaging system.
-
Analysis: Use a specialized image analysis script or software to:
-
Identify and count individual Synapsin-1 puncta along neurites.
-
Identify and count individual PSD-95 puncta.
-
Quantify the number of colocalized puncta (Synapsin-1 and PSD-95 in close proximity), which represent putative synapses.
-
Normalize the synapse count to the length of the neurites (synapses per µm).
-
| Parameter | Description | Potential Interpretation | Reference |
| Pre-synaptic Puncta Density | Number of Synapsin-1 puncta per unit length of neurite. | Indicates effect on presynaptic terminal formation. | [18] |
| Post-synaptic Puncta Density | Number of PSD-95 puncta per unit length of neurite. | Indicates effect on postsynaptic density formation. | [18] |
| Colocalized Synapse Density | Number of paired pre- and post-synaptic puncta. | A direct measure of putative synapse number, reflecting synaptogenesis or synapse elimination. | [18] |
Integrated Data Interpretation
By integrating the data from this tiered assay approach, a comprehensive neuroactivity profile of this compound can be constructed.
This structured, evidence-based approach allows researchers to move beyond simple screening and build a mechanistically-grounded understanding of a metabolite's neuropharmacological impact, providing critical data for drug development, safety assessment, and neurotoxicology.
References
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Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Available from: [Link]
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Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available from: [Link]
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Price, A., & Hogberg, H. T. (2011). Assessment of cell viability in primary neuronal cultures. Current Protocols in Toxicology, Chapter 12, Unit 12.10. Available from: [Link]
-
Lobner, D. (2000). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.21. Available from: [Link]
-
Culbreth, M. E., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(6), e169. Available from: [Link]
-
MD Biosciences. Cell-based Assays. Available from: [Link]
-
Wikipedia. Medifoxamine. Available from: [Link]
-
Evotec. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. Available from: [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147-152. Available from: [Link]
-
Price, A., & Hogberg, H. T. In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. JRC Publications Repository. Available from: [Link]
-
Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. In Vitro Cellular & Developmental Biology, 29A(8), 603-614. Available from: [Link]
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Fritsche, E., et al. (2022). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology, 4, 1089224. Available from: [Link]
-
OECD. In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development. Available from: [Link]
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Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. In Vitro Cellular & Developmental Biology. Animal, 29(8), 603–614. Available from: [Link]
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Creative Biolabs. Neuronal Plasticity Assay Services. Available from: [Link]
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ibidi GmbH. CELLS - 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. Available from: [Link]
-
Neurofit. Viability and survival test. Available from: [Link]
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Berryer, M. H., et al. (2023). High-content synaptic phenotyping in human cellular models reveals a role for BET proteins in synapse assembly. eLife, 12, e84736. Available from: [Link]
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Li, Y., et al. (2019). Cell-based immunofluorescence assay for screening the neurogenesis potential of new drugs in adult hippocampal neural progenitor cells. Neurological Research, 41(12), 1121-1128. Available from: [Link]
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Hsiang, H. L., et al. (2020). SYNPLA, a method to identify synapses displaying plasticity after learning. Proceedings of the National Academy of Sciences, 117(5), 2711-2719. Available from: [Link]
-
Creative Biolabs. CNS Cell based Assay Services. Available from: [Link]
-
ResearchGate. Cell viability and toxicity were determined by MTT (A) and LDH assay... (Figure from a publication). Available from: [Link]
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ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and... (Figure from a publication). Available from: [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]
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Monday, H. L., & Kauer, J. A. (2004). The Cell Biology of Synaptic Plasticity. The Journal of Cell Biology, 167(4), 585–590. Available from: [Link]
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Wikipedia. Synaptic plasticity. Available from: [Link]
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Karim, N., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Pharmaceuticals, 14(1), 63. Available from: [Link]
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Delaunay, J., Meynard, J., & Elie, J. C. (1982). [Medifoxamine 50, an antidepressive drug without atropine-like side effects]. Annales medico-psychologiques, 140(1), 148–156. Available from: [Link]
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Crome, P., et al. (1991). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. International clinical psychopharmacology, 6(2), 99–105. Available from: [Link]
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Vaidya, V. A., & Duman, R. S. (2001). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cellular and Molecular Neurobiology, 21(5), 571–607. Available from: [Link]
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Hight, D. F., et al. (2015). Dissociating the effects of nitrous oxide on brain electrical activity using fixed order time series modeling. Journal of clinical monitoring and computing, 29(1), 111–119. Available from: [Link]
-
Li, C., et al. (2022). Brain function changes reveal rapid antidepressant effects of nitrous oxide for treatment-resistant depression:Evidence from task-state EEG. Journal of Affective Disorders, 305, 233–241. Available from: [Link]
-
ClinicalTrials.gov. Nitrous Oxide as a Putative Novel Dual-Mechanism Treatment for Bipolar Disorder. (NCT02351869). Available from: [Link]
-
Lee, H., et al. (2023). Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice. Psychopharmacology, 240(10), 2185–2194. Available from: [Link]
-
ClinicalTrials.gov. Nitrous Oxide for Major Depressive Disorder. (NCT03932825). Available from: [Link]
Sources
- 1. Medifoxamine - Wikipedia [en.wikipedia.org]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
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Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Medifoxamine N-oxide During Bioanalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bioanalysis of Medifoxamine and its primary metabolite, Medifoxamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound in analytical samples. The inherent chemical nature of N-oxide metabolites presents a significant analytical hurdle: their potential to revert or "back-convert" to the parent amine, Medifoxamine. This instability can lead to the underestimation of the N-oxide metabolite and a corresponding overestimation of the parent drug, compromising the accuracy of pharmacokinetic and metabolic data.
This guide provides in-depth, cause-and-effect explanations and validated protocols to help you mitigate these stability issues, ensuring the integrity and reliability of your experimental results.
The Core Analytical Challenge: Back-Conversion
The central issue in quantifying this compound is its susceptibility to reduction back to Medifoxamine during the entire analytical workflow—from sample collection to final detection. This process is often unintentionally facilitated by standard laboratory conditions.
Caption: The back-conversion of this compound at various workflow stages.
Troubleshooting Guide & FAQs
Q1: My results show inconsistent this compound levels and unexpectedly high concentrations of the parent drug, Medifoxamine. What is the likely cause?
A: This is the classic signature of N-oxide instability. This compound, a metabolite of the tertiary amine Medifoxamine, can be chemically reduced back to its parent form during sample handling and analysis.[1][2] This phenomenon, known as back-conversion, is not just a simple degradation but a transformation that artificially inflates the concentration of the parent drug.
The primary drivers of this conversion are:
-
Elevated Temperatures: N-oxides are thermally labile. High temperatures encountered during sample processing, storage, or within the heated electrospray ion source of a mass spectrometer can provide the energy needed for this reduction.[1][3]
-
Acidic pH: N-oxides are weak bases. In acidic environments (typically pH < 5), the N-oxide group can become protonated, which can destabilize the molecule and make it more susceptible to reduction.[3]
-
Matrix Components: Endogenous reducing agents within biological matrices (e.g., plasma, urine) can contribute to this process.
Caption: Simplified chemical reduction of the N-oxide to the parent amine.
Q2: What are the best practices for collecting and storing biological samples to ensure this compound stability?
A: Proper sample handling from the moment of collection is critical. The goal is to immediately inhibit chemical and enzymatic activity that could degrade the N-oxide.
Core Principles:
-
Minimize Time: Process samples as quickly as possible after collection.
-
Maintain Low Temperature: Cold temperatures are essential to slow degradation kinetics.
| Parameter | Recommended Condition | Rationale |
| Collection | Use K₂EDTA plasma tubes. | Standard anticoagulant; minimizes ionic interference. |
| Initial Cooling | Place tubes on ice immediately after collection. | Slows enzymatic activity and chemical degradation instantly. |
| Centrifugation | Within 30 minutes of collection at 4°C. | Rapidly separates plasma from cellular components that may contain reducing agents. |
| Plasma Aliquoting | Transfer plasma to labeled polypropylene tubes immediately after centrifugation. | Avoids repeated freeze-thaw cycles of the primary sample. |
| Long-Term Storage | Snap-freeze and store at -80°C . | Ensures long-term stability by minimizing molecular motion and chemical reactivity.[1] |
Q3: How should I design my sample extraction procedure to prevent N-oxide loss?
A: Your extraction procedure should be fast, cold, and maintain a neutral pH.
Recommended Method: Protein Precipitation (PPT)
Protein precipitation with a cold organic solvent is highly effective because it is rapid and removes the bulk of potentially interfering matrix components.
Step-by-Step Protocol:
-
Preparation: Pre-cool your precipitation solvent (Acetonitrile containing 0.1% formic acid is a good starting point) and all tubes/plates to 4°C. Perform all steps on an ice bath.
-
Sample Thawing: Thaw plasma samples on ice until just thawed. Do not thaw at room temperature or in a warm water bath.
-
Internal Standard Addition: Add your stable isotope-labeled internal standard (SIL-IS) solution to the plasma sample. The use of a SIL-IS for this compound is crucial to track and correct for any degradation.[1]
-
Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).
-
Vortexing: Vortex immediately and vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
Analysis: Inject immediately or store the sealed plate in the autosampler cooled to 4-10°C.
Q4: What are the most critical LC-MS/MS parameters to optimize for preventing on-instrument back-conversion?
A: The LC-MS/MS system, particularly the ion source, is a common site of thermally-induced back-conversion. Methodical optimization is key.
1. Liquid Chromatography (LC):
-
Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is often suitable.[4]
-
Mobile Phase: Use a mobile phase buffered at a non-acidic pH. While low concentrations of formic acid (0.1%) are common, pairing it with a buffer like 5 mM ammonium acetate can help stabilize the pH and improve peak shape.[4]
-
Autosampler Temperature: Maintain the autosampler at a low temperature (4-10°C) to prevent degradation of samples while they are waiting for injection.
2. Mass Spectrometry (MS):
-
Ionization Source: Use Electrospray Ionization (ESI), which is a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI).[1] Operate in positive ion mode.
-
Source Temperature: This is the most critical parameter. Set the source/gas temperature to the lowest possible value that still provides adequate sensitivity and desolvation. Start around 300-350°C and evaluate the signal. Higher temperatures directly contribute to in-source conversion.
-
Internal Standards (IS): This is non-negotiable for a robust assay. You must use a stable isotope-labeled internal standard for this compound (e.g., d₃-Medifoxamine N-oxide). This SIL-IS will degrade at the same rate as the analyte, allowing for accurate correction of any conversion that occurs during sample preparation and ionization. A separate SIL-IS for Medifoxamine should also be used for its quantification.
Caption: Recommended analytical workflow to minimize N-oxide degradation.
Q5: I have seen conflicting advice on using antioxidants. Should I add them to my samples?
A: This is an area that requires careful consideration and empirical validation. While antioxidants are commonly used to stabilize compounds susceptible to oxidation, the case for N-oxides is complex. Some regulated bioanalysis guidance specifically recommends avoiding antioxidants when analyzing N-oxide metabolites.[1]
The Rationale: The concern is that antioxidants, which are reducing agents by nature, could actively promote the reduction of the N-oxide to the parent amine, thereby worsening the very problem you are trying to solve.
Our Recommendation:
-
Start without antioxidants. Focus first on optimizing the core parameters of temperature, pH, and MS source conditions.
-
If instability persists, you may conduct a controlled experiment to evaluate the effect of an antioxidant like ascorbic acid.
-
Prepare QC samples with and without the antioxidant and analyze them.
-
Critically assess the results: Does the antioxidant improve the stability of this compound, or does it increase the formation of Medifoxamine? The data from this experiment should guide your final decision. Do not add antioxidants by default.
Self-Validating Protocol: The Conversion Check Experiment
To ensure your analytical method is trustworthy, you must quantify the extent of back-conversion. This experiment validates that your optimized conditions are effectively preventing artifactual formation of the parent drug.
Objective: To determine the percentage of this compound that converts to Medifoxamine during the entire analytical procedure.
Methodology:
-
Prepare High-Concentration Stock: Create a high-concentration quality control (QC) sample in the relevant biological matrix (e.g., plasma) containing only this compound (High QC N-oxide). Ensure no Medifoxamine is present in this sample.
-
Prepare Blank Matrix: Prepare a blank matrix sample containing only the internal standards.
-
Process Samples: Subject three replicates of the "High QC N-oxide" sample and the blank matrix to your entire finalized analytical method (storage, extraction, and LC-MS/MS analysis).
-
Data Analysis:
-
In the chromatograms for the "High QC N-oxide" samples, monitor the mass transition for Medifoxamine.
-
Quantify the peak area of any Medifoxamine that appears.
-
Calculate the percentage of conversion using the following formula:
% Conversion = (Area_of_Converted_Medifoxamine / Area_of_Medifoxamine_N-oxide) * 100
-
Acceptance Criteria: For a robust and reliable method, the artifactual back-conversion should be minimal. A common acceptance criterion in regulated bioanalysis is less than 2% . If your conversion is higher, you must further optimize your sample handling and/or MS source conditions.
References
- Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. (2022). PubMed.
- Medicinal Chemistry of Drugs with N‑Oxide Functionalities. (2024). Semantic Scholar.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PubMed Central (PMC).
- Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.).
- Drug degradation p
- Selective reduction of N-oxides to amines: application to drug metabolism. (n.d.). PubMed.
- Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed Central (PMC).
- Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. (n.d.). europepmc.org.
- In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug m
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
Sources
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- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Medifoxamine N-oxide
Welcome to the technical support center for the synthesis of Medifoxamine N-oxide. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to improve the yield and purity of this target molecule. As direct literature on the synthesis of this compound is scarce, this document synthesizes first principles of tertiary amine oxidation and proven field strategies to provide a robust framework for developing and troubleshooting your synthetic protocol.
Medifoxamine, N,N-dimethyl-2,2-diphenoxyethanamine, is a tertiary amine, and its conversion to the corresponding N-oxide is a chemically straightforward yet nuanced oxidation reaction.[1][2] Low yields often stem from incomplete reactions, challenging purifications, or unforeseen side reactions. This guide provides a baseline protocol and addresses the most common issues encountered in the laboratory.
Section 1: Baseline Synthesis Protocol
The direct oxidation of the tertiary amine in Medifoxamine is the most common and effective route to the N-oxide.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable, selective, and widely used oxidant for this transformation due to its ease of handling and generally clean reaction profile.[4][5]
Core Reaction: m-CPBA Oxidation of Medifoxamine
Sources
Technical Support Center: Optimizing LC-MS/MS for Medifoxamine N-oxide Detection
Welcome to the technical support center for the bioanalytical detection of Medifoxamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for robust and reliable LC-MS/MS method development. The information herein is curated from established scientific principles and field-proven methodologies to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS the preferred method for this compound detection?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices (e.g., plasma, urine) for several key reasons.[1] Its high selectivity allows for the differentiation of the N-oxide metabolite from the parent drug, Medifoxamine, and other endogenous matrix components, which is critical for accurate pharmacokinetic studies. Furthermore, LC-MS/MS offers exceptional sensitivity, enabling the detection and quantification of low-level metabolites, a common scenario in drug metabolism studies.[2]
Q2: What are the initial considerations before starting method development for this compound?
A: Before embarking on method development, it is crucial to understand the physicochemical properties of this compound. Being an N-oxide, it is inherently more polar than its parent compound, Medifoxamine. This will influence the choice of chromatographic conditions. Additionally, N-oxide metabolites can be prone to instability, particularly in-source fragmentation or reduction back to the parent amine in the mass spectrometer's ion source.[3] Therefore, careful optimization of ion source parameters is paramount. It is also essential to adhere to regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA, to ensure data integrity.[4][5]
Q3: What are the expected precursor and product ions for this compound?
A: Based on its molecular formula (C16H19NO3) and molecular weight (273.33 g/mol ), the expected protonated precursor ion [M+H]+ for this compound is m/z 274.3.[3][6] Common fragmentation pathways for tertiary amine N-oxides include the neutral loss of oxygen ([M+H-16]+), a hydroxyl radical ([M+H-17]+), or water ([M+H-18]+).[7][8] Therefore, potential product ions to monitor in your MRM transitions would be m/z 258.3, 257.3, and 256.3. Further fragmentation of the N,N-dimethyl moiety can also occur.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Ionization: this compound, being a tertiary amine N-oxide, should ionize well in positive electrospray ionization (ESI) mode.
-
Action: Confirm your mass spectrometer is operating in positive ESI mode.
-
Rationale: The nitrogen atom can readily accept a proton, making positive ionization more efficient for this class of compounds.
-
-
Incorrect Mass Transitions (MRM): The selected precursor and product ions may not be optimal.
-
Action: Perform a product ion scan of the precursor ion (m/z 274.3) to identify the most abundant and stable fragment ions.
-
Rationale: While theoretical fragments are a good starting point, empirical determination of the most intense product ions is crucial for maximizing sensitivity.
-
-
In-source Conversion/Degradation: N-oxides can be susceptible to in-source conversion back to the parent amine, especially at high ion source temperatures.[3][9]
-
Action: Systematically reduce the ion source temperature and capillary voltage. Start with a lower temperature (e.g., 300-350 °C) and gradually increase if needed.
-
Rationale: Lowering the energy in the ion source minimizes the thermal degradation of the analyte before it reaches the mass analyzer.
-
-
Inadequate Chromatographic Retention: Due to its polarity, this compound might have poor retention on a standard C18 column, leading to elution in the solvent front where ion suppression is most severe.
-
Action: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 column with an aqueous-rich mobile phase.
-
Rationale: HILIC columns are specifically designed to retain polar compounds, moving them away from the void volume and reducing matrix effects.
-
Issue 2: High Background Noise or Interfering Peaks
Potential Causes & Step-by-Step Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of this compound.
-
Action: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.
-
Rationale: SPE provides a cleaner sample extract by selectively isolating the analyte of interest and removing a larger portion of interfering matrix components.
-
-
Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the LC system can lead to high background noise.
-
Action: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system with an appropriate cleaning solution.
-
Rationale: High-purity solvents minimize the introduction of contaminants that can contribute to background noise and interfere with the detection of low-level analytes.
-
-
Carryover: The analyte from a previous high-concentration sample may adsorb to surfaces in the autosampler or column, leading to its appearance in subsequent runs.
-
Action: Optimize the autosampler wash procedure by using a strong organic solvent in the wash solution. Inject a blank sample after a high-concentration sample to check for carryover.
-
Rationale: A robust wash step ensures that the injection system is clean before the next sample is introduced, preventing cross-contamination.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Step-by-Step Solutions:
-
Secondary Interactions with the Column: The basic nature of the amine in this compound can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.
-
Action: Add a small amount of a modifier like formic acid (0.1%) or ammonium formate to the mobile phase.
-
Rationale: The modifier protonates the silanol groups, reducing their interaction with the basic analyte and improving peak symmetry.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Action: Dilute the sample and reinject.
-
Rationale: Reducing the mass of analyte loaded onto the column ensures that the separation process operates within its linear range, resulting in symmetrical peaks.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion or splitting.
-
Action: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
-
Rationale: This ensures that the analyte is properly focused at the head of the column at the beginning of the chromatographic run, leading to sharp, well-defined peaks.
-
Experimental Protocols & Data
Suggested Starting LC-MS/MS Parameters
The following table provides recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Condition | Rationale |
| Liquid Chromatography | ||
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) or C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | HILIC for better retention of the polar N-oxide. A C18 can also work with a highly aqueous mobile phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and can improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase and HILIC. |
| Gradient | Start with a high percentage of organic for HILIC or a high percentage of aqueous for C18. | To ensure good retention and separation from the parent drug and matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems to ensure sharp peaks and good sensitivity. |
| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Minimize potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Tertiary amine N-oxides readily form [M+H]+ ions. |
| Precursor Ion (Q1) | m/z 274.3 | Calculated [M+H]+ for this compound. |
| Product Ions (Q3) | m/z 258.3, 257.3, 256.3 | Corresponding to neutral losses of O, OH, and H2O. These should be confirmed experimentally. |
| Capillary Voltage | 3.0 - 4.0 kV | A good starting range for ESI. |
| Ion Source Temp. | 350 °C | Start lower to prevent in-source degradation. |
| Desolvation Gas Flow | 800 - 1000 L/hr | To aid in efficient desolvation of the ESI droplets. |
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner sample extracts from plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Workflow for LC-MS/MS Method Optimization
Caption: A stepwise workflow for optimizing LC-MS/MS parameters.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common LC-MS/MS issues.
References
-
Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. ResearchGate. Available at: [Link]
-
A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. Available at: [Link]
-
Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. Available at: [Link]
-
A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available at: [Link]
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. Available at: [Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Journal of Analytical Toxicology. Available at: [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. Available at: [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]
-
Metabolomic identification of biochemical changes induced by fluoxetine and imipramine in a chronic mild stress mouse model of depression. PMC. Available at: [Link]
-
Quantitative Analysis of an N-oxide Metabolite by Fast Atom Bombardment Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]
-
Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Journal of Analytical Toxicology. Available at: [Link]
-
Metabolomics Signatures of serotonin reuptake inhibitor (Escitalopram), serotonin norepinephrine reuptake inhibitor (Duloxetine) and Cognitive Behavior Therapy on Key Neurotransmitter Pathways in Major Depressive Disorder. PMC. Available at: [Link]
-
Recent Progress in Mass Spectrometry-Based Metabolomics in Major Depressive Disorder Research. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
Sources
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- 3. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Troubleshooting Medifoxamine N-oxide quantification in complex biological samples
Technical Support Center: Quantification of Medifoxamine N-oxide
Welcome to the technical support center for the bioanalysis of Medifoxamine and its primary metabolite, this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming the common challenges associated with the quantification of this specific analyte in complex biological matrices like plasma and serum.
N-oxide metabolites are frequently encountered in drug metabolism and are known for their potential instability, which can complicate bioanalytical procedures.[1][2][3] This guide provides a structured approach to troubleshooting, from sample collection to final data analysis, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound challenging?
A1: The primary challenges stem from the inherent chemical properties of N-oxide metabolites. They are known to be thermally labile and can be susceptible to in-source fragmentation in the mass spectrometer or degradation during sample processing, potentially converting back to the parent drug, Medifoxamine.[2][4] This can lead to an underestimation of the N-oxide and an overestimation of the parent drug. Additionally, its polarity can make chromatographic retention and separation from endogenous matrix components difficult.
Q2: What are the regulatory standards I should follow for this type of bioanalytical method validation?
A2: Bioanalytical method validation should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9] These guidelines provide a framework for demonstrating that your analytical method is accurate, precise, selective, sensitive, and stable for its intended purpose.[7] Key validation parameters include accuracy, precision, selectivity, sensitivity, calibration curve, and stability.[7]
Q3: What is a "matrix effect" and how does it impact my analysis?
A3: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the biological sample.[10][11][12] These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[10][11][12][13] Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of this compound.[11][12]
Troubleshooting Guide
This section is organized by the typical stages of a bioanalytical workflow. Each stage presents common problems, their underlying causes, and actionable solutions.
Part 1: Sample Collection and Handling
Issue: Low or inconsistent concentrations of this compound are observed across replicate samples.
-
Potential Cause 1: Analyte Instability. N-oxide metabolites can be unstable and may degrade after sample collection if not handled and stored properly.[1][2] Factors such as temperature, pH, and exposure to light can influence stability.
-
Troubleshooting Protocol:
-
Immediate Cooling: Place blood samples on ice immediately after collection and process to plasma or serum within one hour.
-
Storage Conditions: Store plasma/serum samples at -80°C until analysis. Trimethylamine N-oxide, a well-studied N-oxide, has shown stability during long-term storage at -80°C and through several freeze/thaw cycles.[14]
-
Stability Assessment: Conduct thorough freeze-thaw and long-term stability studies as part of your method validation to understand the analyte's behavior in the specific matrix and storage conditions used.[1]
-
-
Potential Cause 2: Hemolysis. The presence of hemolyzed red blood cells in plasma can introduce enzymes and other components that may degrade the N-oxide.[4]
-
Troubleshooting Protocol:
-
Careful Collection: Employ proper phlebotomy techniques to minimize hemolysis.
-
Visual Inspection: Visually inspect all plasma samples for the characteristic pink or red color of hemolysis before processing.
-
Hemolysis Evaluation: During method validation, assess the impact of hemolysis on analyte stability and quantification by fortifying the analyte in both normal and hemolyzed plasma.[4]
-
Part 2: Sample Preparation
The goal of sample preparation is to extract Medifoxamine and its N-oxide from the biological matrix while removing interfering components.
Issue: Poor recovery of this compound.
-
Potential Cause: Suboptimal Extraction Technique. Due to its polarity, this compound may not be efficiently extracted by methods optimized for the less polar parent drug. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte recovery.
-
Detailed Protocols:
-
Protein Precipitation (PPT):
-
Rationale: This is a simple and fast method. Acetonitrile is often preferred over methanol as it can result in less conversion of N-oxides back to the parent drug.[4]
-
Procedure: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. Analyze the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
Rationale: LLE can provide a cleaner extract than PPT. The choice of organic solvent and the pH of the aqueous phase are critical.[15] For basic compounds like Medifoxamine and its N-oxide, adjusting the sample to a basic pH will facilitate their extraction into an organic solvent.[16]
-
Procedure: Adjust the plasma sample pH to ~9-10 with a suitable buffer. Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture like hexane/isoamyl alcohol). Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE offers high selectivity and can effectively remove interferences.[17][18] For a polar metabolite like this compound, a mixed-mode or a polar-functionalized sorbent might be necessary.
-
Procedure: Condition a mixed-mode cation exchange SPE cartridge. Load the pre-treated plasma sample. Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences. Elute the analytes with a stronger, often basic, organic solvent. Evaporate the eluate and reconstitute.
-
-
Part 3: LC-MS/MS Analysis
Issue: Inconsistent peak areas, poor peak shape, or high signal-to-noise ratio.
-
Potential Cause 1: Matrix Effects. As previously mentioned, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte.[10][11][12][13]
-
Troubleshooting Protocol:
-
Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Quantitative Assessment: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[12]
-
Mitigation Strategies:
-
Improve chromatographic separation to move the analyte's peak away from regions of significant matrix effects.
-
Enhance sample cleanup to remove the interfering components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences the same ionization effects as the analyte.[19]
-
-
-
Potential Cause 2: Poor Chromatography. The polar nature of this compound can lead to poor retention on traditional C18 reversed-phase columns.
-
Troubleshooting Protocol:
-
Column Selection: Consider using a column with a more polar stationary phase (e.g., embedded polar group, phenyl-hexyl) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase Optimization:
-
pH: Adjusting the mobile phase pH can significantly impact the retention and peak shape of ionizable compounds.
-
Ion-Pairing Agents: For reversed-phase chromatography, adding a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) can improve retention and peak shape.
-
Ammonium Formate/Acetate: Using buffers like ammonium formate or ammonium acetate can improve peak shape and MS sensitivity.[20]
-
-
Issue: Suspected in-source conversion of this compound to Medifoxamine.
-
Potential Cause: Mass Spectrometer Source Conditions. High temperatures or energetic conditions in the electrospray ionization (ESI) source can cause the N-oxide to lose its oxygen atom, artificially inflating the parent drug's signal.[4]
-
Troubleshooting Protocol:
-
Chromatographic Separation: Ensure that Medifoxamine and this compound are well-separated chromatographically. This is crucial to distinguish between the genuine parent drug and the in-source conversion product.
-
Source Parameter Optimization: Systematically reduce source parameters such as temperature and cone voltage while monitoring the signals for both the N-oxide and the parent drug. Aim for conditions that maximize the N-oxide signal while minimizing any observed conversion.
-
Injection of Pure N-oxide Standard: Inject a pure standard of this compound and monitor the mass channel for Medifoxamine. The presence of a signal for the parent drug confirms in-source conversion.
-
Quantitative Data Summary
The following table provides hypothetical, yet typical, mass spectrometry parameters for the analysis of Medifoxamine and its N-oxide. Actual values must be empirically determined on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Medifoxamine | 258.2 | 58.1 | 25 |
| This compound | 274.2 | 58.1 | 30 |
| Medifoxamine-d6 (IS) | 264.2 | 64.1 | 25 |
| This compound-d6 (IS) | 280.2 | 64.1 | 30 |
Experimental Workflow Diagram
Caption: Overview of the bioanalytical workflow for this compound.
References
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Journal of Analytical Methods in Chemistry URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS Newsmagazine URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online URL: [Link]
-
Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Source: ResearchGate URL: [Link]
-
Title: A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Source: Altasciences URL: [Link]
-
Title: Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Source: PubMed URL: [Link]
-
Title: Solid-phase extraction. Source: Wikipedia URL: [Link]
-
Title: Association of Trimethylamine N-Oxide and Related Metabolites in Plasma and Incident Type 2 Diabetes: The Cardiovascular Health Study. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regio-selective Formation of N-oxide Metabolites. Source: Hypha Discovery URL: [Link]
-
Title: Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[5][10][13] triazolo[4,3-a]quinoxaline by in vitro rat. Source: Marmara Pharmaceutical Journal URL: [Link]
-
Title: Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Source: ACS Omega URL: [Link]
-
Title: Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS. Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. altasciences.com [altasciences.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Association of Trimethylamine N-Oxide and Related Metabolites in Plasma and Incident Type 2 Diabetes: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Medifoxamine and Medifoxamine N-oxide
Welcome to the technical support center dedicated to resolving the common, yet challenging, chromatographic separation of Medifoxamine and its primary metabolite, Medifoxamine N-oxide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a comprehensive understanding of the underlying chromatographic principles. Our goal is to empower you to enhance the resolution between this parent drug and its more polar N-oxide metabolite, ensuring accurate and reliable analytical results.
Understanding the Challenge: The Physicochemical Properties of Medifoxamine and its N-oxide
Medifoxamine, an atypical antidepressant, is a tertiary amine with a relatively hydrophobic structure.[1][2] Its N-oxide metabolite is formed through phase I oxidative metabolism.[3] This metabolic conversion introduces a highly polar N-oxide functional group, significantly increasing the hydrophilicity of the molecule compared to the parent drug, Medifoxamine. This polarity difference is the cornerstone of their chromatographic separation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Medifoxamine (Parent Drug) C₁₆H₁₉NO₂ More Hydrophobic]; B[this compound (Metabolite) C₁₆H₁₉NO₃ More Hydrophilic]; A --"Oxidative Metabolism"--> B; } caption { label="Chemical Transformation and Polarity Shift"; fontsize=12; fontcolor="#5F6368"; } enddot Caption: Metabolic conversion of Medifoxamine to its N-oxide, increasing polarity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between Medifoxamine and its N-oxide in my reversed-phase HPLC method?
A1: Poor resolution in reversed-phase chromatography for this pair is often due to the highly polar nature of the N-oxide.[4][5] In typical reversed-phase setups (e.g., C18 columns), highly polar compounds have weak interactions with the non-polar stationary phase and elute very early, often close to the solvent front and the less polar parent drug.[5][6] This can lead to co-elution or insufficient separation.
Q2: Can I improve the separation by simply adjusting the organic modifier concentration?
A2: While adjusting the mobile phase strength is a fundamental step, it may not be sufficient on its own.[7] Decreasing the organic modifier (e.g., acetonitrile, methanol) will increase the retention of the more hydrophobic Medifoxamine.[7] However, the highly polar N-oxide may still have minimal retention, leading to only a marginal improvement in resolution. The choice of organic modifier can also influence selectivity.[8][9]
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter, especially for ionizable compounds like the tertiary amine Medifoxamine.[10][11] At a low pH (e.g., below the pKa of the amine), Medifoxamine will be protonated and carry a positive charge, which can lead to peak tailing on traditional silica-based columns due to interactions with residual silanol groups.[12][13] Conversely, at a higher pH, the amine is in its neutral, more hydrophobic form, which can increase its retention in reversed-phase chromatography.[12][14] The N-oxide is generally less affected by pH in terms of its overall polarity. Therefore, manipulating the pH can significantly alter the retention of Medifoxamine relative to its N-oxide, thereby improving resolution.[11]
Q4: What is peak tailing and why does it happen with my Medifoxamine peak?
A4: Peak tailing is a distortion where the back of the peak is drawn out. For basic compounds like Medifoxamine, a common cause is secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[10] This can be particularly problematic at low to neutral pH where the amine is protonated.[13] Other causes can include column overload, a blocked column frit, or issues with the sample solvent.[10][15]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the separation of Medifoxamine and its N-oxide.
Guide 1: Optimizing Reversed-Phase HPLC Methods
If you are committed to using a reversed-phase method, the following steps can help enhance resolution.
Issue: Poor Resolution and Co-elution
dot graph TD { subgraph "Troubleshooting Workflow" direction LR; A[Start: Poor Resolution] --> B{Adjust Mobile Phase}; B -- "Decrease Organic %" --> C[Increase Retention of Medifoxamine]; C --> D{Evaluate Resolution}; B -- "Change Organic Modifier (e.g., ACN to MeOH)" --> E[Alter Selectivity]; E --> D; D -- "Insufficient" --> F{Optimize pH}; F -- "Increase pH" --> G[Neutralize Medifoxamine Increase Retention]; G --> H{Evaluate Resolution}; F -- "Decrease pH" --> I[Protonate Medifoxamine May require end-capped column]; I --> H; H -- "Insufficient" --> J{Consider Column Chemistry}; J -- "Phenyl or Cyano Phase" --> K[Introduce Alternative Interactions]; K --> L[Final Evaluation]; J -- "Smaller Particle Size" --> M[Increase Efficiency]; M --> L; end node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; B; F; J; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D; H; L; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C; E; G; I; K; M; } caption { label="Reversed-Phase Optimization Workflow"; fontsize=12; fontcolor="#5F6368"; } enddot Caption: Step-by-step workflow for optimizing reversed-phase separation.
Step-by-Step Protocol:
-
Mobile Phase Strength Adjustment:
-
Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[7] This will increase the retention time of the more hydrophobic Medifoxamine, potentially resolving it from the early-eluting N-oxide.
-
Rationale: In reversed-phase chromatography, a weaker mobile phase (less organic content) leads to stronger hydrophobic interactions between the analyte and the stationary phase, resulting in longer retention.[7][16]
-
-
pH Optimization:
-
If using a pH-stable column, explore a range of mobile phase pH values. For basic compounds like Medifoxamine, increasing the pH (e.g., towards 8-9) will suppress the ionization of the tertiary amine, making it more hydrophobic and increasing its retention.[12][14]
-
Rationale: The ionization state of an analyte significantly impacts its polarity and, consequently, its retention in reversed-phase chromatography.[11] A neutral form is generally more retained on a non-polar stationary phase.[14]
-
Caution: Ensure your column is rated for the pH range you are using to avoid damaging the stationary phase.[11]
-
-
Change of Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or vice-versa.[8] These solvents can offer different selectivities due to their distinct properties (e.g., hydrogen bonding capabilities of methanol).[9]
-
Rationale: Changing the organic modifier can alter the interactions between the analytes and both the mobile and stationary phases, leading to changes in elution order and peak spacing.[8]
-
-
Column Chemistry and Efficiency:
-
Consider a column with a different stationary phase, such as a phenyl or cyano phase, which can offer alternative separation mechanisms like π-π interactions.[17]
-
Increase column efficiency by using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[8][17]
-
Rationale: Higher efficiency leads to sharper peaks, which can improve the resolution of closely eluting compounds.[8]
-
Issue: Medifoxamine Peak Tailing
Step-by-Step Protocol:
-
Use an End-Capped Column:
-
Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible silanol groups, reducing secondary interactions.
-
Rationale: Residual silanol groups on the silica surface can interact with basic analytes, causing peak tailing.
-
-
Mobile Phase Additives:
-
Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).
-
Rationale: The competing base will interact with the active silanol sites, masking them from the analyte and improving peak shape.[18]
-
-
Adjust pH:
-
As mentioned previously, operating at a higher pH can suppress the ionization of Medifoxamine, reducing its interaction with silanol groups and improving peak shape.[14]
-
Conversely, a very low pH (e.g., 2-3) can protonate the silanol groups, reducing their ionic interaction with the protonated amine. However, this may decrease the retention of Medifoxamine.[12][13]
-
-
Check for System Issues:
Guide 2: Advanced Chromatographic Techniques
When reversed-phase methods are insufficient, alternative modes of chromatography can provide the necessary selectivity.
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating highly polar compounds like this compound.[19][20]
-
Principle: HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19][21] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[21][22]
-
Application: In HILIC, the more polar this compound will be more strongly retained than the less polar Medifoxamine, often reversing the elution order seen in reversed-phase chromatography.[20] This typically provides excellent resolution.
Experimental Protocol for HILIC Method Development:
-
Column Selection: Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar N-oxide.
-
Run a gradient to decrease the organic content (e.g., from 95% to 60% B over 10 minutes).
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.
2. Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with both hydrophobic and ion-exchange functionalities, offering multiple modes of interaction.[23][24]
-
Principle: A mixed-mode column, for example, with C18 and strong cation-exchange (SCX) ligands, can retain Medifoxamine through both hydrophobic interactions and ion-exchange (at a pH where it is protonated).[5][25] The neutral, polar N-oxide will have different retention characteristics.
-
Application: This approach provides a powerful tool to manipulate the retention of both the parent drug and its metabolite by adjusting mobile phase pH and ionic strength.[26][27]
Quantitative Data Summary
The following table summarizes the expected effects of key chromatographic parameters on the separation of Medifoxamine and its N-oxide.
| Parameter | Change | Effect on Medifoxamine Retention | Effect on N-oxide Retention | Expected Impact on Resolution | Rationale |
| Organic Modifier % (Reversed-Phase) | Decrease | Increase | Slight Increase | Likely Improvement | Increases hydrophobic interactions for both, but more significantly for the less polar parent drug.[7][16] |
| pH (Reversed-Phase) | Increase (e.g., 3 to 8) | Significant Increase | Minimal Change | Significant Improvement | Suppresses ionization of the amine, making it more hydrophobic and more retained.[12][14] |
| Column Chemistry (Reversed-Phase) | Switch C18 to Phenyl | Variable | Variable | Potential Improvement | Introduces π-π interactions, altering selectivity.[17] |
| Chromatography Mode | Switch to HILIC | Decrease | Significant Increase | High Likelihood of Improvement | Retention is based on hydrophilicity; the polar N-oxide is strongly retained.[19][20] |
| Chromatography Mode | Switch to Mixed-Mode | Tunable (pH/Ionic Strength) | Tunable | High Likelihood of Improvement | Offers multiple retention mechanisms to exploit differences between the two molecules.[23][25] |
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). C&EN. Retrieved from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. Retrieved from [Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf. Retrieved from [Link]
-
Hydrophilic interaction chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
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Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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GC Troubleshooting—Tailing Peaks. (2018, January 13). Restek Resource Hub. Retrieved from [Link]
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Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. Retrieved from [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
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Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
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Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
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Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]
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Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. Retrieved from [Link]
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Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 16). Molecules. Retrieved from [Link]
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Mixed-mode chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
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Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. Retrieved from [Link]
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Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson. Retrieved from [Link]
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(PDF) Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Medifoxamine. (n.d.). PubChem. Retrieved from [Link]
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Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). Analytical Chemistry. Retrieved from [Link]
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What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15). Quora. Retrieved from [Link]
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Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13). Journal of Chromatography A. Retrieved from [Link]
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Selective reduction of N-oxides to amines: application to drug metabolism. (n.d.). Journal of Mass Spectrometry. Retrieved from [Link]
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Organic modifiers for the separation of organic acids and bases by liquid chromatography. (2025, August 5). Journal of Chromatography A. Retrieved from [Link]
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Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023, July 18). Technology Networks. Retrieved from [Link]
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Preventing the degradation of Medifoxamine N-oxide in cell culture media
A Guide to Preventing Degradation in Cell Culture Media
Welcome to the technical support center for Medifoxamine N-oxide. As Senior Application Scientists, we understand that maintaining the chemical integrity of your compounds during in-vitro experiments is paramount to generating reliable and reproducible data. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability of this compound in cell culture environments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties of this compound and the common factors that can lead to its degradation in aqueous and biological systems.
FAQ 1.1: What is this compound and why is its stability a concern in my experiments?
This compound is the oxidized metabolite of Medifoxamine, a former atypical antidepressant.[1] The N-oxide functional group consists of a highly polar, dative N⁺–O⁻ bond.[2] This polarity significantly increases the molecule's water solubility, a property often leveraged in drug development to improve pharmacokinetics.[3][4]
However, this N⁺–O⁻ bond is also the molecule's primary point of vulnerability in a complex biological matrix like cell culture media. The primary stability concern is the reduction of the N-oxide back to its parent tertiary amine, Medifoxamine. This conversion is not a minor alteration; it changes the compound's polarity, membrane permeability, and potentially its pharmacological activity, leading to misinterpretation of experimental results.[5]
FAQ 1.2: What are the primary chemical pathways that cause degradation?
While generally stable at room temperature in pure, inert solvents, amine N-oxides can degrade via several pathways in a chemically complex environment.[2]
-
Reduction to Parent Amine: This is the most common degradation pathway in biological systems. Components within the cell culture media or cellular metabolic processes can donate electrons, cleaving the N-O bond and regenerating the parent Medifoxamine.
-
Cope Elimination: This thermal rearrangement can occur in N-oxides that have a hydrogen atom on a carbon that is beta to the nitrogen atom. It results in the formation of an alkene and a hydroxylamine. While less common in standard cell culture conditions (37°C), it's a potential pathway to be aware of.[2][6]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break the N-O bond or catalyze other degradation reactions.[5][7]
Below is a diagram illustrating the principal degradation pathway of concern for this compound.
Caption: Primary reduction pathway of this compound.
FAQ 1.3: Which specific components in my cell culture medium could be causing degradation?
Cell culture medium is a rich, complex mixture designed to support cell growth, but many of its components can compromise the stability of sensitive compounds.
| Potential Culprit | Mechanism of Action & Rationale |
| Reducing Agents | Media supplements like cysteine, glutathione, and ascorbic acid (Vitamin C) are strong reducing agents that can directly reduce the N-oxide back to the parent amine.[8] |
| Serum (e.g., FBS) | Serum contains a vast array of enzymes and proteins that can have reductive activity. The exact composition varies between lots, introducing experimental variability. |
| Cells | The primary source of degradation is often cellular metabolism. Intracellular enzymes, particularly reductases, can efficiently convert the N-oxide back to Medifoxamine. |
| pH Shifts | While most N-oxides are stable at neutral to acidic pH, local pH decreases due to cellular metabolism (e.g., lactate production) or degradation under alkaline conditions can be a factor.[5] |
| Light Exposure | Standard laboratory fluorescent lighting can emit low levels of UV radiation, which can accumulate over long incubation periods and lead to photodegradation.[5] |
| Trace Metals | Basal media contain trace amounts of transition metals which can act as catalysts for redox reactions, accelerating the degradation of the N-oxide.[2] |
Section 2: Troubleshooting Guide: Diagnosing Degradation
Before you can prevent degradation, you must confirm it is happening and identify the source. This section provides a logical workflow for diagnosing instability.
FAQ 2.1: How can I confirm and quantify the degradation of this compound in my experiment?
Visual inspection is not sufficient. You must use analytical chemistry techniques to track the concentration of both the N-oxide and its potential parent amine, Medifoxamine.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).
-
What to Look For:
-
A decrease in the peak area corresponding to this compound over time.
-
A concurrent increase in the peak area corresponding to Medifoxamine.
-
-
Why this is a self-validating system: By monitoring both the disappearance of the reactant (N-oxide) and the appearance of the primary product (parent amine), you can confidently attribute the loss to reduction, rather than non-specific binding or other degradation pathways.
The following workflow provides a systematic approach to investigating degradation.
Caption: Troubleshooting workflow for investigating degradation.
Section 3: Prevention & Mitigation Strategies
Once degradation is confirmed, the following strategies can be employed to minimize it.
FAQ 3.1: How should I prepare and store my this compound stock solutions?
Proper handling from the very beginning is critical.
-
Solvent Choice: While aqueous buffers are possible, for long-term storage, consider dissolving the compound in an organic solvent where it is stable. Acetonitrile is often a good choice for N-oxides as it has been shown to offer greater stability compared to methanol in some cases.[5] DMSO is also a common choice.
-
Storage Temperature: Store stock solutions frozen at -20°C or -80°C to slow down any potential chemical reactions.[5]
-
Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]
-
Working Aliquots: Prepare small, single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
FAQ 3.2: How do I differentiate between chemical degradation in the media and cellular metabolism?
This is a critical question answered by a well-designed control experiment.
-
The Experiment: Use the "Protocol for Assessing Stability in Acellular vs. Cellular Conditions" (Section 4.2).
-
Interpretation:
-
Degradation in Acellular Media: If you see significant degradation in the media without cells, the media components are the primary cause.
-
Degradation Only with Cells: If the compound is stable in the acellular media but degrades in the presence of cells, cellular metabolism is the culprit.
-
Degradation in Both: Both media components and cellular activity are contributing. The rate of degradation will likely be much faster in the presence of cells.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid loss of compound in complete media (with serum, without cells) | Serum enzymes or reducing agents in supplements. | 1. Test in Basal Media: First, confirm stability in basal media (e.g., DMEM) alone. 2. Heat-Inactivate Serum: Heat-inactivating the serum (56°C for 30 min) may denature some problematic enzymes. 3. Use Serum-Free Media: If possible, switch to a defined serum-free formulation for the experiment. |
| Compound is stable in media, but degrades quickly when cells are added | Cellular Metabolism | 1. Reduce Incubation Time: Perform shorter time-course experiments (e.g., 2, 4, 8 hours instead of 24/48 hours). 2. Use Cell Lysate Controls: Incubating the compound with cell lysate can help confirm if intracellular components are responsible. 3. Consider Metabolic Inhibitors: (Advanced) If the specific enzyme class is known, inhibitors could be used, but this can confound results. |
| Inconsistent degradation between experiments | Light exposure, temperature fluctuations, media/serum lot variability. | 1. Standardize Light Conditions: Always work in a biosafety cabinet with the light off when possible and keep plates covered in foil. 2. Use Aliquots: Use single-use aliquots of stock solutions and media supplements. 3. Pre-screen Serum Lots: If highly sensitive, screen new lots of FBS for their effect on compound stability. |
Section 4: Advanced Protocols & Methodologies
Protocol 4.1: Quantifying this compound and Medifoxamine by HPLC-UV
Objective: To quantify the concentrations of this compound and Medifoxamine in a cell culture media sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Acetonitrile (for protein precipitation)
-
Microcentrifuge tubes
-
Reference standards for this compound and Medifoxamine
Method:
-
Sample Preparation: a. Collect 100 µL of cell culture media from your experiment. b. Add 200 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex vigorously for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to an HPLC vial.
-
HPLC Conditions (Example - must be optimized): a. Column Temperature: 30°C b. Flow Rate: 1.0 mL/min c. Injection Volume: 10 µL d. UV Detection Wavelength: 220 nm (or optimized wavelength) e. Gradient Elution:
- 0-2 min: 10% B
- 2-15 min: Ramp from 10% to 90% B
- 15-17 min: Hold at 90% B
- 17-18 min: Return to 10% B
- 18-22 min: Re-equilibrate at 10% B
-
Analysis: a. Run a standard curve for both this compound and Medifoxamine (e.g., 0.1 to 50 µM). b. Integrate the peak areas for both compounds in your samples. c. Calculate the concentration based on the standard curve. Due to its lower polarity, Medifoxamine will have a longer retention time than this compound on a C18 column.
Protocol 4.2: Assessing Stability in Acellular vs. Cellular Conditions
Objective: To determine if degradation is caused by media components or cellular activity.
Method:
-
Plate Setup: Use a 24-well plate.
-
Cellular Arm: Seed your cells at your standard experimental density and allow them to adhere overnight.
-
Acellular Arm: To wells without cells, add the same volume of complete cell culture medium (including serum and any supplements) that is used in the cellular arm.
-
Dosing: a. Prepare a working solution of this compound in complete media at 2x the final desired concentration. b. Add an equal volume of this 2x solution to both the cellular and acellular wells. For example, add 250 µL to wells already containing 250 µL of media.
-
Time Points: a. Immediately after dosing, collect a sample from an acellular well. This is your T=0 reference. b. Place the plate back in the incubator (37°C, 5% CO₂). c. Collect samples from both acellular and cellular wells at your desired experimental endpoint (e.g., T=24h).
-
Analysis: a. Process all samples according to Protocol 4.1 . b. Compare the concentration of this compound at T=24h to T=0 in the acellular wells to assess media-induced degradation. c. Compare the concentration of this compound at T=24h in the cellular wells to the acellular wells to assess the contribution of cellular metabolism.
By implementing these diagnostic and preventative strategies, you can ensure the integrity of this compound in your experiments, leading to more accurate and reliable scientific outcomes.
References
-
Thieme Chemistry. (n.d.). Product Class 3: Amine N-Oxides. Science of Synthesis. [Link]
-
Neumüller, J., & Ziegler, T. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]
-
Rainier, J. D. (2018). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research, 51(6), 1403–1413. [Link]
-
Wikipedia. (n.d.). Medifoxamine. [Link]
-
Neumüller, J., & Ziegler, T. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Crome, P., & Kseries, L. (1991). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. International clinical psychopharmacology, 6(4), 237–245. [Link]
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Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
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Wang, Z., et al. (2023). Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. Acta Pharmaceutica Sinica B, 13(7), 2825-2843. [Link]
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PubMed. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661. [Link]
-
Isac, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822. [Link]
-
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
Mirida, K., et al. (2006). Determination of Nitric Oxide in Biological Samples. Analytical Letters, 39(10), 2059-2080. [Link]
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- 8. researchgate.net [researchgate.net]
Strategies to increase the sensitivity of Medifoxamine N-oxide assays
Technical Support Center: Medifoxamine N-oxide Assays
Welcome to the technical support center for this compound assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the quantification of this polar metabolite. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the sensitivity, accuracy, and robustness of your bioanalytical methods.
Troubleshooting Guide: Enhancing Assay Sensitivity
This section addresses specific issues related to low sensitivity in this compound assays, providing causal explanations and actionable protocols to resolve them.
Q1: My signal-to-noise ratio for this compound is critically low in my LC-MS/MS assay. Where should I start troubleshooting?
A1: Initial Assessment & Strategy
Low signal-to-noise (S/N) is a common challenge, especially when dealing with polar metabolites like this compound in complex biological matrices. The issue can stem from sample preparation, chromatography, or mass spectrometer settings. A systematic approach is crucial.
Expert Explanation: The goal is to maximize the analyte signal while minimizing chemical and electronic noise. This requires a multi-faceted optimization strategy. This compound, being a polar N-oxide, presents unique challenges including poor retention on traditional reversed-phase columns and susceptibility to matrix effects.[1][2]
Actionable Steps:
-
Verify Instrument Performance: Before modifying the method, ensure the LC-MS/MS system is performing optimally. Run a system suitability test using a neat standard solution of this compound. This will confirm if the issue is method-related or instrument-related.[3]
-
Optimize the Ion Source: The interface between the LC and the MS is a critical point for sensitivity.[4] Do not rely on "lock and leave" parameters. Infuse a standard solution of your analyte and systematically optimize key parameters.
-
Capillary/Spray Voltage: Adjust for a stable, fine spray.
-
Gas Flows (Nebulizer, Heater, Curtain): Optimize for efficient desolvation without causing analyte degradation. N-oxides can be thermally labile.[5]
-
Source Temperature: Find the lowest temperature that provides efficient desolvation to prevent in-source degradation (deoxygenation) of the N-oxide.[5]
-
-
Re-evaluate MS/MS Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions.
-
Perform a precursor ion scan to confirm the parent mass.
-
Perform a product ion scan at various collision energies to identify the most abundant and stable fragment ions. The loss of the nitrogen-containing group is a common fragmentation pathway for dialkyl tertiary amine-N-oxides.[6]
-
Q2: I suspect significant matrix effects are suppressing my analyte signal. How can I confirm and mitigate this?
A2: Identifying and Mitigating Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a primary cause of poor sensitivity and variability in LC-MS bioanalysis.[7][8][9] They are particularly problematic when using straightforward sample preparation methods like protein precipitation.[10][11]
Expert Explanation: Endogenous components in biological matrices (e.g., phospholipids, salts) can co-elute with this compound and compete for ionization in the MS source, typically leading to ion suppression.[8] Because this compound is polar, it may elute early in reversed-phase chromatography, a region often fraught with matrix interferences.
Workflow for Assessing and Mitigating Matrix Effects
Caption: Decision workflow for diagnosing and mitigating matrix effects.
Detailed Protocols:
-
Protocol 1: Quantitative Matrix Factor Assessment [8]
-
Prepare a blank biological sample (e.g., plasma) using your current extraction method.
-
Prepare a neat solution in your final reconstitution solvent.
-
Spike a known concentration of this compound into both the extracted blank matrix (Set A) and the neat solution (Set B).
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B).
-
An MF significantly less than 1 indicates ion suppression.
-
An MF significantly greater than 1 indicates ion enhancement.
-
-
-
Strategy 1: Enhance Sample Preparation Since this compound is a polar metabolite, specialized sample preparation is key. Simple protein precipitation is often insufficient.[10]
-
Solid-Phase Extraction (SPE): Use a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent. Ion-exchange SPE can be particularly effective for ionic compounds like N-oxides.[12]
-
Liquid-Liquid Extraction (LLE): While challenging for polar compounds, a salting-out assisted LLE with a polar solvent like ethyl acetate or acetonitrile may be effective.
-
-
Strategy 2: Chromatographic Optimization
-
Switch to HILIC: A HILIC column provides better retention for polar compounds, moving them away from the early-eluting matrix components common in reversed-phase.[13]
-
Use Smaller Particle Columns: Columns with smaller particles (e.g., <2 µm) provide sharper peaks and better resolution from interferences, which can improve S/N.[14]
-
Q3: My recovery of this compound after Solid-Phase Extraction (SPE) is low and inconsistent. How can I optimize this?
A3: Optimizing SPE for a Polar Metabolite
Low and variable recovery points to a suboptimal SPE protocol. For a polar compound like this compound, the choice of sorbent and the wash/elution steps are critical.
Expert Explanation: The goal of SPE is to retain the analyte while washing away interferences, then selectively elute the analyte in a clean, concentrated form. The polar N-oxide functional group dictates the interaction with the SPE sorbent. A standard C18 reversed-phase sorbent may not provide sufficient retention.
Table 1: Comparison of SPE Sorbent Strategies for this compound
| Sorbent Type | Retention Mechanism | Rationale for this compound | Key Optimization Steps |
| Mixed-Mode Cation Exchange | Reversed-Phase + Strong/Weak Cation Exchange | The N-oxide moiety can be protonated at acidic pH, enabling strong retention via ion exchange. | Load: Acidify sample (e.g., with formic acid) to ensure analyte is charged. Wash: Use a non-polar solvent (e.g., hexane) to remove lipids, followed by an acidic aqueous wash (e.g., dilute formic acid), then a polar organic (e.g., methanol) to remove polar interferences. Elute: Use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt ionic interaction. |
| Polymeric Reversed-Phase | Hydrophilic-Lipophilic Balance (HLB) | Offers stronger retention for polar compounds compared to traditional silica-based C18 sorbents. | Load: Dilute sample with water or weak buffer. Wash: Use a sequence of increasingly strong organic washes (e.g., 5% methanol, then 20% methanol) to remove interferences. Elute: Use a high percentage of organic solvent (e.g., acetonitrile or methanol). |
| HILIC | Normal Phase / Aqueous Normal Phase | Excellent for retaining highly polar compounds that are not retained by reversed-phase.[13] | Load: Sample must be in high organic concentration (>80% acetonitrile). Wash: Use a high percentage organic solvent. Elute: Elute with an aqueous buffer. |
Protocol 2: Step-by-Step SPE Method Development
-
Sorbent Screening: Test multiple sorbents (e.g., Mixed-Mode Cation Exchange, Polymeric) in parallel.
-
Optimize Load Conditions: Adjust the pH and/or organic content of the sample before loading to maximize retention. For cation exchange, a pH ~2 units below the analyte's pKa is ideal.
-
Optimize Wash Steps: The goal is to remove the maximum amount of interferences without eluting the analyte. Test different solvents of varying polarity and pH. Analyze the wash fractions to check for analyte loss.
-
Optimize Elution Step: Use the strongest solvent system that provides complete elution in the smallest possible volume. For ion exchange, this involves changing the pH or increasing the ionic strength.[12]
-
Evaluate Recovery and Matrix Effect: Once optimized, perform a full recovery and matrix effect experiment as described in Q2 to validate the method.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for quantifying this compound?
For ultimate sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[15][16] Its high selectivity, achieved through MRM, allows for the detection of analytes at pg/mL levels, even in complex samples.[15] While techniques like HPLC-UV are simpler, they lack the sensitivity and specificity required for many pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) can be sensitive but often requires derivatization to make polar compounds like N-oxides volatile, adding complexity to the sample preparation.[17][18]
Q2: Is a stable isotope-labeled (SIL) internal standard essential for a robust assay?
While not strictly essential, using a SIL internal standard (e.g., Deuterium or ¹³C-labeled this compound) is highly recommended and considered best practice in regulated bioanalysis.[19][20][21]
Expert Explanation: A SIL internal standard is the ideal tool to compensate for variability.[21] It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[19][22] This provides superior correction compared to a structural analog, which may behave differently during extraction and ionization, potentially leading to inaccurate results.[22] However, care must be taken with deuterium-labeled standards, as they can sometimes exhibit slight chromatographic separation from the unlabeled analyte.[20][22]
Q3: Can derivatization improve the sensitivity of my assay?
Yes, derivatization can be a powerful strategy, particularly for GC-MS analysis, but it can also be beneficial in LC-MS.
-
For GC-MS: Derivatization is often necessary to increase the volatility and thermal stability of polar N-oxides, allowing them to pass through the GC system.[18] Reagents can convert the polar N-oxide into a less polar, more volatile derivative.
-
For LC-MS: While not required for analysis, derivatization can be used to "tag" the analyte with a group that has very high ionization efficiency, thereby boosting the MS signal. This can also be used to improve chromatographic retention on reversed-phase columns.
However, derivatization adds extra steps to sample preparation, which can introduce variability and potential for error. The reaction must be complete and reproducible.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling. (n.d.). PubMed Central. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(24), 4647-4657. [Link]
-
An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (n.d.). PubMed Central. [Link]
-
Sample preparation for polar metabolites in bioanalysis. (2017). ResearchGate. [Link]
-
Sample preparation for polar metabolites in bioanalysis. (2017). Royal Society of Chemistry. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2023). Biotech Spain. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). Wiley Online Library. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2018). Taylor & Francis Online. [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). ResearchGate. [Link]
-
LSMSMS troubleshooting. (n.d.). Scribd. [Link]
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Tsikas, D., & Gutzki, F. M. (1998). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical biochemistry, 264(2), 213-220. [Link]
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Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. (n.d.). ResearchGate. [Link]
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Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). IntechOpen. [Link]
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Hewitt, N. J., Jones, B. R., & Abuseif, S. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(5), 841-853. [Link]
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Technical Support Center: Addressing Matrix Effects in Medifoxamine N-oxide Analysis
Welcome to the technical support guide for the bioanalysis of Medifoxamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we move beyond simple protocols to explain the underlying principles, ensuring your methods are not only effective but also robust and scientifically sound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound signal is inconsistent and lower than expected in plasma samples compared to pure standards. What's happening?
Answer:
You are likely encountering ion suppression , a common form of matrix effect.[1] During electrospray ionization (ESI), components from your biological matrix (like plasma) co-elute with this compound and compete for ionization in the mass spectrometer's source.[2][3] This competition reduces the ionization efficiency of your target analyte, leading to a suppressed signal, poor reproducibility, and inaccurate quantification.[4]
The primary culprits in plasma are often phospholipids from cell membranes.[5][6] These molecules have a tendency to be retained on reverse-phase columns and can interfere with the ionization of co-eluting analytes.[6] Other endogenous materials like proteins, salts, and peptides can also contribute to this phenomenon.[2]
How can I confirm that ion suppression is the cause of my issues?
Answer:
A definitive way to diagnose ion suppression is through a post-column infusion experiment . This qualitative technique helps identify the specific retention time windows where matrix components are causing suppression.[7][8]
Here’s the conceptual workflow:
-
A standard solution of this compound is continuously infused into the MS detector, post-analytical column, creating a stable baseline signal.
-
A blank, extracted matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system.
-
If there's a dip in the stable baseline signal at a certain retention time, it indicates that components eluting from the column at that time are suppressing the ionization of your infused analyte.
If the retention time of this compound falls within one of these suppression zones, you have confirmed the source of your analytical variability.
What is the best strategy to eliminate or reduce matrix effects for this compound analysis?
Answer:
There is no single "best" strategy, as the optimal approach depends on the required sensitivity, throughput, and the specific nature of your matrix. However, the most effective strategies revolve around improving sample preparation to remove interfering components before they reach the LC-MS system.[8][9]
Here is a decision-making framework to guide your choice:
Caption: Decision workflow for selecting a sample preparation technique.
Your primary options are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least clean extract, high risk of residual phospholipids and ion suppression.[3] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can remove salts and some lipids.[10] | Can be labor-intensive, requires solvent optimization. | Intermediate cleanliness when dealing with analytes of moderate polarity. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, can concentrate the analyte.[11][12] | Requires method development, more time-consuming and costly. | Achieving the lowest limits of detection and highest data quality. |
| HybridSPE®-Phospholipid | Specifically designed for high-level phospholipid removal (>95%).[13][14] Combines PPT with phospholipid filtration. | Higher cost than standard PPT. | Assays where phospholipid-based ion suppression is the primary challenge. |
Given that this compound is a polar molecule, a well-designed Solid-Phase Extraction (SPE) protocol is often the most robust solution.
I want to try Solid-Phase Extraction (SPE). Can you provide a starting protocol for this compound?
Answer:
Absolutely. For a polar compound like this compound, a polar or mixed-mode cation exchange SPE strategy would be a logical starting point. The N-oxide group imparts polarity, and the amine structure allows for cation exchange interactions.[12][15]
Here is a detailed, step-by-step protocol for a generic mixed-mode cation exchange SPE workflow.
Experimental Protocol: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of your internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Crucially, do not allow the sorbent bed to dry out after this step.
-
-
Sample Loading:
-
Load the entire pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
This protocol provides a high degree of purification by leveraging both reversed-phase and ion-exchange retention mechanisms, significantly reducing matrix interferences.[12]
What is an internal standard and why is it critical for this analysis?
Answer:
An internal standard (IS) is a compound with similar chemical properties to your analyte that is added at a constant concentration to all samples, calibrators, and quality controls.[16] Its purpose is to correct for variability during sample preparation and analysis.[17] For LC-MS analysis, the gold standard is a Stable Isotope-Labeled (SIL) internal standard of this compound (e.g., with deuterium or ¹³C labels).[18][19]
Why a SIL-IS is essential:
-
Co-elution: A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave the same way during extraction and chromatographic separation.[18]
-
Matrix Effect Compensation: Crucially, if the analyte signal is suppressed by the matrix, the SIL-IS signal will be suppressed to the same degree.[16][17] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise results.[20]
The relationship can be visualized as follows:
Caption: Role of a SIL internal standard in correcting analytical variability.
Regulatory bodies like the FDA and EMA strongly recommend the use of an appropriate internal standard to ensure the reliability of bioanalytical data.[21][22][23]
My lab doesn't have a SIL-IS. Can I use a structural analog instead?
Answer:
While a SIL-IS is the ideal choice, a carefully selected structural analog can be used, but with significant caveats.[16] The analog should be closely related in structure to this compound to mimic its extraction and chromatographic behavior.
However, be aware of the risks:
-
Differential Matrix Effects: Even small structural differences can alter how the analog and analyte interact with co-eluting matrix components, leading to different degrees of ion suppression.[16] This means the IS may not accurately correct for the suppression experienced by the analyte.
-
Different Recoveries: The extraction efficiency of the analog from the matrix might differ from that of this compound.
If you must use an analog, you must rigorously validate its performance by assessing matrix effects from at least six different sources (lots) of the biological matrix, as stipulated by FDA and EMA guidelines.[21][22]
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Journal of separation science, 30(10), 1487-1494. [Link]
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Al-Asmari, F., & Al-Otaibi, K. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 488-496. [Link]
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SCION Instruments. Manual Solid Phase Extraction. [Link]
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Optimization and validation of a quantitative liquid chromatography–tandem mass spectrometric method for the determination of a broad spectrum of mycotoxins and other secondary metabolites in cereals and cereal-based food. Journal of chromatography A, 1362, 145-156. [Link]
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Refinement of in vitro systems for consistent Medifoxamine N-oxide production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical resource for the refinement of in vitro systems for consistent Medifoxamine N-oxide production. This guide is designed to provide field-proven insights and troubleshooting solutions to common challenges encountered during experimental workflows. The content is structured in a question-and-answer format to directly address specific issues.
Part 1: Foundational Knowledge & General FAQs
This section addresses fundamental questions regarding the metabolism of Medifoxamine and the nature of its N-oxide metabolite.
Q1: What are the primary enzymes responsible for Medifoxamine N-oxidation?
A1: The conversion of Medifoxamine, a tertiary amine, to its N-oxide metabolite is primarily catalyzed by the Flavin-containing monooxygenase (FMO) family of enzymes, with FMO3 being the predominant form in the adult human liver.[1][2] While Cytochrome P450 (CYP) enzymes can also metabolize tertiary amines, FMOs are often the major contributors to the N-oxidation of nucleophilic nitrogen-containing xenobiotics.[3][4][5][6] It is crucial to distinguish between FMO and CYP activities, as their optimal conditions and inhibitor profiles differ significantly.[4][6]
Q2: Why is my this compound metabolite unstable in my samples?
A2: N-oxide metabolites are known to be potentially unstable and can revert back to the parent compound, Medifoxamine.[3][7] This reduction can be chemically or enzymatically mediated. To minimize this instability:
-
Sample Handling: Process samples promptly and keep them on ice. Avoid high heat and prolonged exposure to light.[3][8]
-
pH Control: Maintain a neutral or near-neutral pH during sample preparation and storage, as acidic conditions can favor the reduction of N-oxides.[8]
-
Storage: Store processed samples at -80°C until analysis.
-
Analytical Conditions: Use "soft" ionization techniques like electrospray ionization (ESI) in your LC-MS/MS method, as harsher methods like atmospheric pressure chemical ionization (APCI) can sometimes promote in-source conversion back to the parent drug.[8][9]
Q3: Are there key differences between FMOs and CYPs that I should be aware of for my assay?
A3: Yes, understanding these differences is critical for experimental design.
| Feature | Flavin-Containing Monooxygenases (FMOs) | Cytochrome P450s (CYPs) |
| Cofactor | NADPH.[2][4] | NADPH and a reductase (cytochrome P450 reductase).[6] |
| Catalytic Cycle | The FAD prosthetic group is first activated by NADPH and O₂, then the substrate is oxidized. The substrate does not directly bind to the enzyme during the initial activation.[4][10] | The substrate binds first, followed by a complex cycle involving electron transfer from NADPH via a reductase. |
| Heat Stability | Highly sensitive to heat; can be inactivated by pre-incubating microsomes at temperatures above 45°C in the absence of NADPH.[1][4] | Generally more heat-stable than FMOs. |
| Optimal pH | Typically higher, around pH 8.0-9.0.[4] | Typically around pH 7.4. |
| Inhibitors | Lacks specific, mechanism-based inhibitors for routine use.[4][11] | A wide range of well-characterized, isoform-specific chemical inhibitors are available (e.g., ketoconazole for CYP3A4).[12] |
| Induction | Generally not inducible by xenobiotics.[6] | Readily inducible by a variety of xenobiotics (e.g., rifampicin for CYP3A4). |
Part 2: Troubleshooting Human Liver Microsome (HLM) Assays
HLMs are a common starting point for metabolism studies as they are an enriched source of Phase I enzymes like CYPs and FMOs.[13]
Q4: My this compound yield is very low or undetectable in my HLM assay. What's wrong?
A4: This is a common issue that can be traced back to several factors. Use the following logic to troubleshoot.
Detailed Steps:
-
Confirm FMO Activity: Since Medifoxamine N-oxidation is likely FMO-driven, standard CYP-optimized conditions (pH 7.4) may be suboptimal. Try adjusting the buffer pH towards 8.0. More importantly, FMOs are heat-labile.[1] If you pre-incubate your microsomes at 37°C before adding NADPH, you may be inactivating the FMOs. Initiate the reaction by adding NADPH to the mixture of buffer, HLMs, and Medifoxamine.[14]
-
Verify HLM Quality: Use a known FMO3 substrate, such as benzydamine or itopride, as a positive control to confirm that the FMOs in your HLM lot are active.[1] Ensure the microsomal protein concentration is appropriate; a starting point of <0.5 mg/mL is often recommended to minimize non-specific binding.[15]
-
Check Cofactor: Ensure your NADPH stock is fresh and has not degraded. For incubations longer than 20-30 minutes, an NADPH-regenerating system is recommended to maintain enzyme activity.[16]
-
Assess Analyte Stability: As discussed in Q2, the N-oxide may be reverting to the parent. Stop the reaction with ice-cold acetonitrile or methanol to rapidly precipitate protein and quench enzymatic activity.[16][17] Analyze a sample immediately after quenching and compare it to a sample analyzed after sitting at room temperature for an hour to check for degradation.
Q5: How can I differentiate between FMO and CYP-mediated N-oxide formation in HLMs?
A5: A selective heat inactivation method is effective. FMOs are significantly more sensitive to heat than CYPs.[1][4]
-
Protocol:
-
Prepare two sets of HLM incubations.
-
Set 1 (Control): Keep HLMs on ice.
-
Set 2 (Heat Inactivation): Pre-incubate the HLMs at 45-50°C for 5-10 minutes in the absence of NADPH. Then, cool the HLMs back down on ice.
-
Run your standard Medifoxamine metabolism assay with both sets of microsomes.
-
-
Interpretation: A significant reduction in N-oxide formation in the heat-inactivated set compared to the control strongly indicates FMO-mediated metabolism. Residual activity is likely due to CYPs.
Part 3: Troubleshooting Hepatocyte Assays
Primary hepatocytes are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II enzymes and cofactors in a physiological environment.[18][19][20]
Q6: I'm using cryopreserved hepatocytes and see high variability between experiments. How can I improve consistency?
A6: Consistency with cryopreserved hepatocytes hinges on meticulous technique.
-
Thawing Protocol: Thaw vials rapidly (<2 minutes) in a 37°C water bath until only a small ice crystal remains. Immediately transfer the contents to pre-warmed incubation medium. Do not allow the cells to warm up completely in the vial.[21]
-
Viability Check: Always perform a viability check (e.g., with Trypan Blue) post-thaw. Viability should be high (>80-90%). Low viability will lead to poor and inconsistent metabolic activity.
-
Cell Density: Use a consistent and appropriate cell density. For suspension assays, a common starting point is 0.25 to 1 million viable cells/mL.[18]
-
Incubation Format: For time-course experiments, plate each time point on a separate plate rather than sampling from a single large volume. This avoids temperature shifts and ensures cells remain homogeneously suspended, minimizing sampling variability.[18]
-
Lot Selection: Not all hepatocyte lots are equal. Select lots that have been characterized for FMO activity if possible, and use pooled-donor lots to average out genetic variability.[19][20]
Q7: My Medifoxamine is metabolized very slowly in hepatocytes, making it difficult to measure clearance. What can I do?
A7: For slowly metabolized compounds, the standard 2-4 hour suspension hepatocyte assay may be insufficient.[21][22]
-
Hepatocyte Relay Method: This method extends the incubation time.
-
Incubate Medifoxamine with a suspension of hepatocytes for a set period (e.g., 4 hours).
-
Centrifuge the incubation to pellet the cells.
-
Transfer the supernatant (containing the remaining parent drug and any formed metabolites) to a fresh suspension of hepatocytes.
-
Repeat for several cycles to extend the effective incubation time to 12, 24, or even 48 hours.[21]
-
-
Plated Hepatocytes: Using plateable hepatocytes allows for much longer incubation times (24-72 hours), which is ideal for slowly metabolized compounds.[21]
Part 4: Using Recombinant Enzymes
Recombinant enzymes (e.g., baculovirus-expressed FMO3 or specific CYPs) are essential for definitive reaction phenotyping.[11][23][24]
Q8: What is the best way to set up a reaction phenotyping experiment for this compound?
A8: The goal is to compare the rate of N-oxide formation across several key enzymes.
-
Experimental Protocol:
-
Enzyme Selection: Include recombinant human FMO3 (primary candidate), FMO1, and major CYPs like CYP3A4 and CYP2D6. Also include a control incubation with a control protein preparation (no active enzyme) to check for non-enzymatic degradation.[11][25]
-
Incubation Conditions: Each incubation should contain buffer (pH 7.4 for CYPs, consider a parallel set at pH 8.5 for FMOs), a standard concentration of Medifoxamine (e.g., 1 µM), the recombinant enzyme (e.g., 20-50 nM), and be initiated with 1 mM NADPH.[11]
-
Incubation Time: Measure metabolite formation under initial rate conditions, where less than 15-20% of the substrate is consumed. This may require time-course experiments (e.g., 0, 5, 15, 30 minutes) to determine the linear range.[14][26]
-
Analysis: Quench reactions and analyze N-oxide formation via a validated LC-MS/MS method.[8][11] The enzyme producing the highest rate of N-oxide is the primary contributor to its formation.
-
Q9: My LC-MS/MS method has trouble distinguishing the N-oxide from a potential hydroxylated metabolite. How can I be sure I'm measuring the right thing?
A9: this compound and a hydroxylated metabolite will have the same mass. Distinguishing them requires careful MS/MS analysis.
-
Fragmentation Patterns: The two isomers will likely produce different product ions upon collision-induced dissociation (CID). N-oxides often show a characteristic neutral loss of oxygen ([M+H - 16]⁺).[9] Hydroxylated metabolites are more likely to show a loss of water ([M+H - 18]⁺). Optimize your MRM transitions to be specific for the N-oxide.
-
Chromatographic Separation: A good UPLC or HPLC method should be able to chromatographically resolve the isomers. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase gradients.
-
Reference Standard: The most definitive way is to obtain an analytical standard for this compound to confirm its retention time and fragmentation pattern.
References
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Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. National Institutes of Health (NIH). Available at: [Link]
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In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. Available at: [Link]
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Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. Available at: [Link]
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Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. Labcorp. Available at: [Link]
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The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH). Available at: [Link]
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Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][11][23] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. Available at: [Link]
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Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Available at: [Link]
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A Guide to Hepatocyte Test System Selection for ADME Studies. Krishgen Biosystems. Available at: [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
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In Vitro CYP/FMO Reaction Phenotyping. Springer Nature Experiments. Available at: [Link]
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New Hepatocyte In Vitro Systems for Drug Metabolism. Semantic Scholar. Available at: [Link]
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Comprehensive CYP & UGT Reaction Phenotyping Insights. Labcorp. Available at: [Link]
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Reaction Phenotyping Assay. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
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Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes. National Institutes of Health (NIH). Available at: [Link]
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Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. National Institutes of Health (NIH). Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. Bioanalytical Systems. Available at: [Link]
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Oxidation of N,N-dimethylformamide and N,N-diethylformamide by human liver microsomes and human recombinant P450s. PubMed. Available at: [Link]
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The Effect of Retroconversion Metabolism of N-Oxide Metabolites by Intestinal Microflora on Piperaquine Elimination. PubMed. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]
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Flavin Containing Monooxygenases and Metabolism of Xenobiotics. National Institutes of Health (NIH). Available at: [Link]
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Strategies for using in vitro screens in drug metabolism. ResearchGate. Available at: [Link]
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N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. Available at: [Link]
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Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. PubMed Central. Available at: [Link]
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N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium. Available at: [Link]
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Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. National Institutes of Health (NIH). Available at: [Link]
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Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. National Institutes of Health (NIH). Available at: [Link]
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In vitro and in vivo inhibition of human flavin-containing monooxygenase form 3 (FMO3) in the presence of dietary indoles. PubMed. Available at: [Link]
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Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Phenomenex. Available at: [Link]
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In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]
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Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]
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Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
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Recent Applications of Flavin-Dependent Monooxygenases (FMOs) in Biosynthesis, Pharmaceutical Development, and Environmental Science. Preprints.org. Available at: [Link]
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Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. National Institutes of Health (NIH). Available at: [Link]
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Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available at: [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. MDPI. Available at: [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health (NIH). Available at: [Link]
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Validation & Comparative
A Comparative In Vitro Analysis of the Cytotoxicity of Medifoxamine and its N-oxide Metabolite: A Proposed Study
This guide provides a detailed framework for a comparative in vitro study of the cytotoxicity of the atypical antidepressant medifoxamine and its putative N-oxide metabolite. Medifoxamine was withdrawn from the market due to incidents of hepatotoxicity, the underlying mechanisms of which remain to be fully elucidated.[1] This investigation is designed to address the critical question of whether the parent compound or its N-oxide metabolite is the primary contributor to its cytotoxic effects, a crucial determination for drug development and safety assessment.
Introduction: The Medifoxamine Paradox and the Role of Metabolism
Medifoxamine, a monoamine reuptake inhibitor, demonstrated clinical efficacy as an antidepressant.[2][3][4] However, its clinical use was terminated due to concerns over hepatotoxicity.[1][2] A significant knowledge gap exists regarding the precise role of its metabolites in mediating this liver injury. The formation of reactive metabolites is a well-established mechanism in drug-induced hepatotoxicity.[5][6][7] For tertiary amines like medifoxamine, N-oxidation is a common metabolic pathway, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[4] N-oxide metabolites can exhibit altered pharmacological and toxicological profiles compared to their parent compounds, sometimes acting as detoxification products, while in other cases, they may be bioactivated to more reactive species.[1][4][8]
This guide outlines a comprehensive in vitro strategy to dissect the cytotoxic contributions of medifoxamine and its N-oxide metabolite. By employing relevant human cell models and a multi-parametric cytotoxicity assessment, this study aims to provide critical insights into the mechanisms of medifoxamine-induced toxicity.
Figure 1: Proposed metabolic activation of medifoxamine to its N-oxide and their potential contributions to cytotoxicity.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To provide a robust and comprehensive comparison, a multi-pronged experimental approach is proposed, integrating relevant cell models and a suite of cytotoxicity assays.
In Vitro Cell Models: Recreating the Target Environments
The selection of appropriate in vitro models is paramount for the clinical relevance of the findings. Given that medifoxamine's primary therapeutic target is the central nervous system and its dose-limiting toxicity is hepatic, both liver and neuronal cell models are essential.
-
Hepatotoxicity Model: HepaRG™ Cells and Primary Human Hepatocytes
-
HepaRG™ Cells: This human hepatoma cell line is a well-established model for in vitro toxicology due to its ability to differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters at levels comparable to primary human hepatocytes.[9][10][11][12] Their stability in culture allows for the investigation of both acute and chronic toxicity.[10][13]
-
Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro hepatotoxicity testing, PHH provide the most physiologically relevant model.[14][15][16] The use of cryopreserved plateable PHH from multiple donors can account for inter-individual differences in metabolism and toxicity responses.[15][16]
-
-
Neurotoxicity Model: SH-SY5Y Human Neuroblastoma Cells
-
The SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies.[17][18][19][20][21] These cells can be differentiated into a more mature neuronal phenotype, expressing key neuronal markers, making them suitable for assessing the potential neurotoxic effects of medifoxamine and its N-oxide.[18][20][21]
-
A Trio of Cytotoxicity Assays: Interrogating Different Hallmarks of Cell Death
A single cytotoxicity assay provides only a limited view of a compound's toxic potential.[22][23][24][25] Therefore, a multi-parametric approach is proposed to simultaneously assess cell viability, membrane integrity, and apoptosis.
Figure 2: Experimental workflow for the multi-parametric cytotoxicity assessment of medifoxamine and its N-oxide.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. A decrease in metabolic activity is indicative of reduced cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.
-
Caspase-3/7 Activity Assay (Apoptosis): Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. An increase in their activity is a specific indicator of programmed cell death.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the proposed cytotoxicity assays.
Cell Culture and Treatment
-
HepaRG™ Cell Culture and Differentiation:
-
Culture and differentiate HepaRG™ cells according to the supplier's recommendations to obtain a mixed population of hepatocyte-like and biliary-like cells.
-
-
Primary Human Hepatocyte Culture:
-
Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates as per the supplier's protocol. Allow cells to attach and form a monolayer.
-
-
SH-SY5Y Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium. For differentiation, treat cells with retinoic acid for 5-7 days to induce a neuronal phenotype.
-
-
Compound Treatment:
-
Prepare stock solutions of medifoxamine and synthesized this compound (CAS 108332-76-9) in a suitable solvent (e.g., DMSO).[3]
-
Treat cells with a range of concentrations of each compound for 24 and 48 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., staurosporine for apoptosis, Triton™ X-100 for necrosis).
-
MTT Assay Protocol
-
Following the treatment period, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay Protocol
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new microplate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Caspase-3/7 Activity Assay Protocol
-
Following treatment, lyse the cells directly in the culture plate using a lysis buffer provided with a commercial caspase-3/7 assay kit.
-
Add the caspase-3/7 substrate (containing the DEVD peptide conjugated to a luminogenic or colorimetric reporter) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or absorbance according to the kit manufacturer's instructions.
-
Express caspase-3/7 activity as a fold-change relative to the vehicle-treated control.
Data Analysis and Interpretation
The quantitative data from the three assays will be compiled and analyzed to generate a comprehensive cytotoxicity profile for both medifoxamine and its N-oxide metabolite.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 values in µM)
| Compound | Cell Line | MTT Assay (24h) | MTT Assay (48h) | LDH Assay (24h) | LDH Assay (48h) | Caspase-3/7 Assay (24h) |
| Medifoxamine | HepaRG™ | 150 | 85 | >500 | 350 | 200 |
| This compound | HepaRG™ | 75 | 40 | 250 | 150 | 100 |
| Medifoxamine | PHH | 120 | 70 | >500 | 300 | 180 |
| This compound | PHH | 60 | 35 | 200 | 120 | 90 |
| Medifoxamine | SH-SY5Y | >500 | 450 | >500 | >500 | >500 |
| This compound | SH-SY5Y | 300 | 200 | 400 | 350 | 380 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results would need to be generated.
Figure 3: Signaling pathways and corresponding assays for dissecting the mechanisms of cytotoxicity.
Conclusion and Future Directions
The proposed in vitro study provides a robust and scientifically rigorous framework for comparing the cytotoxicity of medifoxamine and its N-oxide metabolite. The findings from this research will be instrumental in determining whether metabolic bioactivation plays a significant role in the observed hepatotoxicity of medifoxamine.
Should the N-oxide prove to be significantly more cytotoxic, this would highlight the importance of evaluating the toxic potential of metabolites early in the drug development process. Conversely, if the parent compound is more toxic, it would suggest that strategies to enhance its metabolism to the N-oxide could potentially mitigate its toxicity.
Future studies could expand upon these findings by:
-
Identifying the specific CYP and FMO isoenzymes responsible for medifoxamine N-oxidation.
-
Investigating other potential reactive metabolites of medifoxamine.
-
Utilizing more complex in vitro models, such as 3D liver spheroids or organ-on-a-chip systems, to better recapitulate the in vivo liver microenvironment.[13][26]
-
Validating the in vitro findings in an in vivo animal model of drug-induced liver injury.
By systematically addressing these questions, the scientific community can gain a deeper understanding of the mechanisms underlying medifoxamine's toxicity and develop safer therapeutic agents in the future.
References
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A Comparative Guide to the Validation of Medifoxamine N-oxide as a Novel Metabolite
Introduction: The Metabolic Gap in Medifoxamine Biotransformation
Medifoxamine (N,N-dimethyl-2,2-diphenoxyethanamine) is an atypical antidepressant whose biotransformation has been primarily characterized by N-demethylation and hydroxylation, yielding known active metabolites such as CRE-10086 and CRE-10357.[1] However, the chemical structure of Medifoxamine, which features a tertiary amine moiety, presents a chemically plausible site for N-oxidation.[1][2] N-oxidation is a common metabolic pathway for xenobiotics containing tertiary amines, often mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems.[3][4]
N-oxide metabolites can possess their own pharmacological activity, serve as prodrugs by reverting to the parent compound, or contribute to drug-induced toxicity.[3][4] Therefore, the definitive identification and characterization of Medifoxamine N-oxide are critical for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.
This guide outlines a multi-stage validation workflow designed to definitively answer the question: Is this compound a true metabolite of Medifoxamine?
The Validation Workflow: A Multi-Pronged Strategy
Our validation strategy is built on a logical progression from in vitro generation to high-fidelity analytical detection and conclusive structural confirmation. Each step provides a piece of evidence that, when combined, creates an irrefutable case.
Part 1: Comparative In Vitro Systems for Metabolite Generation
The first step is to generate the putative metabolite in a controlled biological system. The choice of system is critical, as each offers a different level of metabolic complexity. By comparing results across these systems, we gain confidence that the observed biotransformation is not an artifact of a simplified model. In vitro studies are inexpensive, readily performed, and can often provide a reliable extrapolation to in vivo results.[5]
| In Vitro System | Description | Advantages | Limitations | Primary Use Case |
| Human Liver Microsomes (HLM) | Subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes (CYPs, FMOs).[6][7] | Cost-effective, high-throughput, excellent for identifying oxidative metabolites.[7] | Lacks Phase II enzymes and necessary cofactors for conjugation reactions.[8] | Initial screening for Phase I metabolites like N-oxides. |
| Human S9 Fraction | A mixture of microsomal and cytosolic fractions.[6] | Contains both Phase I and some Phase II enzymes (e.g., SULTs, NATs). | Deficient in certain cofactors (e.g., UDPGA for glucuronidation) unless supplemented. | Broader screening for both Phase I and some Phase II metabolites. |
| Suspension Hepatocytes | Whole, intact liver cells.[8] | The "gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters.[7][8] | Higher cost, lower throughput, finite incubation times due to decreasing cell viability.[8] | Definitive in vitro profiling, studying complex metabolic pathways. |
Expert Rationale: We begin with HLM fortified with an NADPH regenerating system, as it is the most direct and cost-effective method to probe for CYP- and FMO-mediated N-oxidation.[7] Positive findings are then confirmed in hepatocytes to ensure the metabolite is formed in a more complete, physiologically relevant system.
Part 2: Detailed Experimental Protocol: Medifoxamine Incubation with HLM
This protocol describes a self-validating experiment to generate and detect oxidative metabolites of Medifoxamine.
Principle: Medifoxamine is incubated with HLM, a rich source of metabolic enzymes.[9] The reaction is initiated by adding an NADPH regenerating system, which provides the necessary reducing equivalents for CYP and FMO activity. The reaction is stopped, and proteins are precipitated with organic solvent. The resulting supernatant is then analyzed by LC-MS/MS.[7]
Materials:
-
Medifoxamine (1 M stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-Regen® A)
-
Ice-cold Acetonitrile with 0.1% Formic Acid (Termination Solution)
-
Control Compounds (e.g., Imipramine for N-oxidation positive control)
Step-by-Step Protocol:
-
Preparation: In a 1.5 mL microcentrifuge tube, prepare the incubation mixture on ice. For a final volume of 200 µL, add:
-
138 µL of 0.5 M Phosphate Buffer
-
40 µL of NADPH Regenerating System Solution
-
10 µL of HLM (final concentration: 1 mg/mL)
-
-
Pre-incubation: Vortex gently and pre-incubate the mixture at 37°C for 5 minutes to bring the system to temperature.
-
Initiation: Initiate the reaction by adding 2 µL of Medifoxamine stock solution (final concentration: 10 µM). Include a vehicle control (2 µL DMSO) and a positive control (e.g., 10 µM Imipramine).
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.
-
Termination: Stop the reaction by adding 400 µL of ice-cold Acetonitrile. This halts all enzymatic activity and precipitates the microsomal proteins.
-
Sample Processing:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
-
Critical Note: N-oxide metabolites can be unstable and prone to reduction back to the parent amine.[3] Samples should be analyzed promptly or stored at -80°C to minimize degradation.
-
Part 3: Analytical Validation by High-Resolution LC-MS/MS
Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for modern metabolite identification.[7] We use it to search for the specific analytical signatures that uniquely identify an N-oxide metabolite.
Key Analytical Signatures
-
Accurate Mass and Elemental Composition: The primary screen is for a compound with a mass-to-charge ratio (m/z) corresponding to the addition of one oxygen atom (+15.9949 Da) to the parent drug. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, confirming the formula C16H19NO3.[7]
-
Distinct Fragmentation Pattern: This is the most compelling piece of evidence. While N-oxides and hydroxylated metabolites can be isomeric (both are M+16), their fragmentation patterns under collision-induced dissociation (CID) are different. A key distinguishing feature of many N-oxides is the characteristic neutral loss of an oxygen atom ([M+H-O]+) in the MS/MS spectrum, particularly under Atmospheric Pressure Chemical Ionization (APCI).[10] This fragmentation is not typically observed for hydroxylated compounds, which preferentially lose water ([M+H-H2O]+).[10]
Comparative Data Analysis
The table below presents hypothetical, yet realistic, HR-LC-MS/MS data that would be collected from the HLM incubation experiment. The presence of a peak with the characteristics of "Metabolite 3" would be strong evidence for the formation of this compound.
| Analyte | Retention Time (min) | Observed [M+H]+ (m/z) | Elemental Formula | Key Diagnostic MS/MS Fragment Ions (m/z) | Interpretation |
| Medifoxamine | 5.2 | 258.1489 | C16H20NO2 | 58.0651 (Dimethyliminium ion) | Parent Drug |
| Metabolite 1 | 4.8 | 244.1332 | C15H18NO2 | 44.0495 (Methyliminium ion) | N-desmethyl Medifoxamine |
| Metabolite 2 | 4.5 | 274.1438 | C16H20NO3 | 256.1332 ([M+H-H2O]+) | Hydroxylated Medifoxamine |
| Metabolite 3 | 4.9 | 274.1438 | C16H20NO3 | 258.1489 ([M+H-O]+) , 58.0651 | Putative this compound |
Expert Rationale: The observation of a metabolite (Metabolite 3) that is isomeric with the hydroxylated metabolite but produces a fragment ion corresponding to the loss of a single oxygen atom is the critical finding.[10] This unique fragmentation pathway provides a high degree of confidence in the tentative identification of the N-oxide structure, pending final confirmation.
Part 4: Definitive Confirmation via Chemical Synthesis and Co-elution
While the analytical data provides strong evidence, it remains circumstantial. The gold standard for metabolite structure validation is to compare the experimental data against an authentic, chemically synthesized reference standard.
Conceptual Synthesis: The synthesis of this compound can be conceptually achieved through the direct oxidation of the tertiary amine of Medifoxamine. A common and effective reagent for this transformation is meta-Chloroperoxybenzoic acid (m-CPBA).
Confirmation Protocol:
-
Synthesize and purify the this compound reference standard.
-
Characterize the standard thoroughly using NMR and HRMS to confirm its structure.
-
Analyze the synthetic standard using the same LC-MS/MS method as the HLM incubate.
-
Co-elution: Spike the HLM incubate sample with the synthetic standard. A single, sharp, co-eluting peak for the putative metabolite and the standard confirms identical chromatographic behavior.
-
Spectral Matching: Directly compare the MS/MS fragmentation spectrum of the metabolite from the HLM sample with the spectrum of the synthetic standard. An identical match provides definitive structural confirmation.
Conclusion
The validation of a novel metabolite like this compound requires a systematic and evidence-based approach. By progressing from in vitro generation across systems of varying complexity to detailed analytical characterization based on unique mass shifts and fragmentation signatures, a strong hypothesis can be built. This hypothesis is then definitively proven through comparison with a synthesized reference standard. This rigorous workflow ensures scientific integrity and provides the trustworthy data required for advanced drug development and regulatory consideration.
References
-
Saleh, S., Johnston, A., & Turner, P. (1990). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. European journal of clinical pharmacology, 39(2), 169–171. (URL: [Link])
-
The Pharma Innovation. (2019). Importance of in vitro met id studies. The Pharma Innovation Journal. (URL: [Link])
-
Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions?. Expert opinion on drug metabolism & toxicology, 1(1), 49–59. (URL: [Link])
-
Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British journal of clinical pharmacology, 30(4), 621–624. (URL: [Link])
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Creative Biolabs. (URL: [Link])
-
Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163-189). Humana Press. (URL: [Link])
-
Warrington, S. J., et al. (1991). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. Psychopharmacology, 103(4), 504-508. (URL: [Link])
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. (URL: [Link])
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Tong, W., Chowdhury, S. K., & Kuki, A. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical chemistry, 72(6), 1352–1359. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Medifoxamine. PubChem Compound Database. (URL: [Link])
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Csonka, R., et al. (2016). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Molecules, 21(10), 1349. (URL: [Link])
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Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. (URL: [Link])
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Wikipedia. (n.d.). Medifoxamine. (URL: [Link])
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Al-Hiari, Y. M., & Al-Zoubi, R. M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(21), 7247. (URL: [Link])
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A Methodological Guide to Identifying Cytochrome P450 Isozyme Contributions in Drug Metabolism: A Case Study on Medifoxamine N-Oxide Formation
This guide provides a comprehensive framework for elucidating the specific Cytochrome P450 (CYP) isozymes responsible for a particular metabolic pathway, using the formation of Medifoxamine N-oxide as a representative case study. Given that detailed comparative kinetic data for this specific reaction is not extensively published, we will focus on the gold-standard methodologies and scientific rationale required to generate and interpret such crucial data in a drug development context. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these fundamental techniques.
Introduction to Medifoxamine and its Metabolic Significance
Medifoxamine is a dual-action antidepressant that functions by inhibiting the reuptake of both serotonin and dopamine. Like most pharmaceuticals, its efficacy, potential for drug-drug interactions (DDIs), and inter-individual variability in patient response are intrinsically linked to its metabolic fate within the body. The liver, primarily through the action of the Cytochrome P450 (CYP) superfamily of enzymes, is the principal site of this biotransformation.
One of the metabolic pathways for amine-containing drugs is N-oxidation, which can lead to the formation of metabolites with altered pharmacological activity or clearance properties. Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the formation of this compound is a critical step in its preclinical and clinical characterization. This knowledge allows us to predict:
-
Drug-Drug Interactions: Co-administration with drugs that inhibit or induce the responsible CYP isozyme can lead to toxic accumulation or therapeutic failure.
-
Pharmacogenetic Variability: Genetic polymorphisms in CYP genes can result in "poor," "intermediate," or "ultrarapid" metabolizer phenotypes, drastically affecting drug exposure and response.
-
First-Pass Metabolism: The extent of metabolism by high-capacity enzymes in the liver can determine the drug's oral bioavailability.
Experimental Strategy: A Two-Pronged Approach for CYP Phenotyping
To definitively identify the enzymes responsible for this compound formation, a multi-faceted in vitro approach is essential for building a robust, self-validating dataset. The two most powerful and widely accepted methods are:
-
Recombinant Human CYP Isozymes (rhCYP): This "screening" approach involves incubating the drug with a panel of individually expressed human CYP enzymes. It provides a clear, unambiguous signal of which enzymes are capable of performing the transformation.
-
Human Liver Microsomes (HLM) with Selective Inhibitors: This "confirmatory" approach uses a more physiologically relevant matrix (HLM) containing the full complement of liver enzymes. By using potent and selective chemical inhibitors for specific CYPs, we can deduce the contribution of each isozyme in this complex environment.
Logical Workflow for CYP Contribution Analysis
The following diagram illustrates the logical flow of experiments, from initial screening to final confirmation and data interpretation.
Caption: Experimental workflow for identifying and confirming CYP isozyme contributions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with included controls to ensure data integrity.
Protocol 1: Screening with Recombinant Human CYP Enzymes
-
Objective: To identify which CYP isozymes can metabolize Medifoxamine to its N-oxide.
-
Rationale: Using purified, single-enzyme systems eliminates ambiguity. A positive result directly implicates that specific enzyme.
-
Materials: Medifoxamine, this compound standard, recombinant human CYPs (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with cytochrome P450 reductase, NADPH regenerating system (e.g., G6P, G6PD), potassium phosphate buffer.
-
Procedure:
-
Preparation: Prepare a stock solution of Medifoxamine in a suitable solvent (e.g., methanol, DMSO) and dilute it in the reaction buffer.
-
Reaction Mixture: In a 96-well plate, combine buffer, the NADPH regenerating system, and a specific rhCYP isozyme.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Medifoxamine to a final concentration (e.g., 1 µM). Include a negative control with no NADPH to check for non-enzymatic degradation.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
-
Data Interpretation: Compare the amount of metabolite formed by each isozyme. A formation rate significantly above the background (no-NADPH control) indicates that the isozyme is a potential contributor.
-
Protocol 2: Inhibition Assays in Pooled Human Liver Microsomes
-
Objective: To confirm and quantify the contribution of the "active" isozymes identified in Protocol 1 within a more complex, physiological system.
-
Rationale: HLMs contain a mixture of CYPs and other drug-metabolizing enzymes at physiologically relevant ratios. The reduction in metabolite formation in the presence of a selective inhibitor for a specific CYP is directly proportional to that CYP's contribution to the reaction.
-
Materials: Pooled HLM from multiple donors, Medifoxamine, selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Sulfaphenazole for CYP2C9), NADPH regenerating system, buffer.
-
Procedure:
-
Preparation: Prepare reaction mixtures as in Protocol 1, but replace the rhCYP with HLM (e.g., 0.5 mg/mL).
-
Inhibitor Pre-incubation: For the inhibition arms, add a selective inhibitor at a concentration known to be saturating (typically >10x its Ki value). Pre-incubate the HLM and inhibitor for 10-15 minutes at 37°C to allow for inhibitor binding. A "control" reaction contains no inhibitor.
-
Initiation & Incubation: Initiate the reaction by adding Medifoxamine (at a concentration near its Km, if known, otherwise start with 1 µM). Incubate as before.
-
Termination & Analysis: Stop and process the samples as described in Protocol 1.
-
Data Calculation: Calculate the percent inhibition as follows: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100
-
Interpretation: A high percentage of inhibition (e.g., >70%) strongly suggests that the targeted CYP is a major pathway for this compound formation.
-
Comparative Analysis: Interpreting the Data
After conducting the experiments, the data must be synthesized to build a complete picture. This involves determining the kinetic parameters for the primary enzymes involved.
Enzyme Kinetics
For the major isozymes identified, a follow-up experiment is performed by incubating varying concentrations of Medifoxamine (e.g., 0.1 to 100 µM) to determine the Michaelis-Menten parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A low Km implies high affinity.
-
Vmax (maximum velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
Intrinsic Clearance (CLint): Calculated as Vmax/Km, this value represents the efficiency of the enzyme at metabolizing the drug at low, clinically relevant concentrations. It is the most important parameter for comparing the relative contribution of different enzymes.
Illustrative Data Summary
The table below presents a hypothetical but realistic dataset for this compound formation, demonstrating how the results would be presented for comparative analysis.
| CYP Isozyme | Vmax (pmol/min/pmol CYP) | Km (µM) | CLint (Vmax/Km) (µL/min/pmol CYP) | % Contribution (from HLM Inhibition) |
| CYP3A4 | 150 | 25 | 6.0 | ~65% |
| CYP2D6 | 50 | 2 | 25.0 | ~20% |
| CYP2C19 | 20 | 50 | 0.4 | <5% |
| Other CYPs | <5 | N/D | N/D | ~10% |
| N/D: Not Determined due to low activity. |
Interpretation of Illustrative Data
-
Primary Contributor (High Clearance): In this hypothetical scenario, CYP2D6 displays the highest intrinsic clearance (CLint = 25.0 µL/min/pmol CYP) due to its very high affinity (low Km of 2 µM), even though its maximum velocity is lower than CYP3A4. This identifies it as a critical enzyme, especially at therapeutic concentrations which are often below the Km.
-
Secondary Contributor (High Capacity): CYP3A4 shows a high capacity (Vmax = 150) but lower affinity (Km = 25 µM). Its CLint is lower than CYP2D6, but because CYP3A4 is the most abundant CYP in the human liver, its overall contribution, as confirmed by the HLM inhibition study (~65%), is the most significant.
Metabolic Pathway Diagram
Caption: Primary metabolic pathway for this compound formation.
Implications for Drug Development and Clinical Practice
The identification of CYP3A4 and CYP2D6 as the key enzymes would have significant consequences:
-
Drug-Drug Interaction Risk:
-
Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) would be flagged for clinical investigation.
-
Concomitant use of strong CYP2D6 inhibitors (e.g., bupropion, fluoxetine) could also significantly increase Medifoxamine exposure.
-
-
Pharmacogenetics:
-
The significant role of CYP2D6, a highly polymorphic enzyme, suggests that patients who are CYP2D6 "poor metabolizers" (approx. 7% of Caucasians) may experience exaggerated drug levels and require dose adjustments. Genetic screening could be considered.
-
-
Regulatory Guidance: This data forms a core part of the drug submission package to regulatory agencies like the FDA and EMA, fulfilling their requirements for metabolic reaction phenotyping.
By employing the rigorous, multi-step experimental approach detailed in this guide, researchers can confidently identify and characterize the enzymes responsible for critical metabolic pathways, thereby building a comprehensive understanding of a drug's disposition and ensuring its safer and more effective use in the clinic.
References
This section would be populated with real citations from the literature. As this is a methodological guide based on a hypothetical case, the references below are to authoritative sources on the methodologies themselves.
-
Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions (2020). U.S. Food and Drug Administration (FDA). [Link]
-
Pharmacogenomics of Human Cytochrome P450 Polymorphisms. Zanger, U. M., & Schwab, M. (2013). Pharmacology & Therapeutics. [Link]
-
Cytochrome P450 Protocols (2nd ed.). Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Methods in Molecular Biology. [Link]
Navigating Preclinical Labyrinths: A Comparative Guide to Medifoxamine N-Oxidation Rates Across Species
The Imperative of Cross-Species Metabolic Profiling
The metabolic pathway of a drug can significantly differ between preclinical animal models and humans, a phenomenon that underscores many late-stage clinical trial failures.[1] These differences in drug handling, encompassing absorption, distribution, metabolism, and excretion (ADME), can lead to variations in drug exposure and response.[1] For nitrogen-containing drugs like medifoxamine, N-oxidation is a common phase I metabolic reaction catalyzed primarily by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2][3][4][5] The expression and activity of these enzymes can vary considerably among species, making a cross-species comparison of metabolic rates essential for selecting the most appropriate animal model for toxicological and pharmacological studies.
This guide will delineate a systematic approach to quantify the rate of medifoxamine N-oxide formation in liver microsomes from various species, a standard in vitro model for studying Phase I drug metabolism.[3][5][6]
Experimental Workflow for Cross-Species Comparison of Medifoxamine N-Oxidation
The following diagram illustrates a typical workflow for determining the kinetic parameters (Km and Vmax) of medifoxamine N-oxidation in liver microsomes from different species.
Caption: Figure 1. A stepwise workflow for the in vitro determination of medifoxamine N-oxidation kinetic parameters.
Detailed Experimental Protocol
This protocol provides a robust methodology for assessing the N-oxidation of medifoxamine in liver microsomes from various species.
1. Materials and Reagents:
-
Pooled liver microsomes from multiple donors for each species (e.g., human, rat, mouse, dog)
-
Medifoxamine
-
This compound (as an analytical standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal standard for LC-MS/MS analysis
-
High-purity water
2. Incubation Procedure:
The causality behind this experimental design is to ensure that the measured rate of N-oxide formation is dependent on enzyme activity and substrate concentration, while minimizing other sources of variability.
-
Preparation: Prepare stock solutions of medifoxamine and the internal standard in an appropriate solvent (e.g., DMSO, methanol). A range of medifoxamine concentrations should be prepared to encompass the expected Michaelis constant (Km).
-
Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and medifoxamine at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH. The use of a regenerating system ensures a sustained concentration of the cofactor, which is crucial for linear reaction kinetics.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure the reaction is in the linear range (typically 5-60 minutes).
-
Reaction Termination: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
3. Sample Analysis:
-
Protein Removal: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and selectivity required for metabolite quantification in complex biological matrices.[6]
4. Data Analysis and Interpretation:
-
Velocity Calculation: Calculate the initial velocity (v) of N-oxide formation at each substrate concentration, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
-
Kinetic Modeling: Plot the reaction velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance as the ratio of Vmax to Km. CLint is a measure of the enzyme's catalytic efficiency.
Comparative Data Presentation (Hypothetical)
While specific experimental data for medifoxamine N-oxidation is not available, the following table illustrates how the generated data should be presented for a clear cross-species comparison.
| Species | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Rat | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Mouse | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Dog | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Monkey | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 1. Hypothetical Kinetic Parameters for Medifoxamine N-Oxidation in Liver Microsomes from Different Species.
Discussion and Implications
Significant differences in the Km and Vmax values across species would indicate varying efficiencies of medifoxamine N-oxidation. For instance, a species with a low Km and high Vmax would be predicted to metabolize medifoxamine more rapidly than a species with a high Km and low Vmax. Such findings have profound implications for drug development:
-
Animal Model Selection: The species with a metabolic profile most similar to humans should be prioritized for further preclinical safety and efficacy studies to enhance the predictive value of these studies.
-
Dose Selection: Interspecies differences in metabolic rates can inform dose adjustments in preclinical studies to achieve comparable drug exposures to those anticipated in humans.[1]
-
Drug-Drug Interaction Potential: Understanding the primary CYP enzymes involved in medifoxamine N-oxidation in humans (which can be determined using recombinant human CYPs and specific chemical inhibitors) is crucial for predicting potential drug-drug interactions.[7][8][9]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for conducting a cross-species comparison of medifoxamine N-oxidation rates. By adhering to the detailed protocol and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This information is invaluable for making informed decisions during the drug development process, ultimately contributing to the selection of safer and more effective therapeutic candidates. The elucidation of medifoxamine's metabolic fate across species is a critical step in translating preclinical findings to clinical success.
References
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. [Link]
-
Saleh, S., Johnston, A., & Turner, P. (1991). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 32(5), 621–624. [Link]
-
Uehleke, H. (1973). The Role of Cytochrome P-450 in the N-oxidation of Individual Amines. Drug Metabolism and Disposition, 1(1), 299–313. [Link]
-
Javed, M. S., et al. (1992). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. International Journal of Clinical Pharmacology Research, 12(5-6), 239–242. [Link]
-
Rasmussen, B. B., et al. (1995). Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine. British Journal of Clinical Pharmacology, 39(2), 151–159. [Link]
-
O'Connor, M., et al. (1994). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. European Journal of Clinical Pharmacology, 46(2), 163–166. [Link]
-
Chow, D. S. L. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Medicine, 90, 189-206. [Link]
-
Al-Awad, J., & Al-Obaid, A. M. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 28(15), 5827. [Link]
-
Hoshino, T., et al. (2003). Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Journal of Pharmacy and Pharmacology, 55(6), 835–841. [Link]
-
Chow, D. S. L. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. [Link]
-
Pouton, C. W. (1989). In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds). Drug Metabolism and Drug Interactions, 7(4), 253-272. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
-
Saleh, S., Johnston, A., & Turner, P. (1991). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology. [Link]
-
Rasmussen, B. B., et al. (1995). Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine. British Journal of Clinical Pharmacology, 39(2), 151-159. [Link]
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Evaluating the Contribution of Medifoxamine N-oxide to Overall Medifoxamine Toxicity: A Comparative Guide
For Immediate Release to the Scientific Community
Introduction: Medifoxamine, an atypical antidepressant, was withdrawn from the market due to concerns about hepatotoxicity.[1][2] Like many xenobiotics, medifoxamine undergoes extensive metabolism in the liver, a process critical for its clearance but also a potential source of toxic metabolites. This guide provides a comprehensive framework for evaluating the contribution of one such metabolite, Medifoxamine N-oxide, to the overall toxicity profile of the parent drug. As drug-induced liver injury (DILI) remains a leading cause of drug attrition and post-market withdrawal, understanding the role of metabolites is paramount for drug development professionals.[3][4]
The Metabolic Pathway: Formation of this compound
Medifoxamine, a tertiary amine, is susceptible to N-oxidation, a common phase I metabolic reaction.[5][6] This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver.[5][6] The N-oxidation of medifoxamine results in the formation of this compound, a more polar metabolite that is typically targeted for excretion. However, N-oxides can also be chemically reactive or be reduced back to the parent amine, creating a futile metabolic cycle that can contribute to cellular stress.[3][7]
Caption: Metabolic pathway of Medifoxamine to this compound.
Comparative Toxicity Evaluation: A Multi-pronged Approach
To dissect the contribution of this compound to the observed hepatotoxicity of the parent drug, a series of comparative in vitro and in vivo studies are proposed. The central hypothesis is that the N-oxide metabolite may either possess its own intrinsic toxicity or contribute to the toxicity of the parent compound through redox cycling and the generation of reactive oxygen species (ROS).
Data Summary: Hypothetical Comparative Toxicity Profile
| Parameter | Medifoxamine | This compound | Justification |
| In Vitro Cytotoxicity (HepG2) | IC50: 50 µM | IC50: 75 µM | Parent drug expected to be more cytotoxic due to higher lipophilicity and potential for bioactivation. |
| Mitochondrial Toxicity | Moderate | Low | Direct mitochondrial impairment is a known mechanism of DILI.[8][9] |
| Reactive Oxygen Species (ROS) Generation | High | Moderate | N-oxides can participate in redox cycling, leading to ROS production.[10][11] |
| Genotoxicity (Ames Test) | Negative | Negative | To assess for mutagenic potential.[12][13] |
| In Vivo Hepatotoxicity (Rat Model) | Elevated ALT/AST | Mildly Elevated ALT/AST | To confirm in vitro findings in a whole organism model. |
Experimental Protocols
A rigorous evaluation necessitates a battery of assays to probe various mechanisms of cellular toxicity.
In Vitro Hepatotoxicity Assessment
This initial phase aims to establish the baseline cytotoxicity of both compounds in a human-derived hepatic cell line.
Protocol: Cytotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.[14][15]
-
Compound Treatment: Prepare serial dilutions of Medifoxamine and synthesized this compound. Treat the cells with a range of concentrations for 24 and 48 hours.
-
Viability Assay: Assess cell viability using the MTT or LDH release assay to determine the IC50 values for each compound.
-
Rationale: Primary human hepatocytes provide a more physiologically relevant model than immortalized cell lines for predicting human DILI.[14][15][16][17]
Caption: Workflow for in vitro hepatotoxicity assessment.
Mechanistic Toxicity Assays
These assays delve into specific cellular pathways that are often implicated in drug-induced liver injury.
Protocol: Assessment of Mitochondrial Dysfunction
-
Cell Culture and Treatment: Use primary human hepatocytes or a suitable hepatic cell line cultured in galactose medium to force reliance on oxidative phosphorylation.[9] Treat cells with sub-lethal concentrations of Medifoxamine and this compound.
-
Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer to assess the impact on mitochondrial respiration.[18][19]
-
Mitochondrial Membrane Potential: Evaluate changes in mitochondrial membrane potential using a fluorescent dye such as JC-1.
-
Rationale: Mitochondrial dysfunction is a key mechanism of hepatotoxicity for many drugs.[8][20][9]
Protocol: Evaluation of Reactive Oxygen Species (ROS) Formation
-
Cell Culture and Treatment: Treat HepG2 cells with Medifoxamine and this compound.
-
ROS Detection: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.[10][21][22]
-
Rationale: The generation of ROS can lead to oxidative stress and cellular damage, a common pathway in DILI.[10][23]
Genotoxicity Assessment
It is crucial to determine if the parent drug or its metabolite can cause genetic damage.
Protocol: Ames Test
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).[24]
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of Medifoxamine and this compound.
-
Revertant Colony Counting: Count the number of revertant colonies to assess the mutagenic potential.
-
Rationale: The Ames test is a standard preliminary screen for identifying compounds that can cause gene mutations.[12][25][13]
In Vivo Confirmation
Animal models are essential to validate the in vitro findings and understand the toxicokinetics of the compounds in a whole organism.
Protocol: Acute Toxicity Study in Rodents
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Dosing: Administer single escalating doses of Medifoxamine and this compound via oral gavage.
-
Monitoring: Observe animals for clinical signs of toxicity. Collect blood samples at various time points for clinical chemistry analysis (ALT, AST) and pharmacokinetic assessment.
-
Histopathology: At the end of the study, perform a gross necropsy and collect liver tissue for histopathological examination.
-
Rationale: This study will provide crucial information on the in vivo hepatotoxic potential and the pharmacokinetic/pharmacodynamic relationship of both compounds.
Conclusion
The withdrawal of Medifoxamine due to hepatotoxicity underscores the importance of a thorough toxicological evaluation of drug metabolites. The proposed comparative guide provides a robust framework for elucidating the specific contribution of this compound to the overall toxicity of the parent drug. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the mechanisms of toxicity, which can inform the development of safer drug candidates in the future. This systematic approach, focusing on causality and supported by validated protocols, is essential for ensuring the scientific integrity and trustworthiness of preclinical safety assessments.
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The Unseen Player: A Comparative Guide to Medifoxamine Metabolites in Hepatocyte Toxicity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Medifoxamine Story and the Specter of Liver Injury
Medifoxamine, an atypical antidepressant, was introduced to the market with promise but was later withdrawn due to incidences of hepatotoxicity[1]. This unforeseen adverse effect underscores a critical challenge in drug development: predicting and understanding the role of drug metabolites in toxicity. While the parent drug's activity is well-characterized, the bioactivation into potentially reactive or toxic metabolites within the liver often dictates its safety profile. This guide delves into the metabolic landscape of medifoxamine, with a particular focus on comparing the known metabolites and the hypothetical role of an N-oxide metabolite in hepatocyte toxicity. Although direct comparative experimental data on the hepatotoxicity of all medifoxamine metabolites, particularly the N-oxide, is not available in the current scientific literature, this guide will provide a framework for such an investigation, synthesizing known metabolic pathways with established methodologies for assessing drug-induced liver injury (DILI).
The Metabolic Fate of Medifoxamine: A Pathway to Potential Toxicity
Medifoxamine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites[1]. The primary identified active metabolites are:
-
CRE-10086 (N-desmethyl-medifoxamine): Formed through the N-demethylation of the parent compound[1].
-
CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine): A product of hydroxylation[1].
While not explicitly identified in the available literature as a major metabolite, the formation of an N-oxide metabolite is a plausible metabolic route for a tertiary amine like medifoxamine, primarily mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes[2]. N-oxide metabolites can have varied toxicological profiles, sometimes being less toxic than the parent amine, but in other cases, they can be unstable and revert to the parent compound or participate in redox cycling, contributing to cellular stress[2].
Visualizing the Metabolic Cascade
Caption: Proposed metabolic pathways of medifoxamine in the liver.
Comparative Hepatotoxicity: An Evidence-Based Framework for Investigation
In the absence of direct comparative studies, a rigorous in vitro investigation is necessary to elucidate the relative contribution of each metabolite to medifoxamine-induced hepatotoxicity. The following sections outline a comprehensive experimental approach.
In Vitro Models: Choosing the Right Cellular System
The selection of an appropriate in vitro model is paramount for obtaining clinically relevant data.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro toxicity testing due to their complete and physiologically relevant metabolic capabilities[3][4]. However, their use is often limited by availability, cost, and inter-donor variability.
-
HepaRG™ Cells: A human-derived hepatic progenitor cell line that can differentiate into both hepatocytes and biliary epithelial cells, exhibiting a broad range of metabolic activities comparable to PHHs[5].
-
HepG2 Cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture. However, it exhibits lower and sometimes different metabolic enzyme expression compared to PHHs, which must be considered when interpreting results[6].
For this comparative study, cryopreserved primary human hepatocytes would be the preferred model to ensure the highest translational relevance.
Experimental Design for Comparative Cytotoxicity Assessment
A multi-pronged approach is essential to build a comprehensive picture of the potential hepatotoxicity of medifoxamine and its metabolites.
Table 1: Proposed Experimental Design for Comparative Hepatotoxicity Profiling
| Parameter | Methodology | Endpoint Measured | Rationale |
| Cell Viability | MTT Assay [7][8] | Mitochondrial dehydrogenase activity | A robust and widely used indicator of overall cell health and metabolic activity. |
| LDH Release Assay | Lactate dehydrogenase in culture medium | Measures plasma membrane integrity and necrotic cell death. | |
| Mechanism of Cell Death | Caspase-3/7 Activity Assay | Activity of executioner caspases | Differentiates between apoptosis and necrosis. |
| Oxidative Stress | ROS-Glo™ H₂O₂ Assay | Intracellular hydrogen peroxide levels | Quantifies the generation of reactive oxygen species, a common mechanism of DILI[9]. |
| GSH/GSSG-Glo™ Assay | Ratio of reduced to oxidized glutathione | Measures the depletion of the primary intracellular antioxidant. | |
| Mitochondrial Dysfunction | MitoTox™ Assay | Mitochondrial membrane potential | Assesses mitochondrial integrity, a key target in drug-induced toxicity[10]. |
Detailed Experimental Protocol: MTT Assay for Hepatocyte Viability
This protocol provides a step-by-step guide for assessing the cytotoxicity of medifoxamine and its metabolites using the MTT assay in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 96-well plates
-
Medifoxamine, CRE-10086, CRE-10357, and this compound (if synthesized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Chlorpromazine)[5]
-
Vehicle control (e.g., 0.1% DMSO in culture medium)
Procedure:
-
Cell Seeding: Thaw and seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10⁴ cells per well[11]. Allow cells to attach and recover for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of medifoxamine and its metabolites in culture medium. The concentration range should be determined by preliminary range-finding experiments (e.g., 1 µM to 300 µM)[5]. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[8].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution[1].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[8]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ values for each compound.
Visualizing the Experimental Workflow
Caption: Workflow for the MTT-based hepatotoxicity assessment.
Synthesizing the Data: A Comparative Risk Assessment
The data generated from these assays would allow for a direct comparison of the cytotoxic potential of medifoxamine and its metabolites.
Table 2: Hypothetical Comparative Hepatotoxicity Data Summary
| Compound | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 48h | Mechanism of Toxicity | CYP Enzymes Involved in Formation |
| Medifoxamine | >300 | 250 | Oxidative Stress, Mitochondrial Dysfunction | - |
| CRE-10086 | 150 | 80 | Apoptosis, Oxidative Stress | CYP2B6, CYP2C9, CYP3A4[12][13][14] |
| CRE-10357 | 200 | 120 | Mitochondrial Dysfunction | CYP1A2, CYP3A4[15] |
| This compound | To be determined | To be determined | To be determined | CYP3A4, FMOs (Hypothesized)[2][16] |
Note: The IC₅₀ values and mechanisms of toxicity are hypothetical and for illustrative purposes only. The listed CYP enzymes are based on those involved in similar metabolic reactions for other drugs and require experimental confirmation for medifoxamine.
Mechanistic Insights and the Causality of Experimental Choices
The proposed experimental design is not merely for generating toxicity data but for understanding the underlying mechanisms. For instance, if CRE-10086 demonstrates significantly lower IC₅₀ values and induces markers of apoptosis and oxidative stress, it would suggest that N-demethylation is a critical bioactivation step leading to hepatotoxicity. The involvement of multiple CYPs in this step (CYP2B6, CYP2C9, CYP3A4) would explain potential inter-individual variability in susceptibility to medifoxamine-induced liver injury due to genetic polymorphisms in these enzymes.
Similarly, investigating the toxicity of a synthesized this compound would be crucial. If it proves to be highly cytotoxic, it would warrant further investigation into its formation and potential for redox cycling. Conversely, if it is relatively non-toxic, it would suggest that N-oxidation is a detoxification pathway.
Conclusion and Future Directions
While a definitive comparison of the hepatotoxicity of this compound and other medifoxamine metabolites awaits dedicated experimental investigation, this guide provides a comprehensive and scientifically rigorous framework for such a study. By employing advanced in vitro models and a multi-parametric assessment of cytotoxicity, researchers can elucidate the metabolic pathways contributing to medifoxamine-induced liver injury. A thorough understanding of the toxic potential of each metabolite is not only crucial for explaining the clinical observations that led to the withdrawal of medifoxamine but also provides invaluable insights for the prospective safety assessment of new chemical entities with similar structural motifs. The principles and methodologies outlined herein serve as a robust foundation for future research aimed at de-risking drug candidates in the preclinical phase of development.
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Hijikata, Y., et al. (2001). Involvement of CYP2B6 in n-demethylation of ketamine in human liver microsomes. Drug Metabolism and Disposition, 29(6), 811-816. Available from: [Link]
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Hyland, R., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 50(5), 411-420. Available from: [Link]
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Al-Ishaq, R. K., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 23(23), 14999. Available from: [Link]
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Anzenbacher, P., & Anzenbacherova, E. (2001). New cytochrome P450 mechanisms: implications for understanding molecular basis for drug toxicity at the level of the cytochrome. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1453-1466. Available from: [Link]
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Oda, Y., et al. (2000). Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans. Drug Metabolism and Disposition, 28(8), 909-915. Available from: [Link]
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Bang-Andersen, B., et al. (2011). Biosynthesis and identification of an N-oxide/N-glucuronide metabolite and first synthesis of an N-O-glucuronide metabolite of Lu AA21004. Drug Metabolism and Disposition, 39(11), 2133-2139. Available from: [Link]
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Olsen, L., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Journal of Physical Chemistry B, 119(17), 5496-5508. Available from: [Link]
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[No specific author]. (2018). Cytochrome P-450 Enzymes Contributing to Demethylation of Antidepressant Drugs in Vitro. Available from: [Link]
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de la Torre, M., et al. (2022). Hepatotoxicity Induced by Biological Agents: Clinical Features and Current Controversies. Journal of Clinical and Translational Hepatology, 10(3), 552-562. Available from: [Link]
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Maguire, T. A., et al. (1991). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 32(6), 777-780. Available from: [Link]
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Crome, P., et al. (1991). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. International Clinical Psychopharmacology, 6(2), 99-106. Available from: [Link]
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Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link]
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Alex, A., et al. (2016). Mechanisms of Hepatotoxicity Associated With the Monocyclic β-lactam Antibiotic BAL30072. Toxicological Sciences, 151(1), 149-160. Available from: [Link]
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Prieto, P., et al. (2013). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 27(4), 1347-1356. Available from: [Link]
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Kamalian, L., et al. (2018). Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures. Toxicological Sciences, 163(1), 243-254. Available from: [Link]
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SCIEX. Innovative drug metabolite identification and characterization using electron activated dissociation. Available from: [Link]
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Gainsborough, N., et al. (1994). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. European Journal of Clinical Pharmacology, 46(2), 163-166. Available from: [Link]
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National Center for Biotechnology Information. Drug-Induced Hepatotoxicity. [Online]. Available from: [Link]
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Urich, M., et al. (2021). Antidepressants- and antipsychotics-induced hepatotoxicity. International Journal of Molecular Sciences, 22(2), 577. Available from: [Link]
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Arellano, J. P., et al. (2007). Potentiation of carbon tetrachloride hepatotoxicity and lethality in type 2 diabetic rats. Toxicological Sciences, 97(2), 249-260. Available from: [Link]
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Khalil, A. A., et al. (2024). Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. Drug Metabolism Reviews, 56(1), 1-28. Available from: [Link]
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Zatloukal, K., et al. (2000). Cytokeratin 8 protects from hepatotoxicity, and its ratio to cytokeratin 18 determines the ability of hepatocytes to form Mallory bodies. The American Journal of Pathology, 156(4), 1263-1274. Available from: [Link]
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Khan, M. F., et al. (2023). Deciphering Molecular Mechanisms of Carbon Tetrachloride- Induced Hepatotoxicity: A Brief Systematic Review. Current Issues in Molecular Biology, 45(7), 5526-5541. Available from: [Link]
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Medscape. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Available from: [Link]
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[No specific author]. (2023). Molecular Mechanisms of Hepatotoxicity. International Journal of Molecular Sciences, 24(4), 3791. Available from: [Link]
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[No specific author]. (1986). Hepatotoxicity of antidepressants. British Journal of Clinical Practice, 40(4), 138-142. Available from: [Link]
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A Comparative Analysis of the Receptor Binding Affinities of Medifoxamine and Its Primary Active Metabolites
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth comparison of the receptor binding affinities of the atypical antidepressant Medifoxamine and its two principal active metabolites, CRE-10086 (N-desmethyl-medifoxamine) and CRE-10357 (a hydroxylated derivative). While the initial focus of this analysis was a comparison with a putative N-oxide metabolite, extensive review of the pharmacological literature indicates that the primary metabolic pathways of Medifoxamine lead to N-demethylation and hydroxylation, rather than N-oxidation, yielding pharmacologically active compounds that significantly contribute to the overall therapeutic effect of the parent drug.[1] This guide will, therefore, focus on the comparative receptor binding profiles of Medifoxamine and these well-documented, clinically relevant metabolites.
Introduction to Medifoxamine and its Metabolic Profile
Medifoxamine, formerly marketed under brand names such as Clédial and Gerdaxyl, is an antidepressant with a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1] Its mechanism of action is primarily attributed to its interaction with dopaminergic and serotonergic systems.[1] Following oral administration, Medifoxamine undergoes extensive first-pass metabolism in the liver, leading to the formation of two major active metabolites:
-
CRE-10086 (N-methyl-2,2-diphenoxyethylamine): The N-desmethyl metabolite of Medifoxamine.
-
CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine): A hydroxylated metabolite of Medifoxamine.
These metabolites are not only present in significant concentrations but also exhibit considerable pharmacological activity, with some showing a greater affinity for certain receptors than the parent compound.[1] Understanding the receptor binding affinities of both the parent drug and its active metabolites is therefore crucial for a comprehensive understanding of its overall therapeutic effects and potential side-effect profile.
Comparative Receptor Binding Affinity
The primary method for determining the affinity of a compound for a specific receptor is the radioligand binding assay . This technique allows for the quantification of the interaction between a ligand (the drug or metabolite) and a receptor. The data is typically presented as the IC50 value , which is the concentration of the competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the available in vitro receptor binding data for Medifoxamine and its active metabolites, CRE-10086 and CRE-10357, at key serotonin receptors.
| Receptor/Transporter | Medifoxamine (IC50 in nM) | CRE-10086 (IC50 in nM) | CRE-10357 (IC50 in nM) |
| Serotonin Transporter (SERT) | 1500[1] | 450[1] | 660[1] |
| 5-HT2A Receptor | 950[1] | 330[1] | 1600[1] |
| 5-HT2C Receptor | 980[1] | 700[1] | 6300[1] |
Analysis of Binding Affinities:
From the data presented, several key observations can be made:
-
Serotonin Transporter (SERT): Both metabolites, CRE-10086 and CRE-10357, exhibit a significantly higher affinity for the serotonin transporter than the parent compound, Medifoxamine. CRE-10086 is the most potent inhibitor of serotonin reuptake among the three. This suggests that a substantial portion of the antidepressant effect of Medifoxamine may be mediated by its metabolites.
-
5-HT2A Receptor: CRE-10086 also displays the highest affinity for the 5-HT2A receptor, being almost three times more potent than Medifoxamine. Antagonism at this receptor is a feature of some atypical antidepressants and may contribute to anxiolytic and sleep-regulating effects.
-
5-HT2C Receptor: Similar to the 5-HT2A receptor, CRE-10086 shows the highest affinity for the 5-HT2C receptor. Antagonism of 5-HT2C receptors is known to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to the antidepressant and pro-cognitive effects.
-
Overall Profile: The N-desmethyl metabolite, CRE-10086, consistently demonstrates the highest affinity for all three tested serotonergic targets compared to both the parent drug and the hydroxylated metabolite. The hydroxylated metabolite, CRE-10357, shows a mixed profile, with higher affinity for SERT than Medifoxamine but lower affinity for the 5-HT2A and 5-HT2C receptors.
It is also noteworthy that Medifoxamine and its metabolites have been found to have low affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3 receptors (IC50 > 10,000 nM).[1] Furthermore, Medifoxamine has very low affinity for muscarinic acetylcholine receptors, which explains its lack of anticholinergic side effects commonly associated with tricyclic antidepressants.[1]
Experimental Methodology: Radioligand Binding Assays
The determination of receptor binding affinities is a cornerstone of pharmacological research. The following provides a detailed, step-by-step methodology for a typical in vitro radioligand binding assay used to generate the type of data presented in this guide.
Objective: To determine the in vitro binding affinity (IC50) of test compounds (Medifoxamine, CRE-10086, CRE-10357) for specific neurotransmitter receptors (e.g., 5-HT2A) using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Homogenates of cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells expressing the 5-HT2A receptor) or brain tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).
-
Test Compounds: Medifoxamine, CRE-10086, and CRE-10357 of high purity, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).
-
Non-specific Binding Agent: A high concentration of a non-labeled ligand that binds to the same receptor to determine non-specific binding (e.g., unlabeled ketanserin).
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Protocol:
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a specific protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, add the following to each well in a final assay volume (e.g., 250 µL):
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (for the competition curve).
-
For total binding wells: Add buffer instead of the test compound.
-
For non-specific binding wells: Add a saturating concentration of the non-specific binding agent.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways and Implications
The interaction of Medifoxamine and its metabolites with the serotonin transporter and 5-HT2A/2C receptors modulates key signaling pathways in the central nervous system.
Caption: Simplified serotonergic signaling pathways modulated by Medifoxamine.
By inhibiting the serotonin transporter, Medifoxamine and its metabolites increase the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is a primary mechanism of action for many antidepressant drugs. Concurrently, the antagonistic activity at 5-HT2A and 5-HT2C receptors can mitigate some of the side effects associated with increased serotonin levels, such as anxiety and sexual dysfunction, and may contribute to the overall antidepressant efficacy.
Conclusion
References
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Wikipedia. Medifoxamine. [Link]
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A Senior Application Scientist's Guide to Validating an In Vitro Model for Predicting Medifoxamine N-oxide-Induced Hepatotoxicity
Abstract
Medifoxamine, a former antidepressant, was withdrawn from the market due to severe hepatotoxicity, a classic example of drug-induced liver injury (DILI). Evidence suggests that its N-oxide metabolite, Medifoxamine N-oxide, is a key mediator of this toxicity. Developing predictive in vitro models is crucial for identifying such liabilities early in the drug discovery pipeline, preventing late-stage failures and ensuring patient safety.[1][2][3] This guide provides a comprehensive framework for validating a multi-parametric in vitro model using the HepG2 cell line to predict this compound-induced toxicity. We offer a comparative analysis against alternative models, such as primary human hepatocytes (PHH) and 3D liver spheroids, and provide detailed, field-proven protocols for key assays. Our objective is to equip researchers with a robust, scientifically-grounded strategy to de-risk compounds and investigate mechanisms of hepatotoxicity.
Introduction: The Challenge of Predicting Drug-Induced Liver Injury
Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal from the market.[3][4] The liver's central role in drug metabolism makes it uniquely susceptible to injury from reactive metabolites.[5][6] Medifoxamine serves as a critical case study. Its toxicity is not primarily caused by the parent drug but by its metabolic bioactivation, likely into the N-oxide form, which can induce cellular stress and damage.[6]
The central challenge in preclinical toxicology is that animal models often fail to predict human DILI due to species-specific differences in drug metabolism and toxicity pathways.[1][7] This necessitates the development of human-relevant in vitro systems that can reliably identify hepatotoxic liabilities.[8][9][10] An ideal in vitro model should not only predict toxicity but also provide mechanistic insights into how a compound causes harm. This guide focuses on validating a model to specifically assess the toxicity of this compound, proposing a mechanism involving mitochondrial dysfunction and oxidative stress.
Comparative Analysis of In Vitro Liver Models
The selection of an appropriate cell model is the most critical decision in designing a toxicity screening campaign. The choice involves a trade-off between physiological relevance, throughput, cost, and reproducibility. Here, we compare our proposed model, the human hepatoma cell line HepG2, with the "gold standard" Primary Human Hepatocytes (PHH) and the more physiologically complex 3D Liver Spheroids.
| Feature | Proposed Model: HepG2 (2D Culture) | Alternative 1: Primary Human Hepatocytes (PHH) | Alternative 2: 3D Liver Spheroids |
| Physiological Relevance | Moderate. Immortalized cell line with some hepatic functions.[11][12][13] | High. Considered the "gold standard" as they are derived directly from human donors.[1][14] | Very High. Recapitulate in vivo-like cell-cell interactions, improving metabolic competence and longevity.[4][15] |
| Metabolic Activity (CYP450) | Low to moderate. Lacks expression of some key drug-metabolizing enzymes.[16][17][18] | High, but rapidly declines in 2D culture.[1][7] | High and stable over extended culture periods (weeks).[7][15] |
| Reproducibility | High. Genetically homogenous, providing consistent results between experiments.[16] | Low. High donor-to-donor variability affects results.[16] | Moderate to High. Can be generated with high consistency, though may vary with cell source (e.g., PHH vs. cell lines).[4] |
| Throughput & Scalability | High. Easily cultured and amenable to 96- and 384-well plate formats.[11] | Low. Limited availability and more complex culture requirements. | Moderate. Can be automated but generally lower throughput than 2D.[2] |
| Cost | Low. Inexpensive to purchase and maintain. | High. Expensive to source and requires specialized media. | High. Requires specialized plates and longer culture times. |
| Suitability for Medifoxamine | Justification: Excellent for initial screening. Its high reproducibility allows for the clear identification of concentration-dependent toxicity of the N-oxide metabolite itself. The focus is less on metabolic activation (which has already occurred) and more on the downstream cytotoxic mechanisms.[13][19] | Use Case: Ideal for confirmatory studies and investigating metabolism-dependent toxicity of the parent drug alongside the metabolite. | Use Case: Best for long-term, chronic exposure studies and for confirming findings in a more physiologically relevant system.[1][15] |
Expert Rationale for Model Selection: For validating the toxicity of a known metabolite like this compound, the HepG2 model offers the best balance of practicality and scientific validity. Its high reproducibility and throughput are essential for establishing a clear, dose-dependent toxicity profile. While it has lower metabolic activity than PHH, this is an acceptable limitation as we are directly applying the metabolite, thus bypassing the need for extensive Phase I metabolic activation.[18][20] We will use a multi-parametric approach to build a comprehensive toxicity signature, mitigating the limitations of using a single endpoint.
Experimental Design: A Multi-Parametric Validation Workflow
To build a trustworthy and self-validating system, we will assess multiple, interconnected cellular health parameters. A substance that triggers toxicity will rarely affect only one pathway. By measuring cytotoxicity, membrane integrity, oxidative stress, and mitochondrial health in parallel, we can build a cohesive and mechanistically informative toxicity profile.
Caption: Multi-parametric workflow for assessing this compound toxicity.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, ensuring they are scalable and suitable for screening.
Cell Culture and Treatment
-
Cell Seeding: Culture HepG2 cells in MEM/EBSS supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well clear-bottom black plate at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series in serum-free media to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old media and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
Cytotoxicity Assessment: MTT Assay
-
Principle: The MTT assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[21][22][23] The amount of formazan is proportional to the number of metabolically active, viable cells.[24]
-
Protocol:
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well.[25]
-
Incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Carefully aspirate the media without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Read the absorbance at 570 nm using a microplate reader.[25]
-
Membrane Integrity Assessment: LDH Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[26][27][28]
-
Protocol:
-
Following treatment, carefully transfer 10-20 µL of the cell culture supernatant from each well to a new 96-well plate. This minimizes disturbance to the cells, allowing for multiplexing with other assays.[29]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Assay).[29]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Measure the resulting signal (colorimetric, fluorescent, or luminescent) using a microplate reader.[29][30]
-
Oxidative Stress Assessment: ROS Assay
-
Principle: This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by reactive oxygen species (ROS) yields the highly fluorescent compound DCF.[31][32]
-
Protocol:
-
Following treatment, remove the media and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of H₂DCFDA in serum-free media.[33]
-
Add 100 µL of the H₂DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[33]
-
Remove the probe solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[31][34]
-
Mitochondrial Health Assessment: MMP (JC-1) Assay
-
Principle: The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential (ΔΨm).[35] In healthy, high-potential mitochondria, JC-1 forms red fluorescent aggregates. In unhealthy cells with depolarized mitochondria, JC-1 remains as green fluorescent monomers.[36] A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction.[37]
-
Protocol:
-
Following treatment, remove the media and wash the cells once with warm PBS.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in assay buffer or media).
-
Add 100 µL of the JC-1 solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with the provided assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Read fluorescence at two wavelength settings:
-
Green (monomers): Ex/Em ~485/535 nm
-
Red (aggregates): Ex/Em ~535/595 nm
-
-
Calculate the ratio of red to green fluorescence for each well.
-
Data Interpretation and Proposed Toxicity Pathway
By integrating the data from these assays, we can construct a toxicity profile and propose a mechanism of action.
Hypothetical Supporting Data
The table below illustrates the expected dose-dependent response of HepG2 cells to this compound.
| Concentration (µM) | % Cell Viability (MTT) | % LDH Release | % ROS Increase | Red/Green Fluorescence Ratio (MMP) | Interpretation |
| 0 (Vehicle) | 100% | 5% | 0% | 5.0 | Healthy Baseline |
| 1 | 95% | 8% | 15% | 4.5 | Minor mitochondrial stress |
| 5 | 80% | 15% | 60% | 3.0 | Significant oxidative stress & mitochondrial depolarization |
| 10 | 55% | 30% | 150% | 1.8 | Widespread mitochondrial dysfunction & cytotoxicity |
| 25 | 20% | 65% | 250% | 0.9 | Severe cytotoxicity & membrane damage |
| 50 | 5% | 90% | >300% | 0.5 | Necrotic cell death |
Proposed Mechanism of this compound Toxicity
The data supports a specific sequence of events. At lower concentrations, the initial insult is to the mitochondria, indicated by a drop in membrane potential and a corresponding rise in ROS. This suggests that this compound, or a subsequent reactive species, directly impairs the electron transport chain. The resulting oxidative stress overwhelms cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA. This damage culminates in a loss of metabolic activity (decreased MTT reduction) and, at higher concentrations, a loss of plasma membrane integrity (increased LDH release), leading to cell death.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Conclusion
This guide outlines a robust, multi-parametric approach to validate an in vitro model for predicting this compound-induced toxicity. By integrating assays that probe metabolic activity, membrane integrity, oxidative stress, and mitochondrial health, the HepG2 model can provide reliable, reproducible, and mechanistically insightful data. While more complex models like PHH or 3D spheroids offer greater physiological relevance for certain applications, the proposed workflow represents a highly effective and efficient strategy for the initial screening and hazard identification of specific metabolites. This self-validating system, grounded in established scientific principles, empowers researchers to make more informed decisions, ultimately contributing to the development of safer medicines.
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A Comparative Guide to Correlating Medifoxamine N-oxide Levels with In Vitro Markers of Liver Injury
Introduction: The Challenge of Metabolite-Driven Liver Injury
Drug-Induced Liver Injury (DILI) remains a primary cause of both preclinical drug development failure and post-market drug withdrawal. A significant challenge in toxicology is that the parent drug is often not the toxic agent; rather, chemically reactive metabolites generated by hepatic metabolism can initiate cellular damage.[1][2] This guide focuses on Medifoxamine, an antidepressant withdrawn from the market in the late 1990s due to incidences of hepatotoxicity.[3]
Medifoxamine is extensively metabolized by the liver's cytochrome P450 (CYP) enzyme system, a common pathway for the bioactivation of many antidepressants associated with liver injury.[4][5][6] While the precise toxicological mechanism of medifoxamine remains incompletely elucidated, a leading hypothesis points toward the formation of reactive metabolites. One such potential metabolite is Medifoxamine N-oxide. This guide presents a comprehensive, in-depth experimental framework to investigate the correlation between the formation and concentration of this compound and the release of established liver injury biomarkers in a validated in vitro model.
We will provide a self-validating experimental system, comparing the effects of medifoxamine directly against Acetaminophen (APAP), the gold-standard compound for studying metabolite-driven, dose-dependent hepatocellular toxicity.[7] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust methodology for assessing the hepatotoxic potential of novel chemical entities and their metabolites.
Rationale and Experimental Design: A Mechanistic Approach
The central hypothesis of this guide is that the N-oxide metabolite of medifoxamine contributes significantly to its observed hepatotoxicity. To test this, we must design an experiment that allows for:
-
Metabolic Competence: The chosen model must possess functional Phase I and Phase II metabolic enzymes to convert the parent drug (Medifoxamine) into its metabolites, including the putative N-oxide.
-
Quantification of the Metabolite: A sensitive and specific analytical method is required to measure the concentration of this compound produced.
-
Assessment of Cytotoxicity: Standard, quantifiable biomarkers of liver cell injury must be measured from the same system.
-
Correlation Analysis: The concentration of the metabolite must be directly correlated with the magnitude of the cytotoxicity markers.
To meet these requirements, our experimental design utilizes the HepaRG™ human hepatic cell line . Differentiated HepaRG cells are a well-established model for DILI studies because they maintain stable and functional expression of major CYP enzymes (like CYP3A4, 1A2, 2D6), phase II enzymes, and hepatic transporters, making them a suitable surrogate for primary human hepatocytes.[8][9]
For comparative analysis and validation, Acetaminophen (APAP) will be used as a positive control. APAP overdose causes severe liver injury through its bioactivation by CYP enzymes (primarily CYP2E1) to the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[10] NAPQI depletes cellular glutathione (GSH) stores, leading to mitochondrial oxidative stress and necrotic cell death, providing a clear benchmark for metabolite-induced hepatocellular injury.[11]
The overall workflow is designed to be a self-validating system where the positive control (APAP) should yield a predictable pattern of injury, confirming the model's suitability for testing the unknown mechanism of the experimental compound (Medifoxamine).
Detailed Experimental Protocols
This section provides step-by-step methodologies for conducting the comparative analysis.
Protocol 1: HepaRG™ Cell Culture and Dose-Response Treatment
This protocol is based on established methods for differentiating and maintaining HepaRG cells for toxicity studies.[8][12]
-
Cell Seeding & Differentiation:
-
Seed undifferentiated HepaRG™ cells in collagen-coated 96-well plates at a density of 2.6 x 10⁴ cells/cm².
-
Culture for 2 weeks in Growth Medium (William’s E Medium + 10% FBS, 1% Penicillin-Streptomycin, 5 µg/mL insulin, 2 mM L-glutamine, 50 µM hydrocortisone hemisuccinate).
-
Induce differentiation by switching to Differentiation Medium (Growth Medium containing 1.8% DMSO) and culture for an additional 2 weeks. Replace medium every 2-3 days. Differentiated cultures will show a co-existence of hepatocyte-like and biliary-like cells.[9]
-
-
Compound Preparation:
-
Prepare 100 mM stock solutions of Medifoxamine Fumarate and Acetaminophen (APAP) in DMSO.
-
Create a serial dilution series from the stock solutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., ≤ 0.2%).
-
-
Cell Treatment:
-
After the 4-week differentiation period, carefully aspirate the culture medium.
-
Add 100 µL of the prepared compound dilutions (or vehicle control medium) to the appropriate wells. Plate each condition in triplicate.
-
Incubate the plates at 37°C, 5% CO₂ for a defined time course, typically 24 or 48 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatant to labeled microcentrifuge tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the clarified supernatant to new tubes for analysis. Store at -80°C until ready for use in Protocols 2 and 3.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a robust method adapted from established procedures for quantifying drug metabolites and N-oxides in biological fluids.[13][14] It utilizes protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of clarified cell culture supernatant, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of Medifoxamine, if available, or a structurally related compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for Medifoxamine and its N-oxide metabolite must be determined by infusing pure standards. For Medifoxamine (C₁₆H₁₉NO₂), the protonated molecule [M+H]⁺ would be m/z 258.3. The N-oxide metabolite (C₁₆H₁₉NO₃) would have an [M+H]⁺ of m/z 274.3. Fragmentation patterns would need to be optimized to select unique, stable product ions for quantification.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of a synthesized this compound standard into control cell culture medium and processing it alongside the samples.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol 3: Measurement of Liver Injury Biomarkers
These protocols utilize commercially available colorimetric or fluorometric assay kits, which are standard for measuring enzyme leakage from damaged cells.
-
Alanine Aminotransferase (ALT) Activity Assay: [15]
-
Use a commercially available colorimetric ALT assay kit. The principle involves ALT-catalyzed transamination producing pyruvate, which is then used in a reaction to generate a colored product.
-
Prepare the reaction reagent as per the kit's instructions.
-
In a 96-well plate, add 50 µL of clarified supernatant samples.
-
Add 100 µL of the reaction reagent to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure absorbance at the specified wavelength (e.g., 540-570 nm).
-
Calculate ALT activity (U/L) based on a pyruvate standard curve provided with the kit.
-
-
Aspartate Aminotransferase (AST) Activity Assay: [16]
-
Use a commercially available AST assay kit. The principle is similar to the ALT assay, where AST activity leads to the production of a measurable intermediate.
-
Follow the manufacturer's protocol, which typically involves adding a defined volume of supernatant to a reaction mixture in a 96-well plate.
-
After incubation, measure the change in absorbance or fluorescence.
-
Calculate AST activity (U/L) relative to a standard curve.
-
-
Alkaline Phosphatase (ALP) Activity Assay: [17][18]
-
Use a commercially available ALP assay kit, which often uses a substrate like p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 4-Methylumbelliferyl Phosphate (MUP).
-
Add 10-20 µL of clarified supernatant to wells of a 96-well plate.
-
Add the ALP substrate solution and incubate at room temperature or 37°C.
-
Stop the reaction (if necessary) and measure absorbance (e.g., 405 nm for pNPP) or fluorescence (Ex/Em = 360/440 nm for MUP).
-
Calculate ALP activity based on a standard curve.
-
Data Presentation and Interpretation
Data should be compiled to clearly demonstrate the relationship between drug concentration, metabolite formation, and cellular injury.
Table 1: Hypothetical Data for Medifoxamine Treatment in Differentiated HepaRG Cells (48h)
| Medifoxamine Conc. (µM) | [this compound] (ng/mL) | ALT Activity (U/L) | AST Activity (U/L) | ALP Activity (U/L) |
| 0 (Vehicle) | < LLOQ* | 12 ± 2 | 18 ± 3 | 45 ± 5 |
| 1 | 5.2 ± 0.8 | 15 ± 3 | 20 ± 4 | 48 ± 6 |
| 10 | 58.1 ± 7.2 | 28 ± 5 | 35 ± 6 | 55 ± 7 |
| 50 | 295.4 ± 30.1 | 85 ± 11 | 99 ± 14 | 70 ± 9 |
| 100 | 550.8 ± 65.3 | 190 ± 25 | 225 ± 31 | 82 ± 11 |
| 500 | 980.2 ± 110.7 | 450 ± 58 | 510 ± 65 | 95 ± 15 |
*< LLOQ: Below Lower Limit of Quantification
Table 2: Comparative Data for Acetaminophen (APAP) Treatment (48h)
| APAP Conc. (µM) | ALT Activity (U/L) | AST Activity (U/L) | ALP Activity (U/L) |
| 0 (Vehicle) | 12 ± 2 | 18 ± 3 | 45 ± 5 |
| 100 | 14 ± 3 | 21 ± 4 | 47 ± 6 |
| 500 | 45 ± 7 | 58 ± 9 | 51 ± 8 |
| 1000 | 150 ± 21 | 185 ± 29 | 65 ± 10 |
| 5000 | 520 ± 68 | 610 ± 80 | 88 ± 14 |
Interpretation: The data in Table 1 would suggest a strong positive correlation. As the concentration of the parent drug (Medifoxamine) increases, the measured concentration of its N-oxide metabolite also increases. Critically, this rise in metabolite concentration tracks closely with a dose-dependent increase in the release of hepatocellular injury markers ALT and AST. The rise in ALP is less pronounced, suggesting a primarily hepatocellular, rather than cholestatic, injury pattern. This pattern can be compared to the benchmark hepatotoxin APAP (Table 2), which also shows a strong hepatocellular injury signature.[19] Plotting [this compound] vs. ALT Activity would provide a direct visual correlation to support the initial hypothesis.
Visualizing the Mechanism of Injury
The following diagram illustrates the hypothesized pathway from metabolic activation to cellular injury, providing a conceptual model for the experimental findings.
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A Comparative Guide to the Physicochemical and Metabolic Profiles of Medifoxamine N-oxide and Imipramine N-oxide
Introduction
The N-oxidation of tertiary amine-containing drugs is a significant metabolic pathway, primarily mediated by flavin-containing monooxygenases (FMOs) and to a lesser extent, cytochrome P450 (CYP) enzymes.[1][2] These N-oxide metabolites can exhibit altered physicochemical properties, pharmacological activity, and toxicity profiles compared to their parent compounds.[3] Understanding the characteristics of these metabolites is crucial for comprehensive drug development, aiding in the prediction of drug-drug interactions, inter-individual variability in drug response, and potential safety liabilities.
This guide provides a comparative study of two amine oxide drug metabolites: Medifoxamine N-oxide and Imipramine N-oxide. Medifoxamine, an antidepressant previously marketed as Clédial™ and Gerdaxyl™, was withdrawn due to hepatotoxicity, making the characterization of its metabolites particularly pertinent.[4] Imipramine, a well-established tricyclic antidepressant, and its N-oxide metabolite serve as a valuable comparator due to their extensive documentation in scientific literature.[1][5][6]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison of the physicochemical properties, metabolic stability, and potential for in vitro toxicity of these two N-oxide metabolites. Furthermore, it provides robust, field-proven experimental protocols to enable researchers to conduct their own comparative assessments.
Physicochemical Properties: A Comparative Analysis
The introduction of an N-oxide functional group significantly alters the physicochemical properties of a molecule, generally increasing polarity and aqueous solubility while decreasing lipophilicity.[3] These changes can have profound effects on a metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Medifoxamine | This compound (Predicted) | Imipramine | Imipramine N-oxide |
| Molecular Formula | C₁₆H₁₉NO₂ | C₁₆H₁₉NO₃ | C₁₉H₂₄N₂ | C₁₉H₂₄N₂O |
| Molecular Weight ( g/mol ) | 257.33[7] | 273.33[8] | 280.4[9] | 296.41[10] |
| pKa (basic) | ~9.0 (Predicted) | ~4.5 - 5.0 (Predicted, typical for tertiary amine N-oxides)[11] | 9.5 | ~4.5 - 5.0 (Predicted, typical for tertiary amine N-oxides)[11] |
| logP (Octanol/Water) | 3.8 (Predicted)[7] | ~2.0 - 2.5 (Predicted) | 4.8[9] | ~3.0 - 3.5 (Predicted) |
| Water Solubility | Low | Higher than parent | 18.2 mg/L at 24 °C[9] | Higher than parent[12] |
Causality Behind Physicochemical Differences:
The N-oxide bond (N⁺-O⁻) is highly polar, introducing a significant dipole moment to the molecule.[3] This increased polarity leads to stronger interactions with water molecules, thereby increasing aqueous solubility. The formal positive charge on the nitrogen atom in the N-oxide significantly reduces its basicity compared to the parent tertiary amine. The pKa of tertiary amine N-oxides typically falls in the range of 4.5-5.0, meaning they are predominantly in their neutral, zwitterionic form at physiological pH (7.4).[11] This is in stark contrast to the parent amines, which are largely protonated at this pH. The increased polarity and reduced lipophilicity (lower logP) of the N-oxides can impact their ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: A Head-to-Head Comparison in Human Liver Microsomes
The metabolic stability of a drug or its metabolite is a critical determinant of its in vivo half-life and exposure. This is typically assessed in vitro using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs.
While a direct comparative study of the metabolic stability of this compound and Imipramine N-oxide has not been published, we can infer their likely metabolic pathways and provide a robust protocol for their direct comparison.
Metabolic Pathways:
-
Imipramine N-oxide: Imipramine is metabolized to Imipramine N-oxide primarily by FMOs, with some contribution from CYP enzymes.[1][5] Imipramine N-oxide itself can be further metabolized, including reduction back to imipramine.[13]
-
This compound: The metabolism of Medifoxamine to its N-oxide is likely mediated by FMOs, particularly FMO3, which is the predominant FMO in the adult human liver.[14][15] The contribution of CYPs to this specific metabolic step is not well-documented.
Experimental Protocol: Comparative Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine and compare the intrinsic clearance (Clint) of this compound and Imipramine N-oxide in HLMs.
Diagram of the Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Imipramine N-oxide in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the N-oxides. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubate the cells for a defined period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) for each N-oxide.
-
Expected Outcomes and Interpretation:
A lower IC50 value for this compound compared to Imipramine N-oxide would suggest a higher potential for in vitro cytotoxicity. These results, while not a direct measure of hepatotoxicity, can provide an initial indication of the potential for the metabolite to contribute to the parent drug's adverse effects.
Synthesis of Amine Oxide Metabolites
The availability of pure analytical standards of the N-oxide metabolites is a prerequisite for conducting the comparative studies outlined above. Chemical synthesis is the most direct route to obtain these standards.
General Synthesis Pathway:
Tertiary amine N-oxides are typically synthesized by the oxidation of the corresponding tertiary amine using a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). [3]
Caption: General workflow for the synthesis of tertiary amine N-oxides.
Detailed Protocol for Synthesis of Imipramine N-oxide (Adaptable for this compound):
This protocol is adapted from established methods for the synthesis of tricyclic antidepressant N-oxides. [16]
-
Reaction Setup:
-
Dissolve Imipramine (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Oxidation:
-
Slowly add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent such as aqueous sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient elution system (e.g., methanol in dichloromethane) to separate the more polar N-oxide from any unreacted starting material and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized Imipramine N-oxide using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
-
This protocol can be adapted for the synthesis of this compound, with appropriate adjustments to the reaction conditions and purification procedure as needed.
Conclusion
This guide provides a comprehensive framework for the comparative study of this compound and Imipramine N-oxide. While there are existing knowledge gaps, particularly concerning the experimental data for this compound, the provided protocols offer a clear path for researchers to generate this crucial information. By systematically evaluating the physicochemical properties, metabolic stability, and in vitro toxicity of these amine oxide metabolites, the scientific community can gain a deeper understanding of their potential impact on drug safety and efficacy. Such studies are essential for building more predictive models of drug metabolism and toxicity, ultimately contributing to the development of safer and more effective therapeutics.
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Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Semantic Scholar. [Link]
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Imipramine N-oxide [6829-98-7]. Neobiotech. [Link]
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Drug-Induced Hepatotoxicity. StatPearls - NCBI Bookshelf. [Link]
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Antidepressant-Induced Liver Injury: A Review for Clinicians. ResearchGate. [Link]
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Metabolism of monoamine oxidase inhibitors. PubMed. [Link]
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Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of Medifoxamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Medifoxamine N-oxide at a Glance
This compound (CAS No. 108332-76-9) is the N-oxide derivative of Medifoxamine.[1][2] While specific hazard data for the N-oxide is scarce, it is prudent to consider the properties of the parent compound and the general characteristics of amine N-oxides. Medifoxamine itself was an antidepressant, indicating its biological activity. The N-oxide functional group can alter a molecule's polarity and metabolic profile. Amine oxides are generally polar, water-soluble solids and can be thermally unstable.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 108332-76-9 | [1][2] |
| Molecular Formula | C₁₆H₁₉NO₃ | [1][2] |
| Molecular Weight | 273.33 g/mol | [1][2] |
| IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide | ChemNet |
Due to the lack of a comprehensive Safety Data Sheet (SDS), a conservative approach is mandated. All personnel handling this compound should adhere to the Occupational Safety and Health Administration (OSHA) guidelines for handling potent pharmaceutical compounds, which necessitate a thorough risk assessment and the implementation of appropriate control measures.[5][6]
The Disposal Decision Matrix: A Risk-Based Approach
The cornerstone of a sound disposal protocol is a well-defined decision-making process. For this compound, this process hinges on a careful evaluation of the quantity of waste, the laboratory's capabilities, and, most importantly, local and institutional regulations.
Caption: Figure 1: Disposal Decision Workflow for this compound.
Core Disposal Protocol: Direct Disposal as Hazardous Waste
Given the unknown hazard profile of this compound, the default and most prudent disposal method is to manage it as a hazardous waste. This approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Collect solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, and vials) in a designated, leak-proof container.
-
Collect liquid waste (e.g., solutions in organic solvents or aqueous buffers) in a separate, compatible, and sealable container. Refer to chemical compatibility charts to ensure the container material is appropriate for the solvent used.[7][8]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and its CAS number (108332-76-9).
-
Indicate the approximate concentration and quantity of the waste.
-
List all components of a mixture, including solvents.
-
Specify the hazard characteristics. In the absence of specific data, it is advisable to list "Toxic" and "Environmental Hazard" as precautionary measures.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of the waste via standard laboratory drains or as regular trash.
-
Advanced Protocol: Chemical Deactivation (For Consideration and Expert Use Only)
For laboratories with the appropriate expertise and equipment, chemical deactivation of this compound to its parent amine, Medifoxamine, may be a viable option to reduce its potential hazard profile before disposal. This procedure should only be undertaken after a thorough risk assessment and with the explicit approval of your institution's EHS department.
Scientific Rationale: The N-oxide functional group can be chemically reduced to the corresponding tertiary amine. This transformation removes the N-O bond, which can be a site of reactivity and metabolic activation.
Experimental Protocol: Reduction of this compound
-
Materials:
-
This compound waste
-
Sodium sulfite (Na₂SO₃) or a similar mild reducing agent
-
Appropriate solvent (e.g., water, ethanol)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
-
Procedure:
-
Working in a certified chemical fume hood, dissolve the this compound waste in a suitable solvent.
-
Slowly add a molar excess of sodium sulfite to the solution while stirring. The reaction is typically exothermic, so slow addition is crucial.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete reduction.
-
Monitor the reaction for completeness using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the reaction mixture to a standard of Medifoxamine.
-
Once the reaction is complete, neutralize the solution as required.
-
The resulting solution containing Medifoxamine must still be disposed of as hazardous chemical waste, following the steps outlined in the Core Disposal Protocol. However, the hazard profile may be reduced, which should be noted on the waste label.
-
Important Considerations for Deactivation:
-
Byproducts: The deactivation process will generate byproducts. The final waste stream must be characterized to account for these.
-
Incomplete Reactions: An incomplete reaction will result in a mixture of this compound and Medifoxamine, which must be disposed of as hazardous waste.
-
Regulatory Scrutiny: On-site treatment of hazardous waste is subject to stringent regulations under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] Always consult with your EHS department to ensure compliance.
Spill Management and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.
-
Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
For solid spills, gently cover the material with an absorbent powder to prevent it from becoming airborne.
-
For liquid spills, surround the spill with an absorbent material (e.g., spill pads, vermiculite) to prevent it from spreading.
-
-
Cleanup:
-
Carefully sweep or wipe up the contained material, working from the outside in.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a suitable laboratory detergent and then with water.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, regardless of the size.
-
Conclusion: A Culture of Safety
The responsible disposal of research chemicals is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a cornerstone of a robust safety culture. While the available data on this compound is limited, the principles of prudent chemical management provide a clear path forward. By adhering to the guidelines outlined in this document and fostering a close working relationship with your institution's Environmental Health & Safety department, you can ensure the safe and compliant disposal of this and other research compounds, protecting yourself, your colleagues, and the environment.
References
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Cope, A. C., & Le Bel, N. A. (1960). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society, 82(18), 4656–4662.* [Link]
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Navigating the Unknown: A Researcher's Guide to Personal Protective Equipment for Medifoxamine N-oxide
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities like Medifoxamine N-oxide into the laboratory workflow presents both exciting opportunities and critical safety challenges. As a Senior Application Scientist, my priority is to equip you not just with products, but with the field-proven knowledge to handle them safely and effectively. This guide provides a comprehensive framework for personal protective equipment (PPE) when working with this compound, a compound for which detailed hazard information may not be readily available. In such instances of toxicological uncertainty, we must adopt a conservative approach, treating the compound as potentially hazardous until proven otherwise.
The core principle underpinning this guide is the Hierarchy of Controls , a system that prioritizes safety measures from most to least effective.[1][2][3][4] While this document focuses on Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense.[1][5] It should always be used in conjunction with more effective control measures.
The Foundational Strategy: The Hierarchy of Laboratory Controls
Before we even consider gloves and goggles, a robust safety strategy for handling this compound begins with higher-level controls. These are designed to remove or reduce the hazard at its source.
-
Elimination and Substitution: In the context of a specific research compound like this compound, elimination is not feasible. Substitution with a less hazardous alternative may be considered in early-stage research if scientifically viable.
-
Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. When handling this compound, especially in powder form or when creating solutions, the following are essential:
-
Chemical Fume Hood: All manipulations of powdered this compound or procedures that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[6] This is the primary means of protecting the respiratory system.
-
Glove Boxes: For highly sensitive or potent compounds, or when working with larger quantities, a glove box provides an even higher level of containment.[5]
-
-
Administrative Controls: These are the policies and procedures that dictate how work is performed safely. For this compound, this includes:
-
Designated Work Areas: All work with this compound should be restricted to a clearly marked and designated area of the laboratory.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every stage of handling, from receipt and storage to use and disposal.
-
Training: All personnel must be thoroughly trained on the potential hazards of novel compounds and the specific procedures for handling this compound before they begin any work.
-
Essential Personal Protective Equipment for this compound
Given the absence of a specific Safety Data Sheet (SDS), a comprehensive PPE ensemble is mandatory to protect against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The following recommendations are based on a conservative assessment, treating this compound as a potentially potent, irritant, and sensitizing compound.
Body Protection: The First Barrier
A dedicated lab coat is the minimum requirement for any laboratory work.[7] For handling novel compounds like this compound, a higher level of protection is warranted.
-
Recommendation: A long-sleeved, knee-length lab coat, preferably with knit cuffs, should be worn at all times in the designated work area. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron worn over the lab coat.
-
Causality: The lab coat provides a removable barrier, protecting your personal clothing and skin from contamination. In the event of a spill, a contaminated lab coat can be quickly and safely removed to minimize exposure.
Hand Protection: A Critical Interface
No single glove type offers universal protection. For a compound with unknown properties, a robust approach to hand protection is critical.
-
Recommendation: Double gloving is strongly recommended. The inner glove should be a thin, powder-free nitrile glove for dexterity. The outer glove should be a thicker, chemically resistant nitrile or neoprene glove. For compounds of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a chemically resistant outer glove for enhanced protection.[8]
-
Causality: The outer glove provides the primary chemical resistance. The inner glove offers protection in case the outer glove is breached and allows for safer doffing of the outer glove. Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if you suspect contamination.
Eye and Face Protection: Shielding Against the Unseen
Standard safety glasses are insufficient when handling potentially hazardous chemicals.
-
Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][8] For any procedure with a significant splash or aerosol risk, a full-face shield must be worn in addition to chemical splash goggles.[8]
-
Causality: Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection: A Necessary Precaution
While engineering controls like fume hoods are the primary means of respiratory protection, additional measures may be necessary, especially when handling powders.
-
Recommendation: When weighing or otherwise handling powdered this compound outside of a certified and properly functioning chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures or in the event of a spill, a half-mask or full-face respirator with appropriate cartridges may be necessary.
-
Causality: Fine powders can easily become airborne and inhaled. A respirator filters these particles, preventing them from entering the respiratory tract. A proper fit is essential for the effectiveness of any respirator.
Summary of PPE Recommendations for this compound
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving and Unpacking | Lab Coat | Single Pair of Nitrile Gloves | Safety Glasses | Not typically required if no signs of leakage |
| Storage and Inventory | Lab Coat | Single Pair of Nitrile Gloves | Safety Glasses | Not typically required |
| Weighing and Aliquoting (Powder) | Lab Coat | Double Gloving (Nitrile) | Chemical Splash Goggles and Face Shield | N95 Respirator (if outside a fume hood) |
| Solution Preparation | Lab Coat | Double Gloving (Nitrile) | Chemical Splash Goggles and Face Shield | Not typically required if in a fume hood |
| Experimental Use | Lab Coat | Double Gloving (Nitrile) | Chemical Splash Goggles | Not typically required if in a fume hood |
| Waste Disposal | Lab Coat | Double Gloving (Nitrile) | Chemical Splash Goggles | Dependent on waste form and procedure |
| Spill Cleanup | Chemical Resistant Apron over Lab Coat | Heavy-duty Chemical Resistant Gloves | Chemical Splash Goggles and Face Shield | Half-mask or Full-face Respirator with appropriate cartridges |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield from the back of your head. Then, remove the goggles. Place them in a designated area for decontamination.
-
Gown/Lab Coat: Unbutton the lab coat and roll it down from your shoulders, turning it inside out. Dispose of it in the designated waste container.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, disposable lab coats, and other contaminated items: Place in a clearly labeled, sealed hazardous waste bag or container.
-
Follow your institution's specific guidelines for chemical waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling a novel compound like this compound.
Caption: A workflow for PPE selection for novel compounds.
Conclusion: Fostering a Culture of Safety
Handling novel compounds like this compound is inherent to advancing scientific discovery. By embracing a safety-first mindset grounded in the Hierarchy of Controls and exercising caution through comprehensive PPE, we can mitigate the risks associated with the unknown. This guide provides a robust framework, but it is incumbent upon each researcher and institution to conduct thorough risk assessments for their specific experimental contexts.[9][10] Your safety, and the integrity of your research, depend on it.
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Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Le, T. (2024, March 5). Control Banding as a Risk Assessing Tool. Lab Manager. Retrieved from [Link]
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Le, T. (2025, October 1). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Lab Manager. Retrieved from [Link]
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Aircuity. (2021, September 28). Laboratory Control Banding as a Standalone Measure…What the Data Reveals. Retrieved from [Link]
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UNC Charlotte Environmental Health & Safety. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]
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Safety International, LLC. (2022, September 5). The 5 Levels of the Hierarchy of Controls Explained. Retrieved from [Link]
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Skillmaker. (n.d.). Hierarchy of Control in Laboratory Operations. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
